molecular formula C14H10CaO6 B213194 Calcium salicylate CAS No. 824-35-1

Calcium salicylate

Cat. No.: B213194
CAS No.: 824-35-1
M. Wt: 314.30 g/mol
InChI Key: VBIGULIJWJPALH-UHFFFAOYSA-L
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Description

Calcium salicylate, with the chemical formula C₁₄H₁₀CaO₆ and a molecular weight of 314.30 g/mol, is the calcium salt of salicylic acid (CAS 824-35-1) . This compound serves as a crucial material in industrial and chemical research, primarily functioning as a high-performance detergent and corrosion inhibitor in lubricating oils and greases . Its mechanism of action involves forming a protective film on metal surfaces, which prevents the formation of rust and corrosion in engines and machinery exposed to moisture and varying operational temperatures. Furthermore, it acts as an effective antioxidant, inhibiting the oxidative degradation of the lubricant and thereby significantly extending its service life . Beyond its primary industrial use, it is also investigated in other research domains. In biochemical studies, salicylic acid and its derivatives are noted for their ability to affect calcium homeostasis in mitochondria, providing a model for studying cellular energy processes . This product, with a high assay of approximately 98% , is intended for research and industrial manufacturing purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;2-carboxyphenolate
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InChI

InChI=1S/2C7H6O3.Ca/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

VBIGULIJWJPALH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H10CaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
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DSSTOX Substance ID

DTXSID60890489
Record name Benzoic acid, 2-hydroxy-, calcium salt (2:1)
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Molecular Weight

314.30 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White crystalline solid; [Chem Service MSDS]
Record name Calcium salicylate
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CAS No.

824-35-1, 111905-47-6
Record name Calcium salicylate
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Record name Benzoic acid, 2-hydroxy-, mono-C14-18-alkyl derivs., sulfurized, calcium salts (2:1)
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Record name Benzoic acid, 2-hydroxy-, calcium salt (2:1)
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Record name Calcium disalicylate
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Record name CALCIUM SALICYLATE
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Foundational & Exploratory

calcium salicylate chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of calcium salicylate, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. The information is intended to support research and development efforts in pharmaceuticals and other scientific disciplines.

Chemical Structure and Identification

This compound is the calcium salt of salicylic acid. Each calcium ion is coordinated with two salicylate anions.

Chemical Structure:

Key Identifiers:

IdentifierValue
CAS Number 824-35-1[1]
Molecular Formula C₁₄H₁₀CaO₆[]
Molecular Weight 314.30 g/mol []
IUPAC Name calcium;2-hydroxybenzoate[1]
Canonical SMILES C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Ca+2][1]
InChI InChI=1S/2C7H6O3.Ca/c28-6-4-2-1-3-5(6)7(9)10;/h21-4,8H,(H,9,10);/q;;+2/p-2[1]
InChIKey VBIGULIJWJPALH-UHFFFAOYSA-L[1]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueSource
Appearance White to off-white powder or crystalline solid[1]
Melting Point 172.00 °C (445.00 K)[1]
Boiling Point 700.00 °C (973.00 K)[1]
Density 1.7000 g/cm³[1]
Solubility Moderately soluble in water. Solubility is influenced by temperature and pH.[1]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of salicylic acid with a calcium salt, such as calcium hydroxide or calcium carbonate, in an aqueous medium. For research purposes, a more specialized, solvent-free approach using grindstone neutralization has been proposed as a green chemistry alternative. This method involves the direct solid-phase interaction of salicylic acid with a calcium source, like calcium oxide or carbonate, through mechanical grinding.

Example Laboratory-Scale Synthesis:

  • Reaction Setup: In a suitable reaction vessel, dissolve salicylic acid in a minimal amount of a suitable solvent, such as ethanol or water.

  • Addition of Calcium Source: Stoichiometrically, add a calcium salt (e.g., calcium hydroxide) to the salicylic acid solution while stirring continuously.

  • Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating to facilitate the dissolution of reactants and the formation of the product.

  • Product Isolation: The resulting this compound may precipitate out of the solution. The precipitate can be collected by filtration.

  • Purification: The collected solid should be washed with a suitable solvent to remove any unreacted starting materials and byproducts.

  • Drying: The purified this compound is then dried under vacuum to remove any residual solvent.

Analytical Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy can be used to identify the functional groups present in this compound. The spectrum is expected to show characteristic absorption bands for the carboxylate group, the aromatic ring, and the hydroxyl group. The NIST WebBook provides access to an IR spectrum of this compound in a mineral oil mull.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Biological Activity and Signaling Pathway

This compound has been investigated for its potential anti-cancer properties. A study on human HT-1080 fibrosarcoma cells demonstrated that this compound can induce apoptosis.[4] The proposed mechanism involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.[4]

Apoptosis Induction in HT-1080 Fibrosarcoma Cells

Treatment of HT-1080 cells with this compound has been shown to lead to an increase in the expression of p53, p21, and Bax, while decreasing the expression of Bcl-2.[4] This shift in the balance of pro- and anti-apoptotic proteins promotes programmed cell death.

Calcium_Salicylate_Apoptosis_Pathway This compound This compound HT-1080 Cell HT-1080 Cell This compound->HT-1080 Cell Treatment p53 p53 HT-1080 Cell->p53 Upregulation Bcl-2 Bcl-2 HT-1080 Cell->Bcl-2 Downregulation p21 p21 p53->p21 Activation Bax Bax p53->Bax Activation Apoptosis Apoptosis Bax->Apoptosis Promotion Bcl-2->Apoptosis Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis in HT-1080 cells.

Applications in Research and Drug Development

This compound's biological activities suggest its potential for further investigation in several areas:

  • Oncology: The pro-apoptotic effects of this compound warrant further studies to evaluate its efficacy and mechanism of action in various cancer models.

  • Anti-inflammatory Research: As a salt of salicylic acid, it may possess anti-inflammatory properties that could be explored for therapeutic applications.[]

  • Material Science: this compound is used as a detergent and corrosion inhibitor in lubricating oils and greases.

This technical guide provides a foundational understanding of this compound. Further research is necessary to fully elucidate its properties and potential applications, particularly in the realm of drug development. The provided experimental approaches can serve as a starting point for more detailed investigations into this compound.

References

The Solubility of Calcium Salicylate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility of calcium salicylate in various solvents. While quantitative data in organic solvents is notably scarce in publicly available literature, this document consolidates existing information on its aqueous solubility and the factors influencing it. Furthermore, this guide details robust experimental protocols for determining the solubility of this compound and outlines the key signaling pathways influenced by its constituent ions, calcium and salicylate. This information is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, the salt of calcium and salicylic acid, is a compound of interest in various fields, including pharmaceuticals and industrial applications. An understanding of its solubility is critical for formulation development, bioavailability studies, and understanding its physiological effects. This guide aims to provide a thorough technical resource on the solubility of this compound, acknowledging the current limitations in available data and providing the necessary tools for researchers to conduct their own assessments.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. The dissolution of this compound involves the dissociation of the salt into calcium (Ca²⁺) and salicylate (C₇H₅O₃⁻) ions.

Aqueous Solubility

This compound is generally considered to be moderately soluble in water[1]. An early patent from 1943 reports the solubility of "neutral this compound" in water to be 2.8%[2]. However, the temperature and pH at which this measurement was conducted were not specified, which are critical parameters that significantly influence solubility.

The solubility of this compound in aqueous solutions is known to be affected by several factors:

  • Temperature: The solubility of this compound in water is expected to increase with rising temperatures[1][3]. This is a common characteristic for many salts where the dissolution process is endothermic.

  • pH: The pH of the solution plays a crucial role in the solubility of this compound. In more basic conditions, the equilibrium will favor the deprotonated salicylate ion, which can lead to enhanced solubility[1][3].

  • Presence of Other Ions: The formation of complexes between calcium ions and other anions present in the solution can impact the overall solubility[1].

Solubility in Organic Solvents

For context, the solubility of salicylic acid (the parent acid) in various organic solvents is well-documented and significantly higher than in water, as shown in the comparative table below. It is important to note that this data is for salicylic acid and not this compound, and direct extrapolation is not possible.

Table 1: Comparative Solubility of Salicylic Acid in Various Solvents

SolventSolubility ( g/100 g or g/100 mL)Temperature (°C)
Water0.248 g/100 mL25
Ethanol325.38 mg/mL (approx. 32.5 g/100 mL)25
Methanol62.48 g/100 g21
Acetone39.6 g/100 g23
Diethyl EtherSolubleNot specified
Chloroform2.22 g/100 mL25

Note: The data for salicylic acid is compiled from various sources and is provided for comparative purposes only.[10]

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, researchers can employ established methods to determine the solubility of this compound. The following sections detail the protocols for the shake-flask method for solubility determination and subsequent quantification using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound[11][12][13][14].

Methodology:

  • Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, ethanol, etc.) in a sealed, airtight container (e.g., a screw-cap vial or a stoppered flask). The presence of undissolved solid is essential to ensure that equilibrium is reached.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is established. A temperature-controlled shaker or incubator is recommended.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid by filtration (using a syringe filter, e.g., 0.45 µm) or centrifugation. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Experimental Workflow for Shake-Flask Method

G Experimental Workflow for Solubility Determination A Add excess this compound to Solvent B Equilibrate at Constant Temperature (24-72h) A->B C Separate Solid and Liquid Phases (Filtration/Centrifugation) B->C D Quantify Solute in Saturated Solution C->D E UV-Vis Spectrophotometry D->E Option 1 F HPLC D->F Option 2

Caption: Workflow for determining the equilibrium solubility of this compound.

Quantification by UV-Vis Spectrophotometry

This method is based on the reaction of the salicylate ion with ferric chloride (FeCl₃) to form a colored complex, which can be quantified by measuring its absorbance[15][16][17][18].

Methodology:

  • Reagent Preparation:

    • Ferric Chloride Reagent: Prepare a 1% (w/v) solution of FeCl₃ in 0.1 M hydrochloric acid (HCl).

    • Standard Solutions: Prepare a series of standard solutions of salicylic acid or this compound of known concentrations in the solvent of interest.

  • Complex Formation: To a known volume of the saturated this compound solution (obtained from the shake-flask method) and each standard solution, add a fixed volume of the ferric chloride reagent. A violet-colored complex will form.

  • Absorbance Measurement: Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), typically around 525-530 nm, using a UV-Vis spectrophotometer. Use a blank solution (solvent and ferric chloride reagent) to zero the instrument.

  • Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of salicylate in the sample solution by interpolating its absorbance on the calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for the quantification of salicylate[19][20][21][22][23].

Methodology:

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of methanol or acetonitrile and an acidic aqueous buffer (e.g., 1.5% v/v glacial acetic acid or 0.1% trifluoroacetic acid)[19][20]. The exact ratio should be optimized for good peak separation.

  • Standard Preparation: Prepare a series of standard solutions of salicylic acid or this compound of known concentrations in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.

    • Detection: UV detection at a wavelength of approximately 295-310 nm or fluorescence detection (excitation at ~305-310 nm and emission at ~365-450 nm) for higher sensitivity[19][21].

    • Flow Rate: Typically 1 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Analysis: Inject the standard solutions and the filtered saturated sample solution into the HPLC system.

  • Quantification: Identify the salicylate peak based on its retention time compared to the standards. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Calculate the concentration of salicylate in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

This compound, upon dissolution, dissociates into calcium (Ca²⁺) and salicylate ions. There is no evidence to suggest that this compound acts as a single signaling molecule. Instead, the physiological effects are attributable to the independent or combined actions of these two ions on various cellular signaling pathways.

Calcium Signaling Pathways

Calcium is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes[24]. Intracellular calcium levels are tightly regulated, with a steep concentration gradient maintained between the extracellular space/intracellular stores (e.g., endoplasmic reticulum) and the cytosol.

Key Components of Calcium Signaling:

  • Calcium Influx: Triggered by various stimuli, Ca²⁺ can enter the cytoplasm from the extracellular space through voltage-gated or ligand-gated ion channels, or be released from intracellular stores like the endoplasmic reticulum (ER) via channels such as the inositol trisphosphate receptor (IP₃R) and ryanodine receptor (RyR)[25][26].

  • Calcium Sensors: Once in the cytoplasm, Ca²⁺ binds to and activates various calcium-binding proteins, such as calmodulin and troponin C. These proteins act as calcium sensors, translating the calcium signal into downstream cellular responses[26].

  • Downstream Effectors: Activated calcium sensors modulate the activity of a wide range of effector proteins, including protein kinases, phosphatases, and transcription factors, leading to changes in gene expression, cell metabolism, muscle contraction, and neurotransmission[24].

  • Calcium Efflux: To terminate the signal, Ca²⁺ is actively transported out of the cytoplasm by pumps such as the plasma membrane Ca²⁺-ATPase (PMCA) and the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA)[25][26].

Generalized Calcium Signaling Pathway

G Generalized Calcium Signaling Pathway cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Endoplasmic Reticulum Extracellular_Ca Extracellular Ca²⁺ Cytosolic_Ca Cytosolic Ca²⁺ Extracellular_Ca->Cytosolic_Ca Influx CaM Calmodulin (CaM) Cytosolic_Ca->CaM Binding SERCA SERCA Pump Cytosolic_Ca->SERCA Uptake CaMK CaM Kinases CaM->CaMK Activation Response Cellular Response CaMK->Response ER_Ca ER Ca²⁺ ER_Ca->Cytosolic_Ca Release Stimulus Stimulus Receptor Receptor Stimulus->Receptor PLC PLC Receptor->PLC IP3 IP₃ PLC->IP3 IP3R IP₃ Receptor IP3->IP3R IP3R->ER_Ca Channel Plasma Membrane Ca²⁺ Channel Channel->Extracellular_Ca SERCA->ER_Ca

Caption: A simplified diagram of a typical calcium signaling pathway.

Salicylate's Influence on Calcium Signaling

Salicylates, including the salicylate ion from this compound, can modulate intracellular calcium signaling. Research has shown that salicylate can:

  • Increase Intracellular Calcium: Salicylate has been observed to cause an increase in intracellular Ca²⁺ concentration in various cell types, including outer hair cells of the cochlea[27][28]. This effect may be due to the release of calcium from intracellular stores[28].

  • Modulate Calcium Channels: Studies have indicated that salicylate can block L-type voltage-gated calcium channels in neurons[29].

  • Affect Mitochondrial Calcium Uptake: Salicylic acid has been shown to inhibit the uptake and enhance the release of calcium by mitochondria, which can lead to an increase in cytoplasmic free calcium levels[30].

These effects of salicylate on calcium homeostasis are believed to contribute to both its therapeutic actions and its side effects[31].

Conclusion

This technical guide has synthesized the available information on the solubility of this compound, highlighting the need for more quantitative data, particularly in organic solvents. The provided experimental protocols offer a robust framework for researchers to determine these values. Furthermore, the elucidation of the relevant signaling pathways, focusing on the distinct roles of calcium and salicylate ions, provides a basis for understanding the compound's physiological and pharmacological effects. It is anticipated that this guide will serve as a valuable resource for scientists and professionals in the ongoing research and development involving this compound.

References

An In-depth Technical Guide to the Thermal Decomposition Behavior of Calcium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium salicylate, focusing on its multi-stage degradation process. The information presented herein is synthesized from detailed thermal analysis studies and is intended to serve as a valuable resource for researchers and professionals working with this compound.

Introduction

This compound, the calcium salt of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and materials science. Understanding its thermal stability and decomposition pathway is crucial for its application in drug formulation, manufacturing, and for ensuring its stability during storage and processing at elevated temperatures. The thermal decomposition of this compound monohydrate is a complex process that occurs in several distinct stages, involving dehydration, the formation of intermediates, and finally, the formation of calcium oxide.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate proceeds through a series of well-defined stages. The primary analytical techniques used to elucidate this pathway are thermogravimetry (TGA), which measures changes in mass with temperature, and differential thermal analysis (DTA), which detects temperature differences between the sample and a reference material.

The decomposition process can be summarized in the following key stages:

  • Dehydration: The initial stage involves the loss of water of crystallization to form anhydrous this compound.

  • Intermediate Formation: The anhydrous this compound then decomposes to form an intermediate compound. Studies suggest the formation of an internal salt, [C₆H₄(O)COO]Ca, through the loss of salicylic acid.

  • Carbonate Formation: The intermediate compound further decomposes to form calcium carbonate (CaCO₃).

  • Final Decomposition to Oxide: At higher temperatures, the calcium carbonate decomposes to the final, stable residue of calcium oxide (CaO).

The proposed reaction sequence is as follows:

  • Stage I (Dehydration): Ca(C₇H₅O₃)₂·H₂O → Ca(C₇H₅O₃)₂ + H₂O

  • Stage II (Intermediate Formation): Ca(C₇H₅O₃)₂ → [C₆H₄(O)COO]Ca + C₇H₆O₃

  • Stage III (Carbonate Formation): [C₆H₄(O)COO]Ca → CaCO₃ + other gaseous products

  • Stage IV (Oxide Formation): CaCO₃ → CaO + CO₂

Below is a graphical representation of this decomposition pathway.

G cluster_0 Stage I: Dehydration cluster_1 Stage II: Intermediate Formation cluster_2 Stage III: Carbonate Formation cluster_3 Stage IV: Oxide Formation A This compound Monohydrate Ca(C₇H₅O₃)₂·H₂O B Anhydrous this compound Ca(C₇H₅O₃)₂ A->B - H₂O C Intermediate (Internal Salt) [C₆H₄(O)COO]Ca B->C - Salicylic Acid D Calcium Carbonate CaCO₃ C->D E Calcium Oxide CaO D->E - CO₂

Figure 1: Thermal Decomposition Pathway of this compound Monohydrate.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from the thermal analysis of this compound. The data includes the temperature ranges for each decomposition stage and the corresponding theoretical and experimental mass losses.

Table 1: Decomposition Stages and Temperature Ranges for this compound

StageProcessTemperature Range (°C)
IDehydration150 - 200
IIIntermediate Formation210 - 300
IIICarbonate Formation360 - 510
IVOxide Formation680 - 840

Table 2: Theoretical vs. Experimental Mass Loss for this compound Decomposition

StageDecomposing SubstanceFinal ProductTheoretical Mass Loss (%)Experimental Mass Loss (%)
I[C₆H₄(OH)COO]₂Ca·H₂O[C₆H₄(OH)COO]₂Ca5.410.0
II[C₆H₄(OH)COO]₂Ca[C₆H₄(O)COO]Ca47.349.1
III[C₆H₄(O)COO]CaCaCO₃70.071.3
IVCaCO₃CaO83.184.0

Note: Experimental values are derived from thermogravimetric analysis data and may vary slightly depending on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

Methodology:

  • Sample Preparation: A small amount of this compound monohydrate (typically 5-10 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The TGA-DTA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

    • A reference crucible, usually empty, is placed on the reference balance.

    • The sample crucible is placed on the sample balance.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under a dynamic atmosphere of an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative side reactions.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

  • Data Acquisition: The mass of the sample (TGA curve) and the temperature difference between the sample and the reference (DTA curve) are recorded continuously as a function of temperature.

  • Data Analysis:

    • The TGA curve is analyzed to determine the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated.

    • The DTA curve is analyzed to identify endothermic and exothermic events corresponding to the mass loss steps.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

Methodology:

  • TGA-MS/FTIR Setup: The TGA instrument is interfaced with the MS or FTIR spectrometer via a heated transfer line to prevent condensation of the evolved gases.

  • Experimental Conditions: The TGA experiment is performed as described in section 4.1.

  • Data Acquisition:

    • TGA-MS: The mass spectrometer continuously monitors the ion currents of specific mass-to-charge ratios (m/z) corresponding to the expected gaseous products (e.g., m/z 18 for H₂O, 44 for CO₂, and other fragments for salicylic acid).

    • TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the gas stream from the TGA.

  • Data Analysis:

    • The ion current profiles (for MS) or the absorbance profiles of characteristic infrared bands (for FTIR) are correlated with the mass loss steps observed in the TGA curve to identify the evolved gases at each stage of decomposition.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the comprehensive thermal analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Analysis and Interpretation start This compound Sample weigh Weigh 5-10 mg of Sample start->weigh sta Simultaneous Thermal Analyzer (TGA/DTA) weigh->sta ega Evolved Gas Analyzer (TGA-MS or TGA-FTIR) weigh->ega tga_dta_data TGA (Mass Loss) and DTA (Thermal Events) Curves sta->tga_dta_data ega_data Evolved Gas Profiles (MS Ion Currents or FTIR Spectra) ega->ega_data pathway Determine Decomposition Pathway tga_dta_data->pathway quant Quantitative Analysis of Mass Loss tga_dta_data->quant ega_data->pathway kinetics Kinetic Analysis (optional) pathway->kinetics end Comprehensive Thermal Behavior Profile kinetics->end quant->end

Figure 2: Experimental Workflow for Thermal Analysis of this compound.

Conclusion

The thermal decomposition of this compound monohydrate is a multi-step process that has been well-characterized by thermal analysis techniques. This guide has outlined the key stages of decomposition, provided quantitative data on mass loss and temperature ranges, and detailed the experimental protocols necessary for such an analysis. A thorough understanding of this thermal behavior is essential for the effective and safe use of this compound in various applications. The provided information serves as a foundational resource for researchers and professionals, enabling them to predict the material's behavior under thermal stress and to design robust formulations and processes.

An In-depth Technical Guide to the Formation and Characterization of Calcium Salicylate Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation and characterization of calcium salicylate hydrate, a compound with applications ranging from industrial lubricants to potential pharmacological relevance. This document details experimental protocols for its synthesis and purification, along with a thorough examination of its physicochemical properties through various analytical techniques. Quantitative data from thermogravimetric analysis (TGA), Fourier-transform infrared (FTIR) spectroscopy, and Raman spectroscopy are summarized for comparative analysis. Furthermore, this guide elucidates the known interactions of salicylate with mitochondrial calcium signaling pathways, a critical aspect for drug development professionals.

Introduction

This compound, the calcium salt of salicylic acid, is a chemical compound with the general formula C₁₄H₁₀CaO₆.[1][2] It can exist in anhydrous and hydrated forms, with the monohydrate and dihydrate being common. While its primary industrial application lies in the formulation of high-performance detergents and anti-wear additives in lubricating oils, the salicylate moiety is a well-known pharmacologically active agent.[3] Salicylic acid and its derivatives are recognized for their anti-inflammatory, analgesic, and antipyretic properties. Recent research has also highlighted the influence of salicylates on cellular calcium homeostasis, particularly within mitochondria, suggesting a broader potential for pharmacological investigation.[4]

This guide serves as a technical resource for researchers and professionals engaged in the synthesis, characterization, and application of this compound hydrate. It provides detailed methodologies and consolidated data to facilitate further research and development.

Formation of this compound Hydrate

The synthesis of this compound hydrate typically involves the reaction of salicylic acid with a suitable calcium source in an aqueous medium. The resulting product can then be purified through recrystallization.

Experimental Protocol: Direct Synthesis

This protocol outlines a general method for the laboratory-scale synthesis of this compound hydrate.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Calcium Hydroxide (Ca(OH)₂) or Calcium Carbonate (CaCO₃)

  • Deionized Water

  • Ethanol (for washing)

  • Buchner Funnel and Flask

  • Filter Paper

  • Magnetic Stirrer and Hotplate

  • Beakers and other standard laboratory glassware

Procedure:

  • Dissolution of Salicylic Acid: In a beaker, dissolve a specific molar quantity of salicylic acid in a minimal amount of warm deionized water with stirring.

  • Preparation of Calcium Source Slurry: In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water. For the reaction with salicylic acid, a 2:1 molar ratio of salicylic acid to the calcium source is required.

  • Reaction: Slowly add the calcium source slurry to the salicylic acid solution while continuously stirring. If using calcium carbonate, effervescence (release of CO₂) will be observed.

  • Heating and Stirring: Gently heat the reaction mixture to approximately 60-80°C and maintain stirring for 1-2 hours to ensure the reaction goes to completion.

  • Precipitation and Cooling: Allow the reaction mixture to cool to room temperature, and then further cool in an ice bath to promote the precipitation of this compound hydrate.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the precipitate with cold deionized water to remove any unreacted starting materials and soluble impurities, followed by a wash with a small amount of cold ethanol to aid in drying.

  • Drying: Dry the purified this compound hydrate in a vacuum oven at a low temperature (e.g., 40-50°C) to a constant weight.

Experimental Protocol: Recrystallization for Purification

For obtaining high-purity crystals, a recrystallization step is recommended.

Procedure:

  • Dissolution: Dissolve the synthesized this compound hydrate in a minimum amount of hot deionized water. The solubility of this compound increases with temperature.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This slow cooling promotes the formation of well-defined crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry as described in the synthesis protocol.

Characterization of this compound Hydrate

A combination of analytical techniques is employed to confirm the identity, purity, and structural properties of the synthesized this compound hydrate.

X-ray Diffraction (XRD)

Table 1: X-ray Diffraction Data (Hypothetical Data for Illustrative Purposes)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value

Note: The values in this table are placeholders and would need to be determined experimentally.

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the compound and to determine the amount of water of hydration. The analysis involves heating the sample at a constant rate and monitoring its mass loss as a function of temperature.

Table 2: Thermogravimetric Analysis Data for this compound Monohydrate

Temperature Range (°C)Mass Loss (%)Corresponding Leaving Group
~100 - 200~5.4H₂O (Water of hydration)
~300 - 500~41.6C₇H₅O₂ (Salicylate fragment)
~500 - 700~23.5C₆H₅O (Phenoxide fragment)
>700-Final residue: CaO

Note: The exact temperatures and mass loss percentages can vary slightly depending on the heating rate and atmospheric conditions.

Spectroscopic Characterization

3.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound hydrate will show characteristic absorption bands for the carboxylate group, the hydroxyl group, the aromatic ring, and the water of hydration.

Table 3: FTIR Spectroscopy Peak Assignments for this compound Hydrate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchWater of hydration & phenolic -OH
~1620C=O stretch (asymmetric)Carboxylate (-COO⁻)
~1580C=C stretchAromatic ring
~1450C=O stretch (symmetric)Carboxylate (-COO⁻)
~1380O-H bendPhenolic -OH
~1150C-O stretchPhenolic C-O
~800-600C-H bend (out-of-plane)Aromatic ring

3.3.2. Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for identifying vibrations of non-polar bonds.

Table 4: Raman Spectroscopy Peak Assignments for this compound Hydrate

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3070C-H stretchAromatic ring
~1610C=C stretchAromatic ring
~1030Ring breathing modeAromatic ring
~810C-H bend (out-of-plane)Aromatic ring
~670Carboxylate deformationCarboxylate (-COO⁻)

Biological Interactions: Mitochondrial Calcium Signaling

Salicylates are known to interact with cellular signaling pathways, with a notable effect on mitochondrial calcium homeostasis. Understanding this interaction is crucial for drug development professionals exploring the therapeutic potential of salicylate derivatives.

Salicylate can permeate the mitochondrial membranes and interfere with the mitochondrial calcium uniporter (MCU), the primary channel for calcium uptake into the mitochondrial matrix.[4] This inhibition of calcium uptake has several downstream consequences. It can lead to a depolarization of the mitochondrial membrane potential (ΔΨm) and can prevent the buffering of cytosolic calcium by mitochondria. This disruption of mitochondrial calcium handling can, in turn, affect store-operated calcium entry (SOCE), a critical calcium influx pathway in non-excitable cells, and can sensitize cells to apoptosis.[1]

Experimental Workflow for Studying Mitochondrial Calcium Uptake

experimental_workflow cluster_cell_prep Cell Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis cell_culture Culture Cells of Interest transfection Transfect with Mitochondrially-Targeted Ca2+ Sensor (e.g., aequorin) cell_culture->transfection treatment Treat Cells with Salicylate/Vehicle Control transfection->treatment stimulation Stimulate Cells to Induce Ca2+ Mobilization treatment->stimulation measurement Measure Mitochondrial Ca2+ Levels stimulation->measurement quantification Quantify Changes in Mitochondrial Ca2+ Uptake measurement->quantification comparison Compare Salicylate-Treated vs. Control Groups quantification->comparison

Caption: Workflow for investigating the effect of salicylate on mitochondrial calcium uptake.

Signaling Pathway of Salicylate's Effect on Mitochondrial Calcium

mitochondrial_calcium_signaling salicylate Salicylate mcu Mitochondrial Calcium Uniporter (MCU) salicylate->mcu inhibits ca_uptake Mitochondrial Ca2+ Uptake salicylate->ca_uptake inhibits mcu->ca_uptake delta_psi Mitochondrial Membrane Potential (ΔΨm) ca_uptake->delta_psi maintains ca_uptake->delta_psi depolarization cyto_ca Cytosolic Ca2+ Buffering ca_uptake->cyto_ca enables ca_uptake->cyto_ca impaired apoptosis Apoptosis delta_psi->apoptosis sensitizes to soce Store-Operated Ca2+ Entry (SOCE) cyto_ca->soce modulates soce->apoptosis can influence

References

understanding the molecular formula of calcium salicylate (C14H10CaO6)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Calcium Salicylate (C₁₄H₁₀CaO₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (C₁₄H₁₀CaO₆), detailing its molecular structure, physicochemical properties, synthesis, and mechanism of action. The information is intended to support research and development activities in the pharmaceutical and chemical industries.

Molecular Structure and Physicochemical Properties

This compound is the calcium salt of salicylic acid, consisting of one calcium cation (Ca²⁺) bonded to two salicylate anions (C₇H₅O₃⁻).[1][2][3] The chemical formula is C₁₄H₁₀CaO₆.[1][2][3]

Structural Characteristics

The salicylate ligand can coordinate with the calcium ion in several ways, leading to various structural arrangements, including polymeric or discrete molecular structures.[1] The coordination geometry around the calcium ion is flexible, with coordination numbers reported to range from six to nine.[1] Key binding modes include:

  • Bidentate Chelating: The salicylate ligand binds to a single calcium ion through both of its carboxylate oxygen atoms.[1]

  • Bidentate Bridging: The carboxylate group of the salicylate ligand bridges two different calcium ions.[1]

Powder X-ray Diffraction (PXRD) is an essential technique for the detailed characterization of the solid-state structure of this compound.[1]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₁₀CaO₆[2][3]
Molecular Weight 314.30 g/mol [1][4]
IUPAC Name calcium;2-carboxyphenolate[1]
CAS Number 824-35-1[1]
Physical Description White to off-white crystalline solid or powder.[4][5]
Boiling Point (est.) 336.30 °C @ 760.00 mm Hg[6]
logP (o/w) (est.) 2.061[6]
Solubility Influenced by temperature and pH; basic conditions can enhance solubility.[5]

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, with a notable green chemistry approach being a solvent-free grindstone neutralization reaction.[1]

Experimental Protocol: Solvent-Free Synthesis

This protocol describes the synthesis of this compound via a grindstone neutralization reaction, which involves the direct solid-phase interaction of salicylic acid with a calcium source.[1]

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Calcium Carbonate (CaCO₃) or Calcium Oxide (CaO)

  • Mortar and Pestle or Mechanical Grinder

  • Spatula

  • Analytical Balance

Methodology:

  • Stoichiometric Calculation: Calculate the required molar equivalents of salicylic acid and the calcium source. The reaction stoichiometry is 2 moles of salicylic acid to 1 mole of calcium carbonate/oxide.

  • Weighing: Accurately weigh the reactants using an analytical balance.

  • Grinding: Combine the salicylic acid and calcium source in a mortar or mechanical grinder.

  • Reaction: Grind the solids together vigorously for 15-30 minutes. The reaction is facilitated by the mechanical energy supplied during grinding. The progress can be monitored by observing changes in the texture and consistency of the powder.

  • Product Isolation: Once the reaction is complete, the resulting this compound powder can be collected.

  • Purification (Optional): If necessary, the product can be purified by recrystallization from a suitable solvent, although the solvent-free method often yields a high-purity product directly.[1]

G cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Reactants 1. Weigh Salicylic Acid and Calcium Source Grinding 2. Combine and Grind (Mortar or Mechanical Grinder) Reactants->Grinding Reaction 3. Monitor Solid-State Reaction Grinding->Reaction Isolation 4. Isolate Crude This compound Reaction->Isolation Sample 5. Prepare Sample for Analysis Isolation->Sample Characterization IR 6. Perform IR Spectroscopy Sample->IR PXRD 7. Perform Powder X-ray Diffraction (PXRD) Sample->PXRD

Caption: General workflow for the synthesis and analysis of this compound.
Experimental Protocol: Spectroscopic Characterization (FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix a small amount of finely ground this compound (approx. 1-2 mg) with dry KBr powder (approx. 100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Scan: Run a background spectrum of the empty sample holder to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. Key expected vibrations include:

    • Aromatic C=C Stretching: 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1]

    • Carboxylate (-COO⁻) Stretching: Asymmetric and symmetric stretches.

    • Phenolic O-H Stretching: A broad band around 3300-3000 cm⁻¹ may be observed if residual unreacted salicylic acid is present or if the salicylate is hydrated.[1]

Mechanism of Action and Biological Relevance

The biological and chemical activity of this compound is primarily attributed to the salicylate anion.

Anti-Inflammatory Action

Salicylate acts as a non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[7][8] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

G AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Salicylate Salicylate (from this compound) Salicylate->Inhibition Inhibition->COX

Caption: Salicylate's inhibition of the COX pathway to reduce inflammation.
Other Biological Effects

  • Mitochondrial Calcium Homeostasis: Salicylic acid and its derivatives have been noted in biochemical studies for their ability to affect calcium homeostasis in mitochondria.[1]

  • Membrane Surface Charge: Salicylate can increase the negative surface charge on cell membranes, which may influence the action of other drugs, such as calcium-antagonists.[9]

Applications in Research and Industry

This compound has diverse applications, ranging from industrial uses to potential pharmaceutical roles.

  • Lubricant Additives: It serves as a high-performance detergent, corrosion inhibitor, and antioxidant in lubricating oils and greases.[1] Sulfurized calcium salicylates show superior thermal stability and antioxidant capabilities.[10]

  • Pharmaceuticals: Due to its anti-inflammatory and analgesic properties, it is used in some medical and pharmaceutical applications.[]

  • Cosmetics: It is used as a preservative in cosmetic formulations and has been deemed safe for this use when formulated to be non-irritating.[4][6]

  • Coordination Chemistry: It is a precursor in the synthesis of complex coordination polymers, including heterometallic structures.[1]

References

Spectroscopic Properties of Calcium Salicylate Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Calcium salicylate, the calcium salt of salicylic acid, possesses the chemical formula C₁₄H₁₀CaO₆. It finds applications as an analgesic and anti-inflammatory agent in the medical and pharmaceutical fields and is also utilized as a high-performance detergent and corrosion inhibitor in lubricating oils. A thorough understanding of its spectroscopic properties is crucial for quality control, formulation development, and regulatory compliance in these industries. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure, identify functional groups, and assess the purity of this compound powder.

This guide serves as a comprehensive resource for professionals engaged in the research and development of products containing this compound, offering detailed spectroscopic data and standardized methodologies for its analysis.

Spectroscopic Data

The spectroscopic characterization of this compound powder provides a unique fingerprint based on the interaction of the molecule with electromagnetic radiation. The following sections present the key spectroscopic data obtained from various analytical methods.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent chemical bonds.

Table 1: Summary of Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentReference
~3300-3000O-H stretching (phenolic)
~1600-1585C=C stretching (aromatic ring)
~1500-1400C=C stretching (aromatic ring)
~1613C=O stretching (salicylic group)
~1543COO⁻ asymmetric stretching (salicylate salt)

Note: The IR spectrum of this compound can be affected by the presence of water of hydration and the specific solid-state packing of the powder.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring and carbonyl groups in this compound.

Table 2: Summary of Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Wavelength (nm)Electronic TransitionSolvent/MethodReference
200-800n→π* and π→π*General

Note: The absorption maxima (λmax) can be influenced by the solvent used for analysis and the pH of the solution.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that is sensitive to non-polar bonds and provides information on the molecular structure.

Table 3: Summary of Raman Spectroscopy Data for this compound

Raman Shift (cm⁻¹)AssignmentReference
1613Salicylic groups
1543Salicylate salt

Note: These Raman shifts were observed during the conversion of a salicylic resin with calcium hydroxide, indicating the formation of the this compound salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Direct mass spectrometry data for this compound is not widely published. The fragmentation pattern of the salicylate moiety would be expected to be a dominant feature in the mass spectrum.

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used in the characterization of this compound powder.

Infrared (IR) Spectroscopy - Attenuated Total Reflectance (ATR)
  • Instrument Setup:

    • Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Collection:

    • Collect a background spectrum with the clean, empty ATR crystal. This will account for any atmospheric or instrumental interferences.

  • Sample Analysis:

    • Place a small amount of this compound powder directly onto the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the powder and the crystal.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • Data Processing:

    • The collected spectrum should be displayed in terms of absorbance or transmittance.

    • Perform any necessary baseline corrections or other spectral manipulations using the instrument's software.

Ultraviolet-Visible (UV-Vis) Spectroscopy - Diffuse Reflectance
  • Instrument Setup:

    • Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere).

  • Reference Collection:

    • Use a highly reflective, non-absorbing standard (e.g., pressed barium sulfate or a certified reflectance standard) to collect a baseline spectrum.

  • Sample Preparation:

    • Place the this compound powder into a sample holder with a quartz window.

    • Ensure the powder is packed to a consistent density and has a smooth, flat surface.

  • Sample Analysis:

    • Place the sample holder in the diffuse reflectance accessory.

    • Acquire the reflectance spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Processing:

    • The reflectance data (R) can be converted to absorbance-like units using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

Raman Spectroscopy
  • Instrument Setup:

    • Use a Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm).

    • Calibrate the spectrometer using a known standard (e.g., silicon or a polystyrene standard).

  • Sample Preparation:

    • Place a small amount of this compound powder onto a microscope slide or into a sample vial.

  • Sample Analysis:

    • Focus the laser onto the sample using the microscope objective.

    • Adjust the laser power and acquisition time to obtain a good quality spectrum with a high signal-to-noise ratio, while avoiding sample damage or fluorescence.

    • Acquire the Raman spectrum over the desired Raman shift range.

  • Data Processing:

    • Perform any necessary baseline corrections or cosmic ray removal using the instrument's software.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of this compound powder.

Spectroscopic_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis cluster_3 Reporting This compound Powder This compound Powder FTIR FTIR (ATR) This compound Powder->FTIR UVVis UV-Vis (Diffuse Reflectance) This compound Powder->UVVis Raman Raman Spectroscopy This compound Powder->Raman DataProcessing Spectral Processing & Baseline Correction FTIR->DataProcessing UVVis->DataProcessing Raman->DataProcessing PeakAnalysis Peak Identification & Assignment DataProcessing->PeakAnalysis StructuralElucidation Structural Confirmation PeakAnalysis->StructuralElucidation Report Technical Report & Data Summary StructuralElucidation->Report

A typical workflow for the spectroscopic characterization of a powder sample.

Calcium_Salicylate_Coordination cluster_salicylate1 Salicylate 1 cluster_salicylate2 Salicylate 2 Ca Ca²⁺ O1_C O Ca->O1_C Coordination Bond O1_H O⁻ Ca->O1_H Coordination Bond O2_C O Ca->O2_C Coordination Bond O2_H O⁻ Ca->O2_H Coordination Bond C1 C=O O1_C->C1 Ring1 Aromatic Ring C1->Ring1 Ring1->O1_H C2 C=O O2_C->C2 Ring2 Aromatic Ring C2->Ring2 Ring2->O2_H

Coordination of Calcium ion with two salicylate ligands.

Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound powder. The presented data and experimental protocols for IR, UV-Vis, and Raman spectroscopy offer a solid foundation for the analysis and characterization of this important compound. The included workflow diagrams provide a clear visual representation of the analytical process. While a lack of readily available public data for NMR and MS of this compound is a current limitation, the information provided for related compounds serves as a useful reference. This guide is intended to be a valuable resource for scientists and professionals working with this compound, facilitating accurate and reproducible spectroscopic analysis.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Calcium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate, the calcium salt of salicylic acid, is a compound of significant interest in pharmaceutical and chemical research. Its therapeutic and chemical properties are intrinsically linked to its physical and chemical characteristics. This technical guide provides a comprehensive overview of these characteristics, including quantitative data, detailed experimental protocols for their determination, and a visualization of the key signaling pathways influenced by salicylates.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueSource(s)
Molecular Formula C₁₄H₁₀CaO₆[1]
Molecular Weight 314.30 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 172 °C[2]
Table 2: Solubility Data
SolventSolubilityConditionsSource(s)
Water Moderately soluble; reported as 2.8% for neutral this compoundTemperature and pH dependent[2][3]

Note: The solubility of this compound in water is influenced by factors such as temperature and pH.[2] An increase in temperature generally leads to increased solubility.

Table 3: Acidity of Parent Compound
PropertyValueConditionsSource(s)
pKa of Salicylic Acid ~2.9725 °C[4]

The pKa of the parent acid, salicylic acid, is crucial for understanding the behavior of this compound in solution, particularly its pH-dependent solubility and reactivity.

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

Principle: this compound can be synthesized by the reaction of salicylic acid with a calcium base, such as calcium hydroxide or calcium carbonate, in an aqueous medium.

Materials:

  • Salicylic acid

  • Calcium hydroxide (Ca(OH)₂) or Calcium carbonate (CaCO₃)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter paper

  • Oven

Procedure:

  • Dissolve a known amount of salicylic acid in a minimal amount of warm deionized water in a beaker with continuous stirring.

  • In a separate beaker, prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

  • Slowly add the calcium base slurry to the salicylic acid solution while stirring continuously.

  • Heat the mixture gently (e.g., to 60-70 °C) to facilitate the reaction. If calcium carbonate is used, effervescence (release of CO₂) will be observed. Continue heating and stirring until the effervescence ceases.

  • Allow the solution to cool to room temperature, which may result in the precipitation of this compound.

  • Collect the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold deionized water to remove any unreacted starting materials.

  • Dry the purified this compound in an oven at a suitable temperature (e.g., 80-100 °C) until a constant weight is achieved.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which melting occurs.[5][6]

Materials:

  • Dry, powdered this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

Procedure:

  • Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.[7]

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[8]

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

  • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.[7][8]

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[7]

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[7]

  • The melting point is reported as this range. For a pure substance, this range should be narrow (0.5-2 °C).[5]

Determination of Aqueous Solubility

Principle: The solubility of a sparingly soluble salt like this compound can be determined by preparing a saturated solution, allowing it to reach equilibrium, and then measuring the concentration of the dissolved ions in the supernatant.

Materials:

  • This compound

  • Deionized water

  • Thermostatically controlled water bath or shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Spectrophotometer (for UV-Vis analysis) or equipment for titration.

Procedure:

  • Add an excess amount of this compound to a known volume of deionized water in a sealed container.

  • Place the container in a thermostatically controlled water bath or shaker set to a specific temperature (e.g., 25 °C).

  • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • After equilibration, centrifuge the suspension at high speed to separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the clear supernatant (the saturated solution).

  • Determine the concentration of salicylate ions in the supernatant. This can be done using UV-Vis spectrophotometry by measuring the absorbance at the characteristic wavelength for salicylate and comparing it to a calibration curve. Alternatively, the calcium ion concentration can be determined by titration with a standard EDTA solution.

  • Calculate the solubility of this compound in grams per 100 mL or moles per liter based on the determined ion concentration.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule.

Experimental Workflow:

  • Prepare the sample by mixing a small amount of dry this compound with potassium bromide (KBr) and pressing it into a pellet, or by analyzing the solid directly using an attenuated total reflectance (ATR) accessory.

  • Record the FTIR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Identify the characteristic absorption bands corresponding to the functional groups in this compound.

Expected Characteristic Peaks:

  • O-H stretch (phenolic): A broad band around 3200-3600 cm⁻¹.

  • C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

  • C=O stretch (carboxylate): A strong absorption band around 1550-1610 cm⁻¹ (asymmetric stretch) and 1380-1420 cm⁻¹ (symmetric stretch). The position is shifted from the carboxylic acid C=O stretch (around 1700 cm⁻¹) due to the formation of the carboxylate salt.

  • C=C stretch (aromatic ring): Peaks in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Principle: Raman spectroscopy involves scattering of monochromatic light from a laser. The frequency shifts in the scattered light provide information about the vibrational modes in a molecule, complementing FTIR data.

Experimental Workflow:

  • Place a small amount of the solid this compound sample on a microscope slide or in a suitable container.

  • Focus the laser beam onto the sample.

  • Collect the Raman scattered light using a spectrometer.

Expected Characteristic Peaks: Raman spectroscopy of salicylates will also show characteristic peaks for the aromatic ring vibrations and the carboxylate group.[9][10][11][12][13] It can be particularly useful for studying the low-frequency modes related to the calcium-oxygen bonds.

Signaling Pathways

Salicylates, including this compound, are known to exert their biological effects through multiple signaling pathways. The primary mechanisms involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of the NF-κB and intracellular calcium signaling pathways.

Inhibition of Cyclooxygenase (COX) Pathway

Salicylates are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit the activity of COX enzymes (COX-1 and COX-2).[14] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By inhibiting COX, salicylates reduce the production of prostaglandins, thereby exerting their anti-inflammatory and analgesic effects.[14] Some evidence also suggests that salicylates can suppress the expression of the COX-2 gene.[15][16]

COX_Inhibition Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever COX-1 / COX-2->Prostaglandins This compound This compound This compound->COX-1 / COX-2

COX Inhibition by this compound.
Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[17] In inflammatory responses, various stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Salicylates have been shown to inhibit the activation of NF-κB, although the exact mechanism is complex and may be independent of COX inhibition.[17][18] This inhibition can occur through the prevention of IκBα phosphorylation and degradation.[19]

NFkB_Modulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKK Complex Inflammatory Stimuli->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation IκBα-P Phosphorylated IκBα IκBα->IκBα-P NF-κB NF-κB NF-κB->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasomal Degradation Proteasomal Degradation IκBα-P->Proteasomal Degradation This compound This compound This compound->IKK Complex Inhibition Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory\nCytokines

Modulation of NF-κB Pathway by this compound.
Involvement in Calcium Signaling and Apoptosis

Given that this compound is a calcium salt, its potential to influence intracellular calcium signaling is of particular interest. Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including apoptosis (programmed cell death).[20][21] An increase in cytosolic Ca²⁺ concentration, triggered by various stimuli, can lead to the activation of Ca²⁺-dependent enzymes such as calpains and calcineurin, and can also induce mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c.[20][22][23] This ultimately activates caspases, the executioners of apoptosis.[20] Salicylates have been shown to induce apoptosis in cancer cells, and this effect may be linked to their ability to modulate intracellular calcium homeostasis.

Calcium_Apoptosis cluster_cell Cell Apoptotic Stimuli Apoptotic Stimuli ER Endoplasmic Reticulum (Ca²⁺ Store) Apoptotic Stimuli->ER Cytosolic Ca²⁺ ↑ [Ca²⁺]i ER->Cytosolic Ca²⁺ Ca²⁺ Release Mitochondrion Mitochondrion Cytosolic Ca²⁺->Mitochondrion Calpains/Calcineurin Activation of Ca²⁺-dependent enzymes Cytosolic Ca²⁺->Calpains/Calcineurin Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase Activation Caspase Activation Calpains/Calcineurin->Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis This compound\n(potential influence) This compound (potential influence) This compound\n(potential influence)->Cytosolic Ca²⁺

Calcium Signaling in Apoptosis and Potential Influence of this compound.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of this compound, along with methodologies for their experimental determination and an exploration of its key signaling pathways. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further investigation and application of this important compound.

References

The Biological Activity of Calcium Salicylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylates, a class of compounds derived from salicylic acid, have long been recognized for their therapeutic properties, most notably their anti-inflammatory, analgesic, and antipyretic effects. The calcium salt of salicylic acid and its derivatives are of particular interest in drug development due to their potential for altered solubility, bioavailability, and unique biological activities compared to the parent compounds. This technical guide provides an in-depth overview of the biological activities of calcium salicylate derivatives, focusing on their anti-inflammatory and anti-cancer properties. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the key signaling pathways involved.

Anti-inflammatory Activity

The anti-inflammatory effects of salicylates are primarily attributed to their ability to modulate the production of prostaglandins, key mediators of inflammation. This is achieved through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducibly expressed at sites of inflammation.[1] While salicylic acid itself is a weak inhibitor of COX activity in vitro, its derivatives can exhibit potent inhibitory effects.[2][3] Furthermore, salicylates can exert anti-inflammatory actions through COX-independent mechanisms, including the inhibition of the transcription factor NF-κB.[4]

Quantitative Data: COX-2 Inhibition

The following table summarizes the available quantitative data on the COX-2 inhibitory activity of various salicylate derivatives. It is important to note that specific IC50 values for a wide range of this compound derivatives are not extensively reported in the public domain. The data presented here is for related salicylate compounds and serves as a reference for their potential activity.

Compound/DerivativeIC50 ValueAssay ConditionsReference
Sodium Salicylate≈5 × 10⁻⁶ MPMA-induced COX-2 in Human Foreskin Fibroblasts[1]
Aspirin5.35 µMLPS-induced COX-2 in RAW 264.7 macrophages[3]
Gentisic AcidSignificant inhibition at 10-100 µMLPS-induced COX-2 in RAW 264.7 macrophages[3]
THCA630 µMEnzyme-based in vitro assay[5]

Anti-Cancer Activity

Emerging research has highlighted the potential of salicylates and their derivatives as anti-cancer agents.[6][7][8] Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound and its derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

Compound/DerivativeCell LineIC50 ValueAssayReference
This compoundHT-1080 (Fibrosarcoma)Showed mitogenic activity at 0.025–1.2 mMMTT Assay[6]
Nitro-substituted SalicylanilidesMycobacterium tuberculosis2 to 32 µMMIC determination[9]
Salicylaldehyde HydrazonesHL-60, K-562 (Leukemia), MCF-7 (Breast Cancer)Nanomolar concentrationsIn vitro cytotoxicity[10]

Note: The study on this compound in HT-1080 cells did not observe significant cytotoxicity at the tested concentrations and instead reported a proliferative effect at lower doses.[6]

Induction of Apoptosis

A key mechanism underlying the anti-cancer activity of this compound derivatives is the induction of apoptosis. This often involves the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 can shift the cellular balance towards apoptosis.

One study demonstrated that this compound treatment of human HT-1080 fibrosarcoma cells led to an upregulation of Bax and a downregulation of Bcl-2, contributing to an overall increase in apoptosis.[6]

CompoundCell LineEffect on BaxEffect on Bcl-2ResultReference
This compound (0.4 mM)HT-1080UpregulationDownregulation~25% Apoptosis[6]

Signaling Pathways

The biological activities of this compound derivatives are mediated through their interaction with complex intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a critical role in regulating the immune and inflammatory responses. Salicylates have been shown to inhibit the activation of NF-κB, thereby preventing the transcription of pro-inflammatory genes.[4] This inhibition is a key component of their anti-inflammatory effects.

NF-κB signaling pathway and its inhibition by this compound derivatives.
Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a critical mechanism for eliminating damaged or cancerous cells. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a key determinant of cell fate. This compound derivatives can induce apoptosis by increasing the Bax/Bcl-2 ratio, leading to the activation of caspases and subsequent cell death.[6]

Intrinsic_Apoptosis_Pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bax Bax Bcl2 Bcl-2 Cytochrome_c_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c_c->Apaf1 binds Apoptosome Apoptosome Apaf1->Apoptosome forms Procaspase9 Procaspase-9 Apoptosome->Procaspase9 activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Procaspase-3 Caspase9->Procaspase3 activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis executes Mitochondrion_node Mitochondrial Outer Membrane Mitochondrion_node->Cytochrome_c_c releases Cytochrome_c_m Cytochrome c Calcium_Salicylate This compound Derivatives Calcium_Salicylate->Bax upregulates Calcium_Salicylate->Bcl2 downregulates

Intrinsic apoptosis pathway and its modulation by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

MTT_Assay_Workflow start Start plate_cells Plate cells in a 96-well plate start->plate_cells end End incubate1 Incubate for 24h plate_cells->incubate1 add_compound Add this compound Derivatives incubate1->add_compound incubate2 Incubate for 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze analyze->end

Workflow for the MTT cell viability and cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin E2 (PGE2).

Protocol:

  • Reagent Preparation: Prepare the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), hematin, and L-epinephrine solutions. Prepare the COX-2 enzyme solution.

  • Reaction Setup: In an Eppendorf tube, mix the reaction buffer, hematin, and L-epinephrine. Add the COX-2 enzyme solution and incubate for a few minutes at room temperature.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the enzyme solution and pre-incubate at 37°C for 10-15 minutes. Include a vehicle control.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX).

  • Reaction Termination: After a specific time (e.g., 2 minutes), terminate the reaction by adding a stop solution (e.g., 1 M HCl).

  • PGE2 Quantification: Quantify the amount of PGE2 produced using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Western Blot Analysis for Apoptotic Proteins

Western blotting is a technique used to detect specific proteins in a sample. It can be used to measure the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.

Protocol:

  • Cell Lysis: Treat cells with the this compound derivative for the desired time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bax or anti-Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between different treatment groups.

Conclusion

This compound derivatives represent a promising class of compounds with significant anti-inflammatory and anti-cancer potential. Their biological activities are mediated through the modulation of key signaling pathways, including the inhibition of COX-2 and NF-κB, and the induction of apoptosis via the intrinsic pathway. While the available quantitative data for a broad range of this compound derivatives is still limited, the existing evidence strongly supports their further investigation as potential therapeutic agents. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this versatile class of compounds. Further synthesis and screening of novel this compound derivatives are warranted to identify candidates with enhanced potency and selectivity for clinical development.

References

A Historical and Technical Guide to the Applications of Calcium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate, the salt derived from salicylic acid and calcium, has a multifaceted history, finding applications in medicine, cosmetics, and industrial settings. While not as widely recognized as its parent compound, salicylic acid, or its famous derivative, acetylsalicylic acid (aspirin), this compound possesses unique properties that have made it a valuable compound in various fields. This technical guide delves into the historical applications of this compound, presenting available quantitative data, outlining historical experimental protocols, and visualizing its proposed mechanisms of action. The information is tailored for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's scientific journey.

Historical Applications

The use of salicylates dates back thousands of years, with ancient civilizations utilizing willow bark, a natural source of the precursor to salicylic acid, for its analgesic and anti-inflammatory properties. The isolation and synthesis of salicylic acid in the 19th century paved the way for the development of its various salts, including this compound.

Medicinal Applications

This compound was historically employed as an analgesic and anti-inflammatory agent, particularly in the treatment of rheumatic conditions.[] The rationale for its use stemmed from the combined therapeutic effects of the salicylate ion and the physiological role of calcium. It was believed that the calcium component could offer its own benefits and potentially mitigate some of the gastric irritation associated with salicylic acid.

A 1943 patent highlighted the use of this compound in combination with pyrazolones to create more soluble and effective anti-rheumatic medicines.[2] This suggests an ongoing effort in the mid-20th century to improve upon existing salicylate therapies.

Cosmetic Applications

In the realm of cosmetics, this compound has been utilized as a preservative.[3][4] Its ability to inhibit microbial growth made it a useful additive to extend the shelf life of various formulations. The Cosmetic Ingredient Review (CIR) Expert Panel has reviewed the safety of salicylates, including this compound, and has concluded them to be safe for use in cosmetics within specified concentrations and when formulated to be non-irritating and non-sensitizing.[3][5][6]

Industrial Applications

A significant application of this compound, particularly in more recent history, has been as an additive in lubricating oils.[7] It functions as a detergent and anti-wear agent, helping to keep engines clean by neutralizing acidic byproducts and preventing the formation of deposits.[7] The presence of calcium contributes to the overall performance and longevity of the machinery.

Quantitative Data

Historical quantitative data on the specific efficacy, safety, and physical properties of this compound is sparse in readily available literature. The following tables summarize the available information.

PropertyHistorical DataSource
Solubility in Water A 1943 patent for a double compound of this compound mentions a solubility of 2.8% for neutral this compound in water.U.S. Patent 2,323,193
Purity USP-grade salicylic acid, the precursor, was required to be at least 99.5% pure.Cosmetics & Toiletries, 2013
ApplicationHistorical Use ConcentrationSource
Cosmetics (as a preservative) Salicylic acid, the parent compound, is permitted at a maximum concentration of 0.5% for preservative functions. For other purposes, concentrations can be higher (e.g., up to 2-3% in certain rinse-off products). Specific historical concentrations for this compound are not readily available.Amended Safety Assessment of Salicylic Acid and Salicylates, 2019; Salicylic acid and its use in cosmetology

Historical Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound from the 19th and early 20th centuries are not extensively documented in publicly accessible scientific literature. However, patent documents from the period provide insight into the general methodologies employed.

Synthesis of this compound (Inferred from early 20th-century patents)

Objective: To produce this compound from salicylic acid and a calcium source.

Materials:

  • Salicylic Acid

  • Calcium Carbonate (or other suitable calcium salt)

  • Water

  • Methanol (for purification)

General Procedure (based on descriptions in U.S. Patent 2,033,374 for Calcium Acetylsalicylate):

  • Reaction: An aqueous solution of salicylic acid would be reacted with a stoichiometric amount of calcium carbonate. The reaction would likely be carried out with stirring to facilitate the neutralization process.

  • Filtration: After the reaction is complete (indicated by the cessation of effervescence), the solution would be filtered to remove any unreacted calcium carbonate or other insoluble impurities.

  • Precipitation/Purification: The this compound in the filtrate would then be precipitated. In the case of the related calcium acetylsalicylate, this was achieved by adding a non-solvent like methanol. The precipitated this compound would be collected by filtration.

  • Washing and Drying: The collected precipitate would be washed with a solvent in which it is sparingly soluble (e.g., methanol) to remove any remaining soluble impurities. The purified this compound would then be dried.

It is important to note that this is a generalized procedure inferred from patents for a related compound. Specific parameters such as reaction temperatures, times, and precise concentrations would have been optimized by the chemists of the time but are not detailed in these documents.

Signaling Pathways

The precise signaling pathways of this compound as a combined entity have not been extensively studied. However, by examining the known mechanisms of its constituent ions, the salicylate and the calcium ion, we can propose a plausible model for its anti-inflammatory effects.

Salicylate's Mechanism of Action

Salicylates are known to exert their anti-inflammatory effects through several mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylates can inhibit the activity of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

  • Modulation of NF-κB: Salicylates can inhibit the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). NF-κB plays a crucial role in the expression of pro-inflammatory genes.

Calcium's Role in Inflammation

Calcium ions are critical second messengers in numerous cellular processes, including inflammation.

  • Calcium-Sensing Receptor (CaSR): Extracellular calcium can activate the CaSR, which is expressed on various immune cells. Activation of CaSR can modulate inflammatory responses, including the production of cytokines.

  • Store-Operated Calcium Entry (SOCE): The depletion of intracellular calcium stores triggers the opening of CRAC (calcium release-activated calcium) channels in the plasma membrane, leading to a sustained influx of calcium. This process is vital for the activation of immune cells and the production of inflammatory mediators.

Based on this, a proposed mechanism for this compound's anti-inflammatory action is that the salicylate component inhibits prostaglandin synthesis and NF-κB activation, while the local increase in calcium concentration could modulate the inflammatory response through CaSR and other calcium-dependent signaling pathways.

Visualizations

The following diagrams illustrate the proposed signaling pathways and a generalized experimental workflow for the historical synthesis of this compound.

Salicylate_Pathway cluster_membrane Cell Membrane COX COX Enzymes Prostaglandins Prostaglandins COX->Prostaglandins Produces NFkB_path NF-κB Pathway ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_path->ProInflammatory_Genes Activates Salicylate Salicylate Salicylate->COX Inhibits Salicylate->NFkB_path Inhibits Inflammation Inflammation Prostaglandins->Inflammation ProInflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory pathway of the salicylate ion.

Calcium_Signaling cluster_cell Immune Cell CaSR Calcium-Sensing Receptor (CaSR) PLC PLC CaSR->PLC IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Ca²⁺ release CRAC CRAC Channel ER->CRAC Store depletion activates Intracellular_Ca Intracellular Ca²⁺ (increase) CRAC->Intracellular_Ca Calcineurin Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Inflammatory Gene Expression NFAT->Gene_Expression Extracellular_Ca Extracellular Ca²⁺ Extracellular_Ca->CaSR Extracellular_Ca->CRAC Ca²⁺ influx Intracellular_Ca->Calcineurin

Caption: Overview of calcium ion signaling in immune cells.

Synthesis_Workflow cluster_reactants Starting Materials Salicylic_Acid Salicylic Acid Reaction Reaction (Aqueous Solution) Salicylic_Acid->Reaction Calcium_Carbonate Calcium Carbonate Calcium_Carbonate->Reaction Water Water Water->Reaction Filtration1 Filtration (Remove Insolubles) Reaction->Filtration1 Precipitation Precipitation (e.g., with Methanol) Filtration1->Precipitation Filtration2 Filtration (Collect Precipitate) Precipitation->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Final_Product This compound Drying->Final_Product

Caption: Generalized historical synthesis workflow for this compound.

Conclusion

This compound represents a noteworthy chapter in the long history of salicylates. While detailed historical quantitative data and experimental protocols are not as abundant as for more common compounds, a review of available patents and scientific literature reveals its consistent application in medicine, cosmetics, and industry. For contemporary researchers, understanding the historical context of this compound can provide valuable insights into the development of new formulations and applications, building upon a foundation laid by early pharmaceutical and industrial chemists. The proposed signaling pathways, based on the well-understood actions of its constituent ions, offer a framework for further investigation into the specific molecular mechanisms of this versatile compound.

References

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Calcium Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate, the calcium salt of salicylic acid, is a compound of interest in the pharmaceutical and cosmetic industries for its potential therapeutic and formulation properties.[][2] A thorough analytical characterization is crucial for quality control, formulation development, and regulatory compliance. These application notes provide an overview of the key analytical techniques for the comprehensive characterization of this compound, covering its structural, thermal, and morphological properties. Detailed experimental protocols are provided to guide researchers in implementing these methods.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₄H₁₀CaO₆[2][3]
Molecular Weight 314.304 g/mol [2][3]
Appearance White crystalline solid[2]
Synonyms Calcium bis(2-hydroxybenzoate), Calcium disalicylate[][2]

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound and confirming its identity.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in this compound and provides insights into the coordination of the salicylate ligand to the calcium ion.[4]

Data Presentation

The characteristic infrared absorption bands for this compound are summarized in Table 2. The interaction between the carboxylate group of the salicylate and the calcium ion leads to characteristic shifts in the vibrational frequencies compared to salicylic acid.[4][5]

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeDescriptionReference(s)
~3300-3000 (broad)O-H stretch (phenolic)Indicates the presence of the hydroxyl group on the aromatic ring.[4]
~1600-1585C=C stretch (aromatic)Characteristic of the aromatic ring of the salicylate moiety.[4]
~1500-1400C=C stretch (aromatic)Further confirms the presence of the aromatic ring structure.[4]
~1580-1550COO⁻ asymmetric stretchShifted from the C=O stretch in salicylic acid due to salt formation.[5]
~1400-1380COO⁻ symmetric stretchAlso indicative of the carboxylate group coordinated to the calcium ion.[6]

Experimental Protocol: FTIR Analysis of Solid this compound (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FTIR analysis of a solid this compound sample.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Hydraulic press

  • Pellet die set

  • Agate mortar and pestle

  • Infrared grade Potassium Bromide (KBr), dried

  • This compound sample, dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the dried this compound sample.

    • Weigh approximately 100-200 mg of dry infrared-grade KBr.

    • Transfer the sample and KBR to an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed to form a uniform pellet.

    • Place the die in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment prior to sample analysis.

  • Data Analysis:

    • Process the spectrum to identify the characteristic absorption bands of this compound.

    • Compare the obtained spectrum with a reference spectrum if available.

Logical Relationship: FTIR Analysis Workflow

FTIR_Workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition cluster_analysis Data Analysis weigh_sample Weigh Sample (1-2 mg) grind Grind Mixture weigh_sample->grind weigh_kbr Weigh KBr (100-200 mg) weigh_kbr->grind load_die Load Die grind->load_die Homogenized Powder press Apply Pressure load_die->press place_pellet Place Pellet in Holder press->place_pellet Transparent Pellet acquire_spectrum Acquire Spectrum place_pellet->acquire_spectrum process_spectrum Process Spectrum acquire_spectrum->process_spectrum Raw Spectrum identify_peaks Identify Peaks process_spectrum->identify_peaks

Caption: Workflow for FTIR analysis of this compound using the KBr pellet method.

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to FTIR and is particularly useful for analyzing symmetric vibrations and the low-frequency modes involving the calcium-oxygen bonds.

Data Presentation

Characteristic Raman shifts for salicylates and related compounds are presented in Table 3. These can be used as a reference for the analysis of this compound.

Table 3: Potential Characteristic Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeDescriptionReference(s)
~1610-1630C=C stretch (aromatic)Strong band characteristic of the salicylate ring.[5]
~1030-1040Ring breathing modeA sharp and intense peak often observed for substituted benzene rings.[5]
~800-820C-H out-of-plane bendingCharacteristic of the aromatic ring substitution pattern.[5]
< 400Ca-O lattice vibrationsLow-frequency modes indicative of the metal-ligand bond.[7]

Experimental Protocol: Raman Spectroscopy of Solid this compound

This protocol outlines the procedure for acquiring a Raman spectrum of a solid this compound sample.

Materials and Equipment:

  • Raman spectrometer with a suitable laser excitation source (e.g., 785 nm)

  • Microscope objective

  • Sample holder (e.g., microscope slide)

  • This compound powder

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound powder onto a clean microscope slide.

    • Ensure the sample is relatively flat to allow for proper focusing of the laser.

  • Instrument Setup:

    • Turn on the Raman spectrometer and allow the laser to stabilize.

    • Select the appropriate laser power and exposure time. Start with low laser power to avoid sample degradation.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Spectral Acquisition:

    • Place the sample slide on the microscope stage.

    • Focus the laser onto the sample using the microscope objective.

    • Acquire the Raman spectrum over the desired spectral range (e.g., 100-3500 cm⁻¹).

    • Multiple spectra may be acquired and averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence.

    • Identify the characteristic Raman peaks and compare them to literature values for salicylates and related metal complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the salicylate moiety of this compound. The aromatic ring and carbonyl group act as chromophores that absorb light in the UV region.[4]

Data Presentation

The expected absorption maxima for this compound are presented in Table 4. The solvent can influence the exact position of the absorption bands.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic TransitionSolventReference(s)
~210π → πEthanol[8]
~234π → πEthanol[8]
~303n → π*Ethanol[8]

Experimental Protocol: UV-Vis Spectroscopy of this compound Solution

This protocol describes the preparation of a this compound solution and the acquisition of its UV-Vis spectrum.

Materials and Equipment:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • This compound

  • Spectroscopic grade solvent (e.g., ethanol, water)

Procedure:

  • Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the sample in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

    • Perform serial dilutions as necessary to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

  • Spectral Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).

Signaling Pathway: UV-Vis Absorption in this compound

UV_Vis_Absorption UV_Photon UV Photon (hν) Ground_State Ground Electronic State (S₀) UV_Photon->Ground_State Absorption Excited_State Excited Electronic State (S₁) Ground_State->Excited_State π → π* or n → π* transition Excited_State->Ground_State Fluorescence/Non-radiative decay Relaxation Relaxation Excited_State->Relaxation

Caption: Electronic transitions in this compound upon UV light absorption.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of this compound.

Data Presentation

A representative set of HPLC parameters for the analysis of salicylates is provided in Table 5. These can be adapted and optimized for this compound.

Table 5: Representative HPLC Parameters for Salicylate Analysis

ParameterConditionReference(s)
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)[9]
Mobile Phase Methanol:Water:Acetic Acid (e.g., 60:39:1 v/v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 237 nm or 303 nm[8][9]
Injection Volume 20 µL[9]
Expected Retention Time Dependent on exact conditions, to be determined experimentally

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a starting point for developing an HPLC method for the quantitative analysis of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Volumetric flasks and pipettes

  • Analytical balance

  • Syringe filters (0.45 µm)

  • This compound standard

  • HPLC grade solvents (methanol, water) and acetic acid

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing the solvents in the desired ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound standard of known concentration in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample solution by dissolving a known amount of the this compound sample in the mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to salicylate based on the retention time of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate System prep_mobile->equilibrate prep_std Prepare Standards inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample inject_sample Inject Sample prep_sample->inject_sample equilibrate->inject_std inject_std->inject_sample gen_cal_curve Generate Calibration Curve inject_std->gen_cal_curve quantify Quantify Sample inject_sample->quantify gen_cal_curve->quantify

Caption: General workflow for the HPLC analysis of this compound.

Thermal Analysis

Thermal analysis techniques are employed to investigate the thermal stability and decomposition behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on dehydration, desolvation, and decomposition processes.

Data Presentation

The thermal decomposition of this compound monohydrate typically occurs in distinct steps, as summarized in Table 6.

Table 6: Thermal Decomposition Steps of this compound Monohydrate

Temperature Range (°C)Mass Loss (%)Evolved SpeciesResulting ProductReference(s)
~50 - 200~5.1H₂OAnhydrous this compound[10][11]
~200 - 500VariableOrganic fragmentsCalcium Carbonate[10][11]
~500 - 800VariableCO₂Calcium Oxide[10][11]

Experimental Protocol: TGA of this compound Monohydrate

This protocol describes the thermogravimetric analysis of this compound monohydrate.

Materials and Equipment:

  • Thermogravimetric analyzer (TGA)

  • TGA sample pans (e.g., alumina, platinum)

  • Analytical balance

  • This compound monohydrate sample

  • Inert gas supply (e.g., nitrogen)

Procedure:

  • Instrument Setup:

    • Turn on the TGA instrument and the gas supply.

    • Calibrate the instrument for temperature and mass.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA sample pan.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Program the instrument with the desired temperature profile (e.g., heat from 30 °C to 900 °C at a rate of 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis:

    • Analyze the resulting TGA curve to determine the onset temperatures of decomposition and the percentage mass loss for each step.

    • The derivative of the TGA curve (DTG) can be used to more accurately determine the temperatures of maximum decomposition rates.

Logical Relationship: TGA Decomposition Pathway

TGA_Decomposition CaSal_H2O Ca(C₇H₅O₃)₂·H₂O CaSal Ca(C₇H₅O₃)₂ CaSal_H2O->CaSal ~50-200°C - H₂O CaCO3 CaCO₃ CaSal->CaCO3 ~200-500°C - Organic Fragments CaO CaO CaCO3->CaO ~500-800°C - CO₂

Caption: Thermal decomposition pathway of this compound monohydrate.

X-ray Diffraction (XRD)

Powder XRD is a non-destructive technique used to identify the crystalline phases and determine the crystal structure of this compound.

Data Presentation

Table 7: Hypothetical Prominent XRD Peaks for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
(To be determined)(To be calculated)(To be measured)
(To be determined)(To be calculated)(To be measured)
(To be determined)(To be calculated)(To be measured)
(To be determined)(To be calculated)(To be measured)

Experimental Protocol: Powder XRD Analysis of this compound

This protocol outlines the general procedure for obtaining a powder XRD pattern of this compound.

Materials and Equipment:

  • Powder X-ray diffractometer with a Cu Kα radiation source

  • Sample holder (e.g., zero-background silicon wafer or glass slide)

  • Mortar and pestle

  • This compound powder

Procedure:

  • Sample Preparation:

    • Grind the this compound powder in a mortar and pestle to ensure a random orientation of the crystallites.

    • Mount the powder onto the sample holder, ensuring a flat and level surface.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the desired 2θ scan range (e.g., 5-80°) and scan speed.

    • Initiate the X-ray source and detector to collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to identify the peak positions (2θ values) and their intensities.

    • Calculate the d-spacings using Bragg's Law (nλ = 2d sinθ).

    • Compare the obtained pattern with databases (e.g., ICDD) for phase identification.

    • The crystal system and unit cell parameters can be determined through indexing of the diffraction pattern.

Microscopic Methods

Microscopic techniques are employed to visualize the morphology and determine the particle size distribution of this compound.

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the surface morphology and particle shape of this compound.

Data Presentation

SEM analysis provides qualitative information about the particle morphology (e.g., crystalline, amorphous, needle-like, plate-like). Quantitative data on particle size can be obtained through image analysis software.

Experimental Protocol: SEM Analysis of this compound

This protocol describes the preparation of a this compound sample for SEM imaging.

Materials and Equipment:

  • Scanning Electron Microscope (SEM)

  • SEM stubs

  • Double-sided carbon tape

  • Sputter coater with a conductive material (e.g., gold, palladium)

  • This compound powder

Procedure:

  • Sample Mounting:

    • Affix a piece of double-sided carbon tape to an SEM stub.

    • Carefully sprinkle a small amount of this compound powder onto the carbon tape.

    • Gently tap the stub to remove any excess powder.

  • Sputter Coating:

    • Place the stub in a sputter coater and deposit a thin layer of a conductive material to prevent charging under the electron beam.

  • Imaging:

    • Insert the coated stub into the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply the desired accelerating voltage and adjust the focus and stigma to obtain clear images at various magnifications.

  • Particle Size Analysis (Optional):

    • Use the SEM software or external image analysis software to measure the dimensions of a statistically significant number of particles to determine the particle size distribution.

Experimental Workflow: SEM Analysis

SEM_Workflow cluster_prep Sample Preparation cluster_imaging Imaging cluster_analysis Analysis mount_sample Mount on Stub sputter_coat Sputter Coat mount_sample->sputter_coat load_sem Load into SEM sputter_coat->load_sem Coated Sample acquire_images Acquire Images load_sem->acquire_images analyze_morphology Analyze Morphology acquire_images->analyze_morphology SEM Micrographs measure_particles Measure Particle Size analyze_morphology->measure_particles

Caption: Workflow for the morphological analysis of this compound using SEM.

References

Application Note: Structural Analysis of Calcium Salicylate using FT-IR and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Calcium salicylate, the calcium salt of salicylic acid, is a compound with applications in pharmaceuticals as an analgesic and anti-inflammatory agent, and in industrial settings as a detergent and corrosion inhibitor in lubricants.[1][] A thorough understanding of its molecular structure is critical for quality control, formulation development, and elucidating its mechanism of action. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a rapid, non-destructive, and highly informative approach for detailed structural analysis.

This application note details the protocols for acquiring and interpreting FT-IR and Raman spectra of this compound. It provides expected vibrational frequencies and their assignments to specific functional groups, facilitating the structural characterization of the molecule, including the coordination of the calcium ion to the salicylate ligand.

Principles of Vibrational Spectroscopy FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

  • FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which excites vibrations that result in a change in the molecular dipole moment. It is particularly sensitive to polar functional groups like hydroxyl (-OH) and carboxylate (-COO⁻).[1]

  • Raman Spectroscopy: This technique involves inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman active. This method is highly effective for analyzing non-polar bonds and skeletal vibrations of aromatic rings, as well as metal-oxygen bonds.[3][4]

By combining both techniques, a more complete vibrational profile of this compound can be obtained.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality spectra. This compound is typically a solid powder at room temperature.

  • For FT-IR (KBr Pellet Method):

    • Thoroughly dry high-purity potassium bromide (KBr) powder to remove any absorbed water, which shows a strong IR signal.

    • Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dry KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[5]

    • Transfer the powder to a pellet-pressing die.

    • Apply pressure (typically 7-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • For FT-Raman (Direct Measurement):

    • Place a small amount (a few milligrams) of the this compound powder directly into a sample holder (e.g., a glass capillary tube or an aluminum well plate).

    • Alternatively, press the powder onto a suitable substrate.

    • Position the sample at the focal point of the Raman spectrometer's laser.

Instrumentation and Data Acquisition
  • FT-IR Spectrometer:

    • Spectral Range: 4000 – 400 cm⁻¹[5]

    • Resolution: 4 cm⁻¹[5]

    • Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.[5]

    • Background: A background spectrum (using an empty sample holder or a pure KBr pellet) should be collected and subtracted from the sample spectrum.

  • Raman Spectrometer:

    • Excitation Laser: Common sources include 532 nm, 785 nm, or 1064 nm. A 785 nm or 1064 nm laser is often preferred to minimize fluorescence from the sample.

    • Laser Power: Use the lowest power necessary to obtain a good signal (e.g., 10-100 mW) to avoid sample degradation or thermal effects.

    • Integration Time: 1-10 seconds per acquisition.

    • Co-additions: 10-20 scans to enhance the signal-to-noise ratio.

    • Spectral Range: Typically 3500 – 100 cm⁻¹.

Data Interpretation and Structural Analysis

The vibrational spectrum of this compound is dominated by the modes of the salicylate anion. Key features to analyze include the vibrations of the carboxylate group, the phenolic hydroxyl group, the aromatic ring, and the calcium-oxygen bond.

G Prep_FTIR Prep_FTIR Acq_FTIR Acq_FTIR Prep_FTIR->Acq_FTIR Process Process Acq_FTIR->Process Prep_Raman Prep_Raman Acq_Raman Acq_Raman Prep_Raman->Acq_Raman Acq_Raman->Process Assign Assign Process->Assign Structure Structure Assign->Structure

Characteristic Vibrational Modes

The following table summarizes the expected vibrational modes for this compound based on data from salicylic acid and its metal salts.[1][6][7]

Wavenumber Range (cm⁻¹)Vibrational ModeTechnique PreferenceNotes
3300 – 3000ν(O-H) of phenolic groupFT-IRA broad band indicates involvement in hydrogen bonding.[1] Its position and width can provide insight into intra- and intermolecular interactions.
3100 – 3000ν(C-H) of aromatic ringRaman/FT-IRTypically weak to medium intensity bands.[8]
1625 – 1580νₐₛ(COO⁻) – Asymmetric stretch of carboxylateFT-IRA strong band. This mode is shifted from the C=O stretch of carboxylic acid (around 1670 cm⁻¹) upon deprotonation.[6]
1610 – 1450ν(C=C) of aromatic ringRaman/FT-IRMultiple sharp bands are characteristic of the benzene ring.[1][6] Strong signals are often observed in the Raman spectrum.
1420 – 1350νₛ(COO⁻) – Symmetric stretch of carboxylateFT-IRA strong band. The separation between the asymmetric and symmetric stretches (Δν = νₐₛ - νₛ) is indicative of the carboxylate group's coordination mode with the Ca²⁺ ion (e.g., monodentate, bidentate chelating, or bridging).[6]
1350 – 1200δ(O-H) in-plane bend and ν(C-O) of phenolic groupFT-IRMedium intensity bands, confirming the presence of the phenolic C-OH group.
Below 450ν(Ca-O) – Calcium-Oxygen bond vibrationsRamanThese modes, appearing at low frequencies, directly confirm the coordination of the calcium ion to the oxygen atoms of the salicylate ligand.[4]

ν = stretching; δ = in-plane bending; as = asymmetric; s = symmetric.

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the comprehensive structural analysis of this compound. FT-IR is highly effective for probing the polar carboxylate and hydroxyl functional groups, while Raman spectroscopy provides detailed information on the aromatic ring structure and the direct evidence of metal-ligand coordination through the Ca-O bond vibrations. The protocols and data presented in this note serve as a robust guide for researchers in pharmaceutical and industrial fields to ensure product quality, investigate polymorphism, and understand the molecular interactions of this compound.

References

Application Note: Thermogravimetric Analysis of Calcium Salicylate Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium salicylate monohydrate is a salt of salicylic acid that finds applications in pharmaceuticals and other chemical industries. A thorough understanding of its thermal stability and decomposition profile is crucial for its handling, processing, and storage. Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials by measuring the change in mass of a sample as it is heated at a constant rate. This application note provides a detailed protocol for the thermogravimetric analysis of this compound monohydrate, summarizes the expected thermal events, and presents the data in a clear and accessible format for researchers, scientists, and drug development professionals.

Thermal Decomposition Pathway

The thermal decomposition of this compound monohydrate, Ca(C₇H₅O₃)₂·H₂O, occurs in three distinct stages when heated in an inert atmosphere. The proposed decomposition pathway is as follows:

  • Dehydration: The initial weight loss corresponds to the removal of one molecule of water of hydration to form anhydrous this compound.

  • Decomposition to Calcium Carbonate: The anhydrous this compound then decomposes to form calcium carbonate (CaCO₃) and other volatile organic fragments.

  • Decomposition to Calcium Oxide: Finally, the calcium carbonate decomposes at higher temperatures to yield calcium oxide (CaO) and carbon dioxide.

This multi-step decomposition provides a characteristic thermal signature for this compound monohydrate.

Experimental Data

The following table summarizes the quantitative data obtained from the thermogravimetric analysis of this compound monohydrate. The data is a composite from various sources and represents typical results under standard TGA conditions.

Decomposition StageTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Gaseous Product(s)Solid Residue
Dehydration50 - 1505.42~5.4H₂OAnhydrous this compound (Ca(C₇H₅O₃)₂)
Decomposition to CaCO₃250 - 55047.58~47.6Organic FragmentsCalcium Carbonate (CaCO₃)
Decomposition to CaO600 - 85013.25~13.3CO₂Calcium Oxide (CaO)

Note: Experimental values can vary slightly depending on the specific experimental conditions such as heating rate and sample preparation.

Experimental Protocol

This section details the methodology for performing a thermogravimetric analysis of this compound monohydrate.

4.1. Instrumentation

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance.

  • Sample pans (e.g., platinum, alumina, or ceramic).

  • Inert purge gas (e.g., high-purity nitrogen or argon).

  • Data acquisition and analysis software.

4.2. Sample Preparation

  • Ensure the this compound monohydrate sample is a fine, homogeneous powder. If necessary, gently grind the sample using a mortar and pestle.

  • Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA sample pan.

  • Record the exact initial mass of the sample.

4.3. TGA Instrument Setup and Measurement

  • Place the sample pan securely on the TGA balance mechanism.

  • Set the initial temperature of the furnace to a temperature slightly above ambient (e.g., 30°C).

  • Set the purge gas flow rate to a constant value, typically between 20 and 50 mL/min, to ensure an inert atmosphere and to sweep away decomposition products.

  • Program the temperature profile:

    • Heat the sample from the initial temperature to a final temperature of 900°C.

    • Use a constant heating rate of 10°C/min.

  • Start the TGA experiment and record the mass loss as a function of temperature.

4.4. Data Analysis

  • Plot the percentage mass loss on the y-axis against the temperature on the x-axis to obtain the TGA curve.

  • Determine the onset temperature and the percentage mass loss for each distinct decomposition step from the TGA curve.

  • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperature at which the rate of mass loss is maximum for each step.

  • Compare the experimental mass loss with the theoretical mass loss for each step to confirm the decomposition pathway.

Visualizations

The following diagrams illustrate the logical relationships in the thermal decomposition of this compound monohydrate and the experimental workflow.

G cluster_decomposition Thermal Decomposition Pathway Ca(C7H5O3)2·H2O Ca(C7H5O3)2·H2O Anhydrous Ca(C7H5O3)2 Anhydrous Ca(C7H5O3)2 Ca(C7H5O3)2·H2O->Anhydrous Ca(C7H5O3)2  - H2O (50-150°C) CaCO3 CaCO3 Anhydrous Ca(C7H5O3)2->CaCO3  - Organic Fragments (250-550°C) CaO CaO CaCO3->CaO  - CO2 (600-850°C) G cluster_workflow TGA Experimental Workflow start Start sample_prep Sample Preparation (5-10 mg) start->sample_prep instrument_setup Instrument Setup (N2 purge, 10°C/min) sample_prep->instrument_setup run_tga Run TGA Experiment (30-900°C) instrument_setup->run_tga data_analysis Data Analysis (TGA/DTG Curves) run_tga->data_analysis end End data_analysis->end

Application Notes and Protocols for the Thermal Analysis of Calcium Salicylate using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Characterization of Calcium Salicylate Thermal Events by DSC

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the thermal properties of materials, including active pharmaceutical ingredients (APIs) and their salts. For this compound, a compound used in pharmaceutical and other industrial applications, DSC provides critical information regarding its thermal stability, dehydration, and decomposition behavior. This application note details the expected thermal events for this compound monohydrate and the significance of their characterization.

This compound monohydrate, upon heating, undergoes a multi-step decomposition process. These events can be precisely monitored by DSC, which measures the heat flow into or out of a sample as a function of temperature. The resulting DSC thermogram provides a fingerprint of the material's thermal behavior, revealing key transitions that are crucial for formulation development, stability studies, and quality control.

The primary thermal events observed for this compound monohydrate are:

  • Dehydration: The initial event is the loss of water of hydration. This is an endothermic process, as energy is required to break the bonds between the water molecules and the this compound crystal lattice. The temperature and enthalpy of this dehydration are important indicators of the material's hygroscopicity and storage requirements.

  • Decomposition of Anhydrous Salt: Following dehydration, the anhydrous this compound decomposes. This is a more complex process that may involve multiple steps and can be either endothermic or exothermic, depending on the decomposition pathway and the surrounding atmosphere.

  • Formation of Calcium Carbonate: A key intermediate in the decomposition of many calcium salts of organic acids is calcium carbonate. The decomposition of the anhydrous salicylate to form calcium carbonate is typically observed at elevated temperatures.

  • Decomposition of Calcium Carbonate: At even higher temperatures, calcium carbonate decomposes into calcium oxide and carbon dioxide. This is a well-characterized endothermic transition.

By analyzing the onset temperatures, peak temperatures, and enthalpies of these transitions, researchers can gain a comprehensive understanding of the thermal stability of this compound. This information is invaluable for determining appropriate processing temperatures, predicting shelf-life, and ensuring the safety and efficacy of the final product.

Quantitative Data Summary

The following table summarizes the expected thermal events and corresponding temperature ranges for this compound monohydrate, primarily derived from thermogravimetric analysis (TGA) data, which complements DSC analysis by quantifying mass loss at each stage.[1][2] The enthalpy of transition (ΔH) values are determined by integrating the corresponding peaks in the DSC thermogram.

Thermal EventOnset Temperature Range (°C)Peak Temperature Range (°C)Enthalpy of Transition (ΔH)Associated Mass Loss (%)
Dehydration 50 - 150100 - 200Endothermic~5.4%
Decomposition to CaCO₃ 250 - 450300 - 500Complex Endo/Exothermic~47.6%
Decomposition of CaCO₃ to CaO 600 - 750700 - 850Endothermic~13.2%

Note: The exact temperatures and enthalpy values can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

This section provides a detailed methodology for the DSC analysis of this compound.

Principle

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature.[3] When the sample undergoes a thermal event (e.g., melting, crystallization, decomposition), it will absorb or release heat, resulting in a difference in heat flow that is detected and plotted as a peak in the DSC thermogram. The area under the peak is proportional to the enthalpy change of the transition.

Instrumentation and Materials
  • Instrument: A calibrated Differential Scanning Calorimeter (DSC) with a suitable cooling system.

  • Sample Pans: Aluminum or gold pans with lids. Aluminum is suitable for most applications, but gold may be preferred to avoid any potential reaction with the sample at high temperatures.[4]

  • Reference: An empty, hermetically sealed sample pan.

  • Purge Gas: High-purity nitrogen or other inert gas (e.g., argon) at a constant flow rate (typically 20-50 mL/min).

  • Sample: this compound monohydrate powder.

Sample Preparation
  • Accurately weigh 3-5 mg of the this compound sample into a clean sample pan.

  • Ensure the sample is evenly distributed at the bottom of the pan to ensure uniform heat transfer.

  • Hermetically seal the pan to prevent any loss of volatile decomposition products before the intended analysis temperature.

DSC Method Parameters
  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp at a heating rate of 10 °C/min to 900 °C.

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Record the heat flow as a function of temperature.

Data Analysis
  • Baseline Correction: Perform a baseline subtraction to correct for any instrumental drift.

  • Peak Analysis:

    • Identify the onset temperature, peak temperature, and end-set temperature for each thermal event.

    • Integrate the area under each peak to determine the enthalpy of transition (ΔH) in Joules per gram (J/g).

  • Interpretation: Correlate the observed endothermic and exothermic peaks with the known thermal decomposition pathway of this compound monohydrate.

Visualizations

Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Data Acquisition & Analysis weigh Weigh 3-5 mg of This compound pan Place in DSC Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load method Set Method Parameters: - Temp Program (30-900°C) - Heating Rate (10°C/min) - N2 Purge (50 mL/min) load->method run Start DSC Run method->run thermogram Generate DSC Thermogram (Heat Flow vs. Temperature) run->thermogram analyze Analyze Peaks: - Onset & Peak Temps - Enthalpy (ΔH) thermogram->analyze interpret Correlate with Thermal Events analyze->interpret Interpret Results

Caption: Workflow for DSC analysis of this compound.

Logical Relationship of Thermal Events

Thermal_Events start This compound Monohydrate Ca(C₇H₅O₃)₂·H₂O dehydration Dehydration (Endothermic) start->dehydration ~100-200°C anhydrous Anhydrous Calcium Salicylate Ca(C₇H₅O₃)₂ dehydration->anhydrous decomposition1 Decomposition (Complex Endo/Exothermic) anhydrous->decomposition1 ~300-500°C carbonate Calcium Carbonate CaCO₃ decomposition1->carbonate decomposition2 Decomposition (Endothermic) carbonate->decomposition2 ~700-850°C oxide Calcium Oxide CaO decomposition2->oxide

Caption: Thermal decomposition pathway of this compound monohydrate.

References

Application Notes and Protocols for the Solvent-Free Synthesis of Calcium Salicylate via Grindstone Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solvent-free synthesis of calcium salicylate utilizing a grindstone reaction, an environmentally benign approach aligning with the principles of green chemistry.[1] This mechanochemical method involves the direct grinding of salicylic acid with a calcium source, such as calcium hydroxide, to yield the desired salt. The protocol is simple, efficient, and avoids the use of organic solvents, thus minimizing environmental impact and simplifying product isolation.[2][3][4] These application notes are intended to guide researchers in successfully replicating this synthesis, with a focus on reproducibility and safety.

Introduction

This compound, the calcium salt of salicylic acid, finds applications in various industrial and research fields, notably as a detergent and corrosion inhibitor in lubricating oils.[1] Traditional synthesis routes often involve the use of solvents, which can be hazardous and environmentally detrimental. The grindstone neutralization reaction presents a sustainable alternative, offering benefits such as reduced reaction times, high yields, and operational simplicity.[2][3][4] This solvent-free approach is particularly attractive for its adherence to green chemistry principles by eliminating the generation of solvent waste.[1] The reaction proceeds via a solid-state neutralization reaction between salicylic acid and a suitable calcium base.

Data Presentation

The following table summarizes the quantitative data obtained from the grindstone reaction for the synthesis of various carboxylate salts, including this compound. This allows for a comparative assessment of the reaction's efficiency.

ReactantsTheoretical Yield (%)Practical Yield (%)Grinding Time (min)Maximum Temperature (°C)Reaction Violence
Salicylic acid + Ca(OH)₂89.750.64617Weak
Oxalic acid + Ca(OH)₂7860.65330Moderated
Tartaric acid + Ca(OH)₂83.8961.97440Moderated
Citric acid + Ca(OH)₂82.1466.32335Moderated

Data sourced from a study on grindstone neutralization reactions for the preparation of various carboxylate salts.[3]

Experimental Protocol

This section details the methodology for the solvent-free synthesis of this compound via a grindstone reaction.

Materials:

  • Salicylic Acid (C₇H₆O₃)

  • Calcium Hydroxide (Ca(OH)₂)

  • Mortar and Pestle (agate or porcelain recommended)

  • Spatula

  • Analytical Balance

  • Thermometer (optional, for monitoring reaction temperature)

Procedure:

  • Stoichiometric Calculation: Determine the required molar ratio of the reactants. The balanced chemical equation is: 2C₇H₆O₃ + Ca(OH)₂ → Ca(C₇H₅O₃)₂ + 2H₂O

  • Weighing Reactants: Accurately weigh the stoichiometric amounts of salicylic acid and calcium hydroxide using an analytical balance.

  • Grinding:

    • Transfer the weighed salicylic acid and calcium hydroxide into a clean, dry mortar.

    • Begin grinding the mixture vigorously with the pestle.

    • Continue grinding for approximately 6 minutes.[3] A change in the texture of the powder may be observed as the reaction progresses.

    • If monitoring, a slight increase in temperature may be noted, although the reaction is characterized as weak in violence.[3]

  • Product Isolation:

    • After the specified grinding time, the resulting powder is the crude this compound.

    • The product can be collected and stored in a desiccator.

  • Purification (Optional):

    • For higher purity, the crude product can be recrystallized from a suitable solvent if necessary, though this would deviate from the solvent-free aspect of the synthesis itself.

Characterization:

The synthesized this compound can be characterized using standard analytical techniques such as:

  • Infrared (IR) Spectroscopy: To confirm the formation of the carboxylate salt by observing the characteristic vibrational frequencies.

  • X-Ray Diffraction (XRD): To analyze the crystalline structure of the product.

  • Differential Thermal Analysis (DTA): To study the thermal properties of the synthesized salt.

Visualizations

Diagram 1: Experimental Workflow for Grindstone Synthesis of this compound

experimental_workflow cluster_reactants Reactant Preparation cluster_process Grindstone Reaction cluster_product Product Handling salicylic_acid Salicylic Acid grinding Grind in Mortar (~6 min) salicylic_acid->grinding calcium_hydroxide Calcium Hydroxide calcium_hydroxide->grinding crude_product Crude this compound grinding->crude_product Solid-State Reaction characterization Characterization (IR, XRD) crude_product->characterization Analysis

Caption: Workflow of the solvent-free synthesis.

Diagram 2: Advantages of the Grindstone Method

advantages_workflow cluster_advantages Key Advantages main_node Grindstone Synthesis of This compound solvent_free Solvent-Free Process main_node->solvent_free green_chem Green Chemistry Principles main_node->green_chem efficiency High Reaction Efficiency main_node->efficiency simplicity Simplified Product Isolation main_node->simplicity reduced_waste Minimal Waste Generation main_node->reduced_waste

Caption: Advantages of the grindstone synthesis method.

References

Application Notes and Protocols: Utilizing Salicylate and Calcium-Based Systems for Controlled Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Salicylates, a class of drugs including the well-known acetylsalicylic acid (aspirin), have long been utilized for their analgesic, anti-inflammatory, and antipyretic properties[1][2]. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway[1]. The development of controlled release systems for salicylates is of significant interest to maintain therapeutic drug levels, reduce dosing frequency, and minimize potential side effects such as gastrointestinal irritation[2].

While direct research on the use of simple calcium salicylate as a primary component in advanced drug delivery systems for controlled release is not extensively documented in the current literature, significant research exists on two closely related and highly relevant areas:

  • Salicylate-Based Polymers and Resins: These systems incorporate salicylic acid into a polymer backbone, allowing for sustained drug release as the polymer biodegrades[3].

  • Calcium-Based Nanoparticles: Biocompatible inorganic carriers such as calcium silicate, calcium carbonate, and calcium phosphate nanoparticles are widely explored for their ability to encapsulate and deliver a variety of drugs in a controlled manner[4][5][6].

These application notes will provide a comprehensive overview of the principles, experimental protocols, and data related to these analogous systems, offering a foundational guide for researchers and drug development professionals interested in developing controlled release formulations for salicylates and other active pharmaceutical ingredients.

2. Salicylate-Based Polymers for Controlled Release

Application Note:

The integration of salicylic acid into a polymer matrix, such as a poly(anhydride-ester), creates a biodegradable drug delivery system. In this design, the drug is chemically part of the polymer backbone. As the polymer degrades through hydrolysis of its ester or anhydride bonds, salicylic acid is released in a controlled fashion. This method offers a predictable release profile that can be tuned by altering the polymer's composition and molecular weight[3]. These "bioactive" and "resorbable" materials are promising for applications requiring localized, sustained anti-inflammatory action[3].

Data on Salicylate Release from a Cross-linked Polyester:

Polymer CompositionCuring TimeCumulative Release (7 days)Reference
Non-cured Poly(xylitol adipate salicylate)0 days35%[3]
Cured Poly(xylitol adipate salicylate)Not specified10%[3]

Experimental Protocol: Synthesis and Evaluation of a Salicylate-Based Polyester

This protocol is adapted from methodologies described for creating cross-linked polyesters for controlled salicylic acid release[3].

Objective: To synthesize a cross-linked poly(xylitol adipate salicylate) and evaluate its in vitro release of salicylic acid.

Materials:

  • Xylitol

  • Adipic acid

  • Salicylic acid

  • Phosphate Buffered Saline (PBS), pH 7.4

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Polymer Synthesis:

    • Combine xylitol, adipic acid, and salicylic acid in desired molar ratios in a reaction vessel.

    • Heat the mixture under a nitrogen atmosphere with stirring to create a pre-polymer.

    • Cure the pre-polymer at an elevated temperature to induce cross-linking. The duration of curing can be varied to modulate the release rate.

  • In Vitro Release Study:

    • Place a known weight of the synthesized polymer into a vial containing a defined volume of PBS (pH 7.4).

    • Incubate the vials at 37°C with gentle agitation.

    • At predetermined time points (e.g., 1, 6, 12, 24, 48 hours, and daily thereafter), withdraw an aliquot of the release medium.

    • Replenish the withdrawn volume with fresh, pre-warmed PBS to maintain sink conditions.

    • Analyze the concentration of salicylic acid in the collected samples using a validated HPLC method.

    • Calculate the cumulative percentage of drug released over time.

Visualization of Polymer Degradation and Drug Release:

G cluster_0 Polymer Matrix (Initial State) cluster_1 Degradation Process cluster_2 Release Products P Salicylate-Based Polymer (Intact) Deg Polymer Degradation (Ester Bond Cleavage) P->Deg Exposure to Aqueous Environment H2O Water (Hydrolysis) H2O->Deg SA Salicylic Acid (Released Drug) Deg->SA ByP Polymer Byproducts (Biocompatible) Deg->ByP

Caption: Polymer degradation and subsequent release of salicylic acid.

3. Calcium-Based Nanoparticles for Drug Delivery

Application Note:

Calcium-based nanoparticles, particularly those made of calcium silicate, are emerging as versatile carriers for controlled drug delivery. Their high biocompatibility, biodegradability, and large surface area make them ideal for loading significant amounts of therapeutic agents[4][5]. A key advantage of these systems is their pH-responsive drug release behavior. In the acidic microenvironment of tumors or inflammatory tissues, the nanoparticles degrade at an accelerated rate, leading to targeted and efficient drug release while minimizing exposure to healthy tissues[5][7]. Mesoporous calcium silicate nanoparticles, with their porous structure, are particularly effective for achieving sustained release of various drugs[8][9].

Data on Calcium Silicate Nanoparticle Characteristics:

Nanoparticle TypeParticle Size (nm)Average Pore Size (nm)ApplicationReference
Mesoporous Calcium Silicate~2003.05Drug carrier for gentamicin and FGF-2[8]
Mg-doped Calcium SilicateNot specifiedNot specifiedpH-responsive carrier for doxorubicin[10]
Calcium Silicate<1000Not specifiedCarrier for atenolol[11][12]

Experimental Protocols: Synthesis, Loading, and Release Studies

This section provides protocols adapted from methodologies for preparing and characterizing calcium silicate-based drug delivery systems[8][11][13].

Protocol 1: Synthesis of Calcium Silicate Nanoparticles via Co-Precipitation

Objective: To synthesize calcium silicate nanoparticles.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O) or Calcium Acetate (Ca(CH₃COO)₂)

  • Sodium silicate (Na₂SiO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare an aqueous solution of the calcium precursor (e.g., 0.8 M calcium acetate).

  • Prepare an aqueous solution of sodium silicate (e.g., 0.8 M).

  • Slowly add the sodium silicate solution to the calcium precursor solution under vigorous stirring at room temperature.

  • A white precipitate of calcium silicate will form immediately.

  • Continue stirring for a designated period (e.g., 2 hours) to ensure a complete reaction.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles repeatedly with deionized water and then with ethanol to remove unreacted precursors.

  • Dry the purified nanoparticles in an oven at a controlled temperature (e.g., 60-80°C).

Protocol 2: Drug Loading onto Calcium Silicate Nanoparticles

Objective: To load a model drug (e.g., salicylic acid) onto the synthesized nanoparticles.

Materials:

  • Synthesized calcium silicate nanoparticles

  • Salicylic acid

  • Ethanol or other suitable solvent

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse a known amount of calcium silicate nanoparticles in a solution of salicylic acid with a known concentration.

  • Stir the suspension for an extended period (e.g., 24 hours) at room temperature to allow for drug adsorption onto the nanoparticles.

  • Separate the drug-loaded nanoparticles from the solution by centrifugation.

  • Measure the concentration of free salicylic acid remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the drug loading efficiency and capacity using the following formulas:

    • Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100

    • Loading Capacity (%) = [(Initial Drug Amount - Drug in Supernatant) / Weight of Nanoparticles] x 100

Protocol 3: In Vitro pH-Responsive Drug Release Study

Objective: To evaluate the release of the loaded drug under different pH conditions.

Materials:

  • Drug-loaded calcium silicate nanoparticles

  • PBS at pH 7.4 (simulating physiological conditions)

  • Acetate buffer at pH 5.0 (simulating an acidic tumor microenvironment)

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles into two separate release media (pH 7.4 and pH 5.0).

  • Incubate the samples at 37°C with continuous, gentle shaking.

  • At specified time intervals, collect a sample of the release medium after centrifugation.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative drug release percentage against time for both pH conditions to determine the release kinetics.

Visualizations of Experimental Workflow and Release Mechanism:

G cluster_0 Synthesis cluster_1 Drug Loading cluster_2 Characterization S1 Mix Calcium and Silicate Precursors S2 Precipitation S1->S2 S3 Wash & Dry S2->S3 L1 Disperse NPs in Drug Solution S3->L1 L2 Incubate & Stir L1->L2 L3 Centrifuge & Separate L2->L3 C1 Drug Release Study (pH 7.4 vs pH 5.0) L3->C1 C2 Cytotoxicity Assay L3->C2 G cluster_0 Physiological pH (7.4) cluster_1 Acidic Environment (e.g., Tumor) NP Drug-Loaded Ca-Silicate NP Stable Stable Nanoparticle Minimal Drug Release NP->Stable Degrade NP Degradation NP->Degrade H H+ ions H->Degrade Release Targeted Drug Release Degrade->Release G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 Enzymes AA->COX PG Prostaglandins COX->PG Inflam Inflammation, Pain, Fever PG->Inflam SA Salicylates SA->COX Inhibition

References

Application of Calcium Salicylate as a Corrosion Inhibitor in Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate, particularly in its overbased form, is a multifunctional additive extensively utilized in modern lubricant formulations. While primarily known for its detergency properties in neutralizing acidic byproducts of combustion and preventing deposit formation, it also offers significant anti-wear and corrosion inhibition benefits.[1][2] This dual-action capability makes it a valuable component in engine oils, industrial lubricants, and greases, contributing to the overall longevity and efficiency of machinery.[1][2][3] Overbased alkyl salicylate additives are recognized for having considerably better anti-corrosion properties than overbased sulfonate additives.[3]

The corrosion inhibition mechanism of this compound is primarily attributed to its ability to neutralize corrosive acids and to form a protective film on metal surfaces.[1][3] The alkyl salicylate molecule consists of a polar head group (this compound) and a nonpolar hydrocarbon tail. This structure facilitates its solubility in oil and its adsorption onto metal surfaces, creating a barrier that isolates the metal from corrosive agents like water and oxygen. The overbased nature of some this compound additives provides an additional alkaline reserve to neutralize acids formed during lubricant degradation and combustion processes.

This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound as a corrosion inhibitor in lubricants.

Data Presentation

The following table summarizes illustrative quantitative data on the performance of a lubricant formulation containing this compound as a corrosion inhibitor compared to a base oil without the additive.

Disclaimer: The following data is illustrative and intended for demonstration purposes. Actual performance may vary depending on the specific formulation, operating conditions, and test methods.

ParameterBase Oil (Without Additive)Base Oil + 2% w/w this compoundTest Method
Corrosion Rate (µm/year) 15025ASTM G1
Inhibition Efficiency (%) -83.3Calculated
Salt Spray Test (ASTM B117) Severe rusting after 24 hoursNo significant rusting after 100 hoursASTM B117
Copper Strip Corrosion (ASTM D130) 4a (Severe Tarnish)1b (Slight Tarnish)ASTM D130
Electrochemical Polarization Resistance (Rp) (Ω·cm²) 5 x 10³5 x 10⁵Potentiodynamic Polarization

Experimental Protocols

Objective: To evaluate the corrosion protection of a lubricant containing this compound on steel panels in a saline environment.

Materials:

  • Standard cold-rolled steel panels

  • Test lubricant (base oil + this compound)

  • Control lubricant (base oil without additive)

  • Salt solution (5% NaCl in distilled water)

  • Salt spray cabinet

  • Cleaning solvents (e.g., hexane, acetone)

Procedure:

  • Panel Preparation: Clean the steel panels thoroughly with solvents to remove any oil or contaminants. Dry the panels completely.

  • Coating Application: Apply a uniform film of the test and control lubricants to separate sets of prepared panels.

  • Exposure: Suspend the coated panels in the salt spray cabinet at a specified angle.

  • Test Conditions: Maintain the cabinet temperature at 35°C and continuously atomize the salt solution to create a dense fog.

  • Evaluation: Periodically inspect the panels for signs of corrosion (e.g., rust formation). The test duration can vary, but a typical period is 100 hours.

  • Reporting: Record the time to the first appearance of rust and the percentage of the surface area corroded at the end of the test.

Objective: To determine the corrosion rate and inhibition efficiency of this compound in a lubricant by measuring the electrochemical response of a metal electrode.

Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working, counter, and reference electrodes)

  • Working electrode made of the metal of interest (e.g., carbon steel)

  • Test lubricant

  • Corrosive aqueous phase (e.g., 3.5% NaCl solution)

Procedure:

  • Electrode Preparation: Polish the working electrode to a mirror finish and clean it with solvents.

  • Cell Assembly: Assemble the electrochemical cell with the working, counter, and reference electrodes.

  • Electrolyte Preparation: Prepare a two-phase electrolyte system by adding a layer of the test lubricant over the corrosive aqueous phase.

  • Immersion: Immerse the electrodes in the cell, ensuring the working electrode is in contact with both the lubricant and the aqueous phase.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP until it reaches a steady state.

  • Polarization Scan: Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP.

  • Data Analysis: Use Tafel extrapolation or other analysis software to determine the corrosion current density (i_corr) and polarization resistance (Rp).

  • Calculation: Calculate the corrosion rate and the inhibition efficiency using the following formulas:

    • Corrosion Rate (mm/year) = (K * i_corr * EW) / (d * A)

      • Where K is a constant, EW is the equivalent weight of the metal, d is the density of the metal, and A is the electrode area.

    • Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

      • Where i_corr_blank is the corrosion current density without the inhibitor and i_corr_inhibitor is the corrosion current density with the inhibitor.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis & Evaluation cluster_results Results A Prepare Metal Specimens C Salt Spray Test (ASTM B117) A->C D Electrochemical Tests (Potentiodynamic Polarization) A->D E Copper Strip Corrosion (ASTM D130) A->E B Formulate Test Lubricants (with and without this compound) B->C B->D B->E F Visual Inspection & Rating C->F G Calculate Corrosion Rate & Inhibition Efficiency D->G E->F H Comparative Performance Data F->H G->H

Experimental workflow for evaluating this compound as a corrosion inhibitor.

Corrosion_Inhibition_Mechanism cluster_lubricant Lubricant Phase cluster_interface Metal-Lubricant Interface cluster_process Inhibition Actions cluster_outcome Outcome CaSal This compound (Alkyl Salicylate) Neutralization Acid Neutralization CaSal->Neutralization Reacts with Film Protective Film Formation CaSal->Film Adsorbs onto Metal Metal Surface Protection Corrosion Inhibition Neutralization->Protection Film->Metal Film->Protection CorrosiveAcids Corrosive Acids CorrosiveAcids->Neutralization

Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols: The Role of Calcium Salicylate in Dental Cement Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium salicylate-based dental cements are a class of materials primarily used as cavity liners and for pulp capping. Their formulation is designed to be biocompatible and to promote the formation of reparative dentin, thereby protecting the dental pulp. The setting reaction of these cements is based on an acid-base reaction between calcium hydroxide and a salicylate ester, which results in the formation of a chelate, amorphous calcium disalicylate.[1] This document provides detailed application notes, summarizes key quantitative data, and outlines experimental protocols for the evaluation of these dental cements.

Chemical Composition and Setting Reaction

This compound cements are typically supplied as a two-paste system: a base paste and a catalyst paste.

Typical Composition:

  • Base Paste:

    • Calcium tungstate or Barium sulfate (Radiopacifier)

    • Tribasic calcium phosphate

    • Zinc oxide

    • Glycol salicylate (or other salicylate ester)[2]

  • Catalyst Paste:

    • Calcium hydroxide

    • Zinc oxide

    • Zinc stearate

    • Ethylene toluene sulfonamide[3]

The setting reaction is initiated upon mixing the two pastes. The alkaline calcium hydroxide reacts with the acidic salicylate ester in a chelation reaction to form an amorphous calcium disalicylate matrix that binds the other components of the cement.[1][2] Moisture can accelerate this setting reaction.[2]

G cluster_pastes Two-Paste System Base Base Paste (Glycol Salicylate) Mixing Mixing Base->Mixing Catalyst Catalyst Paste (Calcium Hydroxide) Catalyst->Mixing Setting Setting Reaction (Chelation) Mixing->Setting SetCement Set Cement (Amorphous Calcium Disalicylate Matrix) Setting->SetCement

Setting Reaction of this compound Cement.

Quantitative Data on Physical and Mechanical Properties

The performance of this compound dental cements can be characterized by several key physical and mechanical properties. The following table summarizes typical values for these properties.

PropertyTypical Value RangeKey Considerations
Compressive Strength 10 - 27 MPa[2]Relatively low compared to other dental cements. Sufficient for use as a liner or base under restorations not subjected to direct occlusal loads.
Setting Time 2.5 - 5.5 minutes[2]Can be accelerated by the presence of moisture.[2]
Solubility 0.4 - 7.8%[2]Higher solubility can lead to marginal leakage and dissolution over time if exposed to oral fluids.
pH 9.2 - 11[2]The high alkalinity is crucial for its antibacterial effect and its ability to stimulate reparative dentin formation.
Film Thickness < 25 µm (for luting applications)A low film thickness is essential for the close adaptation of indirect restorations.

Experimental Protocols

Detailed methodologies for evaluating the key properties of this compound dental cements are outlined below, based on relevant ISO standards.

Compressive Strength Testing

This protocol is based on the principles outlined in ISO 9917-1: Dentistry — Water-based cements — Part 1: Powder/liquid acid-base cements .[4][5]

Objective: To determine the compressive strength of the set dental cement.

Materials and Equipment:

  • This compound cement (base and catalyst pastes)

  • Mixing pad and spatula

  • Cylindrical stainless steel mold (4 mm diameter, 6 mm height)

  • Glass plates

  • Universal testing machine

  • Incubator at 37°C and ≥ 95% relative humidity

Procedure:

  • Specimen Preparation:

    • Place the mold on a glass plate.

    • Dispense equal lengths of the base and catalyst pastes onto a mixing pad.

    • Mix the pastes thoroughly according to the manufacturer's instructions until a uniform color is achieved.

    • Slightly overfill the mold with the mixed cement, taking care to avoid air entrapment.

    • Place a second glass plate on top of the mold and apply gentle pressure to extrude excess material.

    • Transfer the assembly to an incubator at 37°C and at least 95% relative humidity for 1 hour.

    • After 1 hour, carefully remove the set cement cylinder from the mold. Prepare a statistically relevant number of specimens (typically n=5).

  • Testing:

    • Store the specimens in distilled water at 37°C for 23 hours.

    • Measure the diameter of each specimen.

    • Place the specimen in the universal testing machine.

    • Apply a compressive load at a crosshead speed of 1 mm/min until the specimen fractures.[6]

    • Record the maximum load applied.

  • Calculation:

    • Compressive Strength (MPa) = 4 * Load (N) / (π * Diameter (mm)²)

G Start Start Mix Mix Cement Start->Mix Fill Fill Mold Mix->Fill Incubate Incubate (37°C, 1hr) Fill->Incubate Remove Remove Specimen Incubate->Remove Store Store in Water (37°C, 23hr) Remove->Store Test Compressive Testing Store->Test End End Test->End

Workflow for Compressive Strength Testing.
Setting Time Determination

This protocol is based on ISO 9917-1 .[4][5]

Objective: To determine the net setting time of the cement.

Materials and Equipment:

  • This compound cement

  • Mixing pad and spatula

  • Mold (as specified in ISO 9917-1)

  • Gillmore or Vicat needle apparatus

  • Incubator at 37°C and ≥ 95% relative humidity

  • Stopwatch

Procedure:

  • Mix the cement according to the manufacturer's instructions, starting the stopwatch at the beginning of the mix.

  • Fill the mold with the mixed cement.

  • Place the assembly in the incubator.

  • At timed intervals, gently lower the indenter needle of the apparatus vertically onto the surface of the cement.

  • The setting time is the point at which the needle no longer leaves a complete circular indentation on the cement surface.[7]

  • Record the time from the end of mixing to this point as the net setting time.

Water Solubility Testing

This protocol is adapted from the principles in ISO 4049: Dentistry — Polymer-based restorative materials , as it provides a robust method for determining solubility.[8][9][10][11][12]

Objective: To determine the mass loss of the set cement after water immersion.

Materials and Equipment:

  • This compound cement

  • Mixing pad and spatula

  • Circular mold (15 mm diameter, 1 mm height)

  • Glass plates

  • Desiccator

  • Analytical balance (accurate to 0.001 mg)

  • Distilled water

  • Incubator at 37°C

Procedure:

  • Specimen Preparation:

    • Prepare disk-shaped specimens as described for compressive strength, using the appropriate mold.

    • After setting, store the specimens in a desiccator until a constant mass is achieved (m1).

  • Water Immersion:

    • Immerse the specimens in distilled water at 37°C for 7 days.

  • Final Mass Determination:

    • After 7 days, remove the specimens from the water, gently wipe them dry, and re-desiccate them to a constant mass (m2).

  • Calculation:

    • Solubility (µg/mm³) = (m1 - m2) / Volume of the specimen

pH Measurement

Objective: To determine the pH of the cement during and after setting.

Materials and Equipment:

  • This compound cement

  • Mixing pad and spatula

  • Small container or well

  • pH meter with a surface electrode or an ISFET pH electrode[13]

  • Distilled water

Procedure:

  • Mix the cement and place it in the container.

  • Place the pH electrode in direct contact with the surface of the setting cement.[13]

  • Alternatively, immerse a set specimen in a known volume of distilled water and measure the pH of the water at various time intervals (e.g., 1 hour, 24 hours, 7 days) to assess the leaching of alkaline components.[14]

  • Record the pH values over time.

Biocompatibility and Signaling Pathways

This compound cements are considered biocompatible and are known to promote the formation of reparative dentin.[2] This therapeutic effect is largely attributed to the high pH created by the release of hydroxyl ions from the unreacted calcium hydroxide in the set cement.[3]

Mechanism of Action:

  • Antibacterial Effect: The high pH (9.2-11) of the cement creates an environment that is unfavorable for bacterial growth and survival.[2][15]

  • Induction of Reparative Dentin: The alkaline environment and the release of calcium ions are thought to stimulate the differentiation of pulp cells into odontoblast-like cells, which then deposit a layer of reparative dentin, forming a protective barrier over the pulp.

The specific role of the salicylate component in the cellular signaling pathways of dental pulp cells is not extensively detailed in current literature. The primary bioactive agent is considered to be the calcium hydroxide. Salicylates are known to have anti-inflammatory properties, which may contribute to the overall favorable pulpal response, but the precise molecular mechanisms in this context require further investigation.

G cluster_cement This compound Cement cluster_pulp Dental Pulp Environment Cement Placed Cement HighpH High pH (Alkalinity) Cement->HighpH CaIons Calcium Ion Release Cement->CaIons PulpCells Pulp Cells ReparativeDentin Reparative Dentin Formation PulpCells->ReparativeDentin Stimulation Stimulation & Differentiation HighpH->Stimulation Antibacterial Antibacterial Effect HighpH->Antibacterial CaIons->Stimulation Stimulation->PulpCells

Pulp Response to this compound Cement.

Conclusion

This compound-based dental cements play a significant role in vital pulp therapy due to their biocompatibility and ability to induce reparative dentin formation. Their properties are largely dictated by the acid-base setting reaction between calcium hydroxide and a salicylate ester. The protocols outlined in this document provide a standardized framework for the evaluation of these materials, ensuring reliable and comparable data for research and development purposes. Further investigation into the specific signaling pathways modulated by the salicylate component could provide deeper insights into the therapeutic effects of these cements.

References

Application Notes and Protocols for the Industrial Preparation of High-Base-Number Calcium Alkyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of high-base-number calcium alkyl salicylate. This lubricating oil additive is crucial for its detergent and acid-neutralizing properties in internal combustion engines.[1][2][3] The protocols outlined below are based on established one-step high alkalization methods.[4]

Overview

High-base-number (HBN) calcium alkyl salicylates are metallo-organic compounds that serve as detergents in lubricating oils.[2][3] They are composed of a calcium carbonate core stabilized by calcium alkyl salicylate soap molecules. This structure provides a high level of alkalinity, measured by the Total Base Number (TBN), which neutralizes acidic byproducts of combustion, preventing corrosion and sludge formation.[3] The synthesis process generally involves three key stages: a curing reaction, a neutralization reaction, and a high alkalinity (carbonation) reaction.[4]

Key Reactants and Materials

Successful synthesis requires specific grades and ratios of the following materials.

Component Specification Purpose Source/Reference
Alkyl Salicylic AcidAcid Value: 50-80 mgKOH/g; R is a C3-C20 alkyl chainPrimary surfactant and soap precursor[4]
Calcium Oxide (CaO)Industrial grade, purity > 93%Source of calcium for neutralization and carbonate core[4]
Methanol (CH3OH)Purity > 95%Promoter/accelerator for the reactions[4]
SolventStraight-run gasoline (distillation range 80-150 °C)Reaction medium[4]
WaterIndustrial gradeReactant for CaO hydration and facilitates calcium carbonate formation[4]
Carbon Dioxide (CO2)GaseousReactant for forming the calcium carbonate core[4]

Experimental Protocols

The following protocols describe a typical one-step high alkalization process for preparing HBN calcium alkyl salicylate.

General Synthesis Workflow

The overall process can be visualized as a three-stage reaction followed by purification.

High-Base-Number Calcium Alkyl Salicylate Synthesis Reactants Raw Materials (Alkyl Salicylic Acid, CaO, Methanol, Solvent, Water) Reactor Reactor Reactants->Reactor Charging Curing Curing Reaction (CaO + H2O -> Ca(OH)2) Reactor->Curing 40-60°C Neutralization Neutralization Reaction (Alkyl Salicylic Acid + Ca(OH)2) Curing->Neutralization 10-30 min Carbonation High Alkalinity Reaction (Ca(OH)2 + CO2 -> CaCO3) Neutralization->Carbonation ~1 hour Heating Heating & Solvent Removal Carbonation->Heating ~2 hours Purification Centrifugation & Dilution Heating->Purification Product High-Base-Number Calcium Alkyl Salicylate Purification->Product

Caption: General workflow for the synthesis of high-base-number calcium alkyl salicylate.

Detailed Step-by-Step Protocol

This protocol is based on a batch process in a suitable reactor, such as a three-neck flask equipped with a mechanical stirrer and a condenser.[4]

  • Reactor Charging and Curing Reaction:

    • Charge the reactor with the specified amount of straight-run gasoline (solvent).

    • Begin stirring and heat the solvent to a temperature between 40-60 °C.

    • Add the metered industrial-grade calcium oxide to the reactor and stir for 10 minutes to ensure uniform dispersion.

    • Add the required amount of water to initiate the curing reaction (hydration of CaO to Ca(OH)₂). This reaction is exothermic, and the temperature should be maintained within the 40-60 °C range. The curing reaction is typically continued for 10-30 minutes, during which the mixture will thicken.[4]

  • Neutralization Reaction:

    • To the reactor containing the cured mixture, add the specified quantities of methanol and alkyl salicylic acid.

    • Maintain the reaction temperature at 40-60 °C and continue stirring.

    • Allow the neutralization reaction to proceed for approximately 1 hour.[4]

  • High Alkalinity (Carbonation) Reaction:

    • While maintaining the temperature at 40-60 °C, introduce a steady stream of carbon dioxide gas into the reactor.

    • The carbonation reaction is carried out for about 2 hours. This step forms the calcium carbonate core that results in a high base number.[4]

  • Product Work-up and Purification:

    • After the carbonation is complete, heat the reaction mixture to 110 °C to evaporate the methanol and water.

    • Dilute the product with a suitable solvent.

    • Cool the mixture and then centrifuge to remove any unreacted solids or byproducts.

    • Finally, evaporate the solvent to obtain the final high-base-number calcium alkyl salicylate product.[4]

Reaction Parameters and Product Specifications

The following table summarizes the reactant ratios and expected product characteristics based on experimental data.

Parameter Example 1 Example 2 Reference
Reactant Ratios (per 100g Alkyl Salicylic Acid)
Calcium Oxide (g)18.0 - 25.0Varies[4]
Methanol (ml)60 - 120Varies[4]
Gasoline (g)100.0 - 300.0-[4]
Water (molar ratio to CaO)1.1 - 1.41.4[4]
Carbon Dioxide flow rate (ml/min)250Varies[4]
Reaction Conditions
Curing Temperature (°C)40 - 6040 - 60[4]
Neutralization Temperature (°C)40 - 6050 - 55[4]
Carbonation Temperature (°C)40 - 6050 - 55[4]
Product Specifications
Total Base Number (TBN) (mgKOH/g)297Varies[4]
Calcium Content (wt%)10.34Varies[4]
Kinematic Viscosity (mm²/s)30.4-[4]
Yield (wt%)90.5-[4]

Logical Relationship of Reaction Stages

The synthesis is a sequential process where the completion of one stage is essential for the initiation of the next.

Logical Flow of Synthesis Start Start Curing Curing: Hydration of CaO to Ca(OH)2 Start->Curing Neutralization Neutralization: Formation of Calcium Alkyl Salicylate Soap Curing->Neutralization Prerequisite Carbonation Carbonation: Formation of Colloidal CaCO3 Core Neutralization->Carbonation Prerequisite Purification Purification: Removal of Solvents and Impurities Carbonation->Purification End Final Product Purification->End

Caption: Logical progression of the key reaction stages in the synthesis.

Conclusion

The industrial preparation of high-base-number calcium alkyl salicylate is a well-defined process involving controlled curing, neutralization, and carbonation reactions. By carefully managing the reaction parameters as outlined in this document, a high-quality product with the desired Total Base Number and performance characteristics can be consistently manufactured. The provided protocols and data serve as a valuable resource for researchers and professionals in the development and production of lubricant additives.

References

Troubleshooting & Optimization

Technical Support Center: Calcium Salicylate Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of calcium salicylate, with a focus on addressing common challenges encountered during scale-up from laboratory to pilot-plant or production scale.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and scale-up of this compound.

Q1: We are observing a significant drop in yield upon scaling up our this compound synthesis. What are the primary factors to investigate?

A multifaceted issue, a drop in yield during scale-up is often linked to mass and heat transfer limitations. As the reactor volume increases, inefficient mixing and temperature gradients can become significant problems.

Troubleshooting Guide: Low Reaction Yield

Potential Cause Recommended Solutions
Poor Mass Transfer - Optimize Agitation: Ensure the stirrer design and speed are adequate for the larger vessel to maintain a homogeneous suspension of reactants. Dead zones in the reactor can lead to localized areas of low reactivity.- Controlled Reagent Addition: Implement a controlled, subsurface addition of the calcium base slurry to the salicylic acid solution to ensure rapid and uniform mixing.
Inefficient Heat Transfer - Jacketed Reactor Performance: Verify that the reactor's heating/cooling jacket can handle the exothermic nature of the neutralization reaction at a larger scale to maintain the optimal reaction temperature.- Monitor for Hot Spots: Use multiple temperature probes to ensure uniform temperature distribution throughout the reactor. Localized overheating can lead to side reactions and degradation of the product.
Incomplete Reaction - Reaction Time: Re-evaluate the reaction time. Mass transfer limitations at a larger scale may necessitate a longer reaction time to achieve complete conversion.- pH Monitoring: Continuously monitor the pH of the reaction mixture. The reaction is typically complete when the pH stabilizes in the desired range (neutral to slightly alkaline).
Product Solubility - Temperature Control: this compound has moderate solubility in water, which is temperature-dependent. Ensure the final temperature of the reaction mixture before filtration is optimized for minimal product loss to the mother liquor.

Q2: The color of our this compound product is off-white to yellowish, especially in larger batches. How can we obtain a pure white product?

Product discoloration is a common issue when scaling up, often due to the formation of impurities from oxidation or side reactions.

Troubleshooting Guide: Product Discoloration

Potential Cause Recommended Solutions
Oxidation of Salicylate - Inert Atmosphere: Purge the reactor with an inert gas like nitrogen before adding reagents and maintain a slight positive pressure throughout the synthesis and work-up to prevent oxidation.
Impurities in Starting Materials - High-Purity Reagents: Use high-purity salicylic acid and calcium sources (e.g., calcium hydroxide or calcium carbonate). Impurities in the starting materials can carry through to the final product.
Inefficient Purification - Optimize Recrystallization: If recrystallization is part of the process, ensure the solvent system and cooling profile are optimized for the larger scale to effectively remove colored impurities.- Thorough Washing: Ensure the filter cake is washed adequately with a suitable solvent to remove residual mother liquor containing impurities.

Q3: We are experiencing difficulties with filtration and drying of the final this compound product. The filtration is slow, and the product retains a high level of moisture.

Poor filtration and drying characteristics are typically due to a small and non-uniform particle size distribution, which can be exacerbated during scale-up.

Troubleshooting Guide: Poor Filtration and Drying

Potential Cause Recommended Solutions
Uncontrolled Crystallization - Controlled Cooling/Anti-solvent Addition: Implement a controlled, programmed cooling profile or a slow, controlled addition of an anti-solvent. Rapid precipitation leads to the formation of fine particles that are difficult to filter.- Seeding: Introduce seed crystals during the crystallization process to promote the growth of larger, more uniform crystals.
Inefficient Mixing During Precipitation - Appropriate Agitation: Ensure gentle but effective mixing during the precipitation/crystallization phase to prevent localized high supersaturation, which can lead to excessive nucleation of fine particles.
Filter Blinding - Optimize Filtration Setup: Evaluate the filter cloth pore size and filtration pressure. A filter aid may be necessary for very fine particles, although this will require subsequent removal.

Data Presentation

Table 1: Qualitative Impact of Reaction Parameters on this compound Synthesis

This table summarizes the general effects of key process parameters on the yield and purity of this compound. Optimal values are highly dependent on the specific equipment and scale of operation and should be determined experimentally.

ParameterEffect on YieldEffect on PurityGeneral Considerations
Temperature Increasing temperature generally increases reaction rate but also increases solubility, potentially lowering isolated yield.[1]Very high temperatures can lead to thermal degradation and the formation of colored impurities.An optimal temperature balances reaction kinetics and product solubility.
pH The final pH should be near neutral to slightly alkaline to ensure complete conversion of salicylic acid.[1]A pH that is too high may promote the formation of by-products.Precise pH control is crucial for both yield and purity.
Reaction Time Insufficient time leads to incomplete reaction and lower yield.Excessively long reaction times at elevated temperatures can increase impurity formation.Should be optimized for each scale of operation.
Agitation Speed Good agitation is critical for achieving high yield by ensuring homogeneity.Inconsistent mixing can lead to localized pH and temperature gradients, increasing impurities.The impeller design and speed must be adapted for the reactor geometry and volume.
Cooling Rate A slow cooling rate promotes the growth of larger crystals, improving the isolated yield by enabling better filtration and washing.Rapid cooling can trap impurities within the crystal lattice.A controlled cooling profile is essential for consistent particle size and purity.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol describes a general method for the synthesis of this compound in a laboratory setting.

Materials:

  • Salicylic Acid

  • Calcium Hydroxide (or Calcium Carbonate)

  • Deionized Water

  • Ethanol (for washing, optional)

Equipment:

  • Jacketed glass reactor with overhead stirrer

  • Temperature probe

  • pH meter

  • Heating/cooling circulator

  • Buchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Preparation: Charge the jacketed glass reactor with a solution of salicylic acid in deionized water. Begin agitation to ensure the salicylic acid is fully dissolved or homogeneously suspended.

  • Reaction: Prepare a slurry of a stoichiometric amount of calcium hydroxide or calcium carbonate in deionized water.

  • Slowly add the calcium base slurry to the salicylic acid solution over a period of 30-60 minutes while maintaining the temperature at a set point (e.g., 50-60 °C).

  • Monitor the pH of the reaction mixture. Continue the reaction until the pH stabilizes in the range of 6.5-7.5.

  • Crystallization: Once the reaction is complete, cool the mixture slowly to room temperature (e.g., over 2-3 hours) to crystallize the this compound. Further cooling in an ice bath can increase the yield.

  • Isolation: Isolate the precipitated this compound by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with cold deionized water, followed by a wash with cold ethanol to aid in drying, if desired.

  • Drying: Dry the product in a vacuum oven at a suitable temperature (e.g., 60-70 °C) until a constant weight is achieved.

Visualizations

This compound Synthesis Workflow

SynthesisWorkflow Diagram 1: this compound Synthesis Workflow cluster_reactants Reactant Preparation cluster_process Synthesis & Isolation cluster_product Final Product SA Salicylic Acid Solution Reaction Neutralization Reaction SA->Reaction CaOH2 Calcium Hydroxide Slurry CaOH2->Reaction Crystallization Controlled Cooling Reaction->Crystallization pH & Temp Control Filtration Vacuum Filtration Crystallization->Filtration Washing Cake Washing Filtration->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product TroubleshootingYield Diagram 2: Troubleshooting Low Yield Start Low Yield Observed Check_Reaction Incomplete Reaction? Start->Check_Reaction Check_Mixing Poor Mass Transfer? Check_Reaction->Check_Mixing No Sol_Reaction Increase reaction time Verify final pH Check_Reaction->Sol_Reaction Yes Check_Temp Suboptimal Temperature? Check_Mixing->Check_Temp No Sol_Mixing Optimize stirrer speed and design Check_Mixing->Sol_Mixing Yes Check_Solubility Product Loss to Filtrate? Check_Temp->Check_Solubility No Sol_Temp Verify temperature control Check for hot/cold spots Check_Temp->Sol_Temp Yes Sol_Solubility Optimize final temperature Analyze mother liquor Check_Solubility->Sol_Solubility Yes End Yield Improved Check_Solubility->End No Sol_Reaction->End Sol_Mixing->End Sol_Temp->End Sol_Solubility->End

References

optimizing reaction yield and purity of calcium salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield and purity of calcium salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to insufficient mixing in solid-phase synthesis.Increase grinding time and ensure homogenous mixing of salicylic acid and the calcium source.
Incomplete reaction in aqueous synthesis due to poor solubility of reactants.Use finely powdered reactants to increase surface area. Ensure vigorous and constant stirring throughout the reaction.[1]
Loss of product during workup and purification.Minimize the number of transfer steps. Ensure the wash solvent (e.g., methanol) is used judiciously to avoid dissolving the product.[1]
Hydrolysis of the salicylate product, especially if starting from acetylsalicylic acid.Maintain a low reaction temperature, not exceeding 20°C, during aqueous synthesis.[1]
Low Purity (Presence of Impurities) Unreacted salicylic acid.Ensure the stoichiometric amount of the calcium source is used, or a slight excess. Wash the final product with a solvent in which salicylic acid is soluble but this compound is not.
Presence of calcium carbonate or calcium hydroxide.If calcium carbonate is used, ensure the reaction goes to completion (cessation of CO2 evolution). If calcium hydroxide is used, wash the product with water to remove any unreacted base. Using precipitated chalk is preferred over calcium hydroxide to avoid a strong alkaline reaction that can promote hydrolysis.[1]
Formation of byproducts due to high reaction temperature.Carefully control the reaction temperature. For exothermic reactions, use an ice bath to maintain the desired temperature range.[1]
Contamination with other metal salts (e.g., iron, magnesium).Use high-purity starting materials.[1]
Product is colored (not white) Presence of iron impurities in the reactants.Use reagents with low iron content. The final product can be washed with methanol until the iron content is minimized.[1]
Degradation of salicylic acid at elevated temperatures.Avoid high temperatures during both reaction and drying. Dry the final product at a temperature not exceeding 50°C.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound in a laboratory setting?

A1: A common method is the reaction of salicylic acid with a calcium source such as calcium carbonate or calcium hydroxide in an aqueous medium. Another approach is the solvent-free solid-phase reaction by grinding the reactants together, which is considered a green chemistry method.[2]

Q2: How can I monitor the progress of the reaction?

A2: In the aqueous reaction with calcium carbonate, the evolution of carbon dioxide gas serves as an indicator of reaction progress. When the effervescence ceases, the reaction is nearing completion. For other methods, periodic sampling and analysis of the reaction mixture, for instance, by checking the pH or using thin-layer chromatography (TLC) to spot for the disappearance of salicylic acid, can be employed.

Q3: What is the best way to purify the synthesized this compound?

A3: Washing the crude product with a suitable solvent is an effective purification method. Methanol is often recommended as it can dissolve unreacted salicylic acid and other organic impurities without significantly dissolving the this compound product.[1]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Titration: An assay by titration can determine the percentage purity.[3]

  • Ferric Chloride Test: The absence of a purple color when adding a ferric chloride solution to a solution of your product indicates the absence of free salicylic acid.[1]

  • Spectroscopic Methods: Techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to characterize the product and identify the presence of impurities by comparing the obtained spectra with a reference standard.[2]

Q5: My this compound appears to be decomposing over time. How can I improve its stability?

A5: The stability of this compound can be compromised by the presence of moisture and impurities. Ensure the product is thoroughly dried at a low temperature (not exceeding 50°C) and stored in a tightly sealed container in a cool, dry place.[1] The presence of free acids can also catalyze decomposition.

Experimental Protocols

Protocol 1: Aqueous Synthesis of this compound from Acetylsalicylic Acid and Calcium Carbonate

This protocol is adapted from a method for preparing calcium acetylsalicylate, with modifications for salicylate synthesis. The principle involves the reaction of a salicylic acid precursor with a calcium source in water.

Materials:

  • Acetylsalicylic Acid (Aspirin), finely powdered

  • Precipitated Calcium Carbonate (Chalk)

  • Deionized Water

  • Methanol

Procedure:

  • In a beaker, intimately mix finely powdered acetylsalicylic acid and precipitated calcium carbonate in a 2:1 molar ratio.

  • Slowly add deionized water while stirring vigorously. The amount of water should be sufficient to form a slurry.

  • Maintain the reaction temperature at or below 20°C using an ice bath to minimize hydrolysis.

  • Continue stirring until the evolution of carbon dioxide ceases.

  • Allow the solid to settle and then filter the mixture.

  • Wash the collected solid with a small amount of cold deionized water.

  • To purify the product, wash the solid with methanol to remove any unreacted starting material and organic impurities.[1]

  • Dry the final product in a desiccator or in an oven at a temperature not exceeding 50°C.[1]

Protocol 2: Solid-Phase Synthesis of this compound

This protocol utilizes a solvent-free grinding method, which is an environmentally friendly approach.[2]

Materials:

  • Salicylic Acid

  • Calcium Oxide or Calcium Carbonate

Procedure:

  • In a mortar, combine salicylic acid and the calcium source (calcium oxide or calcium carbonate) in a 2:1 molar ratio.

  • Grind the mixture vigorously with a pestle for 15-30 minutes. The mechanical energy facilitates the solid-phase reaction.

  • The reaction is typically complete when the mixture becomes a uniform, fine powder.

  • If calcium carbonate was used, the reaction can be monitored by the absence of effervescence upon adding a drop of dilute acid to a small sample.

  • The resulting this compound can be used as is or further purified by washing with a suitable solvent if necessary.

Diagrams

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification cluster_analysis Analysis start Start reactants Measure Salicylic Acid and Calcium Source start->reactants mix Mix Reactants reactants->mix react Control Temperature (if aqueous) mix->react monitor Monitor Reaction (e.g., gas evolution) react->monitor filter Filter Crude Product monitor->filter wash Wash with Methanol filter->wash dry Dry Product (<50°C) wash->dry analyze Purity Analysis (Titration, FeCl3 test) dry->analyze end End analyze->end

Caption: General experimental workflow for this compound synthesis.

troubleshooting_yield low_yield Low Reaction Yield? incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction Check product_loss Product Loss during Workup? low_yield->product_loss Check hydrolysis Hydrolysis Occurred? low_yield->hydrolysis Check increase_mixing Increase mixing/grinding time incomplete_reaction->increase_mixing Yes use_fine_powder Use finely powdered reactants incomplete_reaction->use_fine_powder Yes optimize_workup Optimize workup procedure product_loss->optimize_workup Yes control_temp Maintain T ≤ 20°C hydrolysis->control_temp Yes

Caption: Troubleshooting logic for low reaction yield.

troubleshooting_purity low_purity Low Purity? unreacted_sm Unreacted Starting Material? low_purity->unreacted_sm Check byproducts Byproducts Formed? low_purity->byproducts Check colored Product Colored? low_purity->colored Check check_stoichiometry Check stoichiometry unreacted_sm->check_stoichiometry Yes wash_product Wash with appropriate solvent unreacted_sm->wash_product Yes control_temp Control reaction temperature byproducts->control_temp Yes use_pure_reagents Use high-purity reagents colored->use_pure_reagents Yes

Caption: Troubleshooting logic for low product purity.

References

troubleshooting precipitation issues during calcium salicylate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of calcium salicylate, with a particular focus on precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for synthesizing this compound?

A1: The synthesis of this compound typically involves the reaction of a salicylic acid derivative with a calcium source, such as calcium oxide or calcium hydroxide, in a suitable solvent.[1][2][3] The process often includes a neutralization reaction followed by purification steps to isolate the final product.[1] Promoters or accelerators, like methanol or ethylene glycol, may be used to facilitate the reaction.[1][2][4][5]

Q2: Why is precipitation a common issue during this compound synthesis?

A2: Precipitation is a critical, yet sometimes problematic, step in isolating this compound. Uncontrolled precipitation can lead to the formation of impurities, amorphous solids, or a difficult-to-filter paste.[1] Factors influencing precipitation include temperature, pH, solvent choice, and the presence of impurities.[6][7]

Q3: How does temperature affect the solubility and precipitation of this compound?

A3: The solubility of this compound is temperature-dependent.[6][7] Generally, solubility increases with higher temperatures. Therefore, cooling the reaction mixture is a common method to induce crystallization and precipitation of the product.[8] Conversely, unexpected precipitation at higher temperatures might indicate the formation of insoluble impurities.

Q4: What is the role of pH in this compound precipitation?

A4: The pH of the solution significantly influences the solubility of this compound.[6][7] Basic conditions can enhance solubility due to the ionization of the salicylate group.[6] Careful control of pH is crucial, as significant shifts can lead to either premature precipitation or failure of the product to crystallize. In some syntheses, carbon dioxide is introduced to control the alkalinity.[1][4][5][9]

Q5: What are common impurities that can co-precipitate with this compound?

A5: Impurities can arise from unreacted starting materials, side products, or the presence of other ions like magnesium.[8] For instance, in the synthesis of calcium acetylsalicylate, salicylates and acetates are considered undesirable impurities.[8] The choice of reactants and control of reaction conditions are vital to minimize impurity formation.

Troubleshooting Guide: Precipitation Issues

This guide provides a structured approach to diagnosing and resolving common precipitation problems during this compound synthesis.

Problem 1: No Precipitation Occurs Upon Cooling

Possible Causes:

  • Solution is not supersaturated: The concentration of this compound in the solvent may be below its saturation point at the cooling temperature.

  • Incomplete reaction: The synthesis reaction may not have gone to completion, resulting in a low yield of the desired product.

  • Inappropriate solvent: The solvent used may have a very high solvating power for this compound, preventing it from precipitating even at low temperatures.

Troubleshooting Steps:

Troubleshooting_No_Precipitation start No Precipitation Observed check_saturation Is the solution supersaturated? start->check_saturation check_reaction Verify reaction completion (e.g., TLC, HPLC) check_saturation->check_reaction Yes concentrate_solution Concentrate the solution (e.g., rotary evaporation) check_saturation->concentrate_solution No check_solvent Is the solvent appropriate? check_reaction->check_solvent Complete optimize_reaction Optimize reaction conditions (time, temp, stoichiometry) check_reaction->optimize_reaction Incomplete end_success Precipitation Achieved concentrate_solution->end_success add_antisolvent Add an anti-solvent to decrease solubility add_antisolvent->end_success check_solvent->add_antisolvent Yes change_solvent Consider a different solvent system check_solvent->change_solvent No change_solvent->end_success optimize_reaction->end_success

Caption: Troubleshooting workflow for no precipitation.

Problem 2: Oily or Gummy Precipitate Forms Instead of Crystals

Possible Causes:

  • Presence of impurities: Unreacted starting materials or byproducts can interfere with crystal lattice formation.

  • Rapid precipitation: Cooling the solution too quickly can lead to the formation of an amorphous solid or oil instead of well-defined crystals.

  • Water content: The presence of excess water can sometimes lead to the formation of a paste-like precipitate.[1]

Troubleshooting Steps:

Troubleshooting_Oily_Precipitate start Oily/Gummy Precipitate check_purity Analyze precipitate for impurities (e.g., NMR, LC-MS) start->check_purity check_cooling_rate Was cooling too rapid? check_purity->check_cooling_rate Product is Pure purify_product Purify the product (e.g., recrystallization, column chromatography) check_purity->purify_product Impurities Present slow_cooling Cool the solution slowly with gentle agitation check_cooling_rate->slow_cooling Yes check_water Is there excess water? check_cooling_rate->check_water No end_success Crystalline Product Obtained purify_product->end_success slow_cooling->end_success dry_solvent Use anhydrous solvents and reactants check_water->dry_solvent Yes check_water->end_success No dry_solvent->end_success

Caption: Troubleshooting for oily or gummy precipitates.

Problem 3: Precipitate is Difficult to Filter (Fine Powder or Gelatinous)

Possible Causes:

  • Supersaturation level: Very high supersaturation can lead to the formation of a large number of small particles that are difficult to filter.

  • Agitation: Insufficient or excessive agitation can influence particle size.

  • pH: The pH of the solution at the point of precipitation can affect the physical form of the precipitate.

Troubleshooting Steps:

Troubleshooting_Filtering_Issues start Difficult to Filter Precipitate check_supersaturation Was supersaturation too high? start->check_supersaturation adjust_concentration Adjust initial reactant concentrations check_supersaturation->adjust_concentration Yes check_agitation Optimize agitation speed check_supersaturation->check_agitation No end_success Easily Filterable Precipitate adjust_concentration->end_success check_ph Verify and adjust pH before precipitation check_agitation->check_ph aging Allow the precipitate to age (Ostwald ripening) check_agitation->aging check_ph->end_success aging->end_success

Caption: Troubleshooting for difficult-to-filter precipitates.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure based on common methods described in the literature.[1][4][5] Researchers should adapt this protocol based on their specific starting materials and desired product characteristics.

Materials:

  • Alkyl Salicylic Acid

  • Calcium Oxide (CaO) or Calcium Hydroxide (Ca(OH)₂)

  • Solvent (e.g., xylene, straight-run gasoline)

  • Promoter/Accelerator (e.g., methanol, urea)[4][5]

  • Inert gas (e.g., Nitrogen)

Procedure:

  • Charge a reaction vessel equipped with a stirrer, condenser, and thermometer with the chosen solvent and alkyl salicylic acid.

  • Begin stirring and heat the mixture to the desired reaction temperature (typically 40-80°C).[1][4][5]

  • Slowly add the calcium source (CaO or Ca(OH)₂) to the reaction mixture.

  • Add the promoter/accelerator.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 1-3 hours) to ensure complete neutralization.[1][4][5]

  • After the reaction is complete, cool the mixture to induce precipitation. The cooling rate can be controlled to influence crystal size.

  • Isolate the precipitated this compound by filtration.

  • Wash the product with a suitable solvent to remove impurities.

  • Dry the final product under vacuum.

Synthesis_Workflow start Start reactants Charge Reactor with Salicylic Acid & Solvent start->reactants heat Heat to Reaction Temperature reactants->heat add_ca Add Calcium Source heat->add_ca add_promoter Add Promoter add_ca->add_promoter react Neutralization Reaction add_promoter->react cool Cool to Precipitate react->cool filter Filter Product cool->filter wash Wash Product filter->wash dry Dry Product wash->dry end End dry->end

Caption: General workflow for this compound synthesis.

Data Presentation

Table 1: Typical Reactant Ratios and Conditions for this compound Synthesis
ParameterEmbodiment 1[4]Embodiment 2[4]Embodiment 3[4]
Alkyl Salicylic Acid (parts)608575
Solvent (Xylene) (parts)180200190
Calcium Oxide (parts)3108
Methanol (parts)152520
Accelerator (Urea) (parts)2108
Reaction Temperature (°C)68-7868-7868-78
Reaction Time (hours)111
Table 2: Factors Influencing this compound Solubility and Precipitation
FactorEffect on SolubilityTroubleshooting ImplicationReference
Temperature Generally increases with rising temperature.Cooling is a primary method to induce precipitation. Overly rapid cooling can lead to poor crystal formation.[6][7]
pH Can be enhanced in basic conditions.Precise pH control is necessary to initiate and control precipitation.[6][7]
Solvent Choice Varies significantly with the polarity and solvating power of the solvent.If precipitation is difficult, consider using an anti-solvent or a different solvent system.[3]
Impurities Can inhibit crystallization or co-precipitate.Purification of starting materials and the final product is crucial for obtaining a pure, crystalline solid.[8]

References

improving the solubility of calcium salicylate for aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the aqueous solubility of calcium salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in water?

A1: this compound is generally considered to be moderately soluble in water.[1] One source indicates its solubility in water is approximately 2.8%.[2] However, its solubility is significantly influenced by various factors such as temperature and the pH of the solution.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent.[1][3] In basic (alkaline) conditions, its solubility tends to increase due to the ionization of the salicylate portion of the molecule.[1] Conversely, in acidic solutions, the solubility of salts derived from weak acids, like salicylic acid, generally increases.[4] Therefore, adjusting the pH away from neutral can be an effective strategy for solubilization.

Q3: How does temperature impact the solubility of this compound?

A3: The solubility of this compound in water is temperature-dependent, typically increasing as the temperature rises.[1][3] This is a common property for many salts where the dissolution process is endothermic.

Q4: Can this compound interact with other ions in solution?

A4: Yes, calcium ions can interact with other anions present in the solution, potentially leading to the formation of complexes or less soluble salts.[1] For instance, in media containing phosphates or sulfates, precipitation of calcium phosphate or calcium sulfate could occur, affecting the overall concentration of dissolved this compound.[5][6]

Troubleshooting Guide: Common Experimental Issues

Issue 1: Precipitate forms when trying to dissolve this compound in a neutral aqueous buffer.

  • Possible Cause: You are exceeding the intrinsic solubility of this compound at that specific pH and temperature. The solubility of calcium salts can be limited in neutral conditions.[6][7]

  • Troubleshooting Steps:

    • Verify Concentration: Ensure the target concentration does not exceed the known solubility limit (approx. 2.8% in water).[2]

    • Increase Temperature: Gently warm the solution while stirring. The solubility of this compound increases with temperature.[1]

    • Adjust pH: Modify the pH of your buffer. Increasing the pH (making it more basic) can enhance the solubility of this compound.[1] Alternatively, lowering the pH may also increase solubility.[4]

    • Use a Cosolvent: Introduce a water-miscible organic solvent (cosolvent) to the aqueous solution.[8][9]

Issue 2: The solution is initially clear but a precipitate forms over time or upon cooling.

  • Possible Cause: The initial dissolution was likely achieved by creating a supersaturated solution, possibly with the help of heating. As the solution cools or equilibrates, the compound precipitates out to reach its thermodynamic solubility limit.[10]

  • Troubleshooting Steps:

    • Maintain Temperature: If the application allows, maintain the elevated temperature at which the compound was dissolved.

    • Add Stabilizers: Incorporate a stabilizing agent that can help maintain the supersaturated state or inhibit crystal growth. This can include polymers or surfactants.[11]

    • Re-evaluate Formulation Strategy: The chosen solvent system may not be suitable for long-term stability. Consider using a method that provides a more stable increase in solubility, such as complexation or the use of a different cosolvent system.[12]

Issue 3: Solubility is lower than expected in a complex cell culture or formulation medium.

  • Possible Cause: Components in the medium, such as phosphates or carbonates, are reacting with the calcium ions to form insoluble precipitates (e.g., calcium phosphate).[6]

  • Troubleshooting Steps:

    • Analyze for Precipitates: Characterize the precipitate to confirm its identity. Techniques like SEM-EDS or XRD can be useful.[13]

    • Modify Order of Addition: When preparing the medium, add the this compound solution last or at a stage where the concentration of potentially interacting ions is lowest.[6]

    • Use a Chelating Agent (with caution): A weak chelating agent like citrate might improve the availability of calcium ions, but this can also fundamentally alter the properties of your solution and the free calcium ion concentration.[5][14]

Solubility Enhancement Techniques & Protocols

Several techniques can be employed to systematically improve the aqueous solubility of this compound.[8][9][15]

G cluster_start Initial Assessment cluster_methods Solubility Enhancement Strategies cluster_end Outcome Start Start: Dissolve Ca Salicylate in Aqueous Solution CheckSol Is Solubility Adequate? Start->CheckSol pH pH Adjustment (Acidic or Basic) CheckSol->pH No Success Goal Achieved: Stable Solution CheckSol->Success Yes Cosolvency Cosolvency (e.g., PEG, Ethanol) pH->Cosolvency pH->Success If effective Failure Re-evaluate Strategy pH->Failure If ineffective Complexation Complexation (e.g., Cyclodextrins) Cosolvency->Complexation Cosolvency->Success If effective Cosolvency->Failure If ineffective Surfactant Surfactant Micelles (e.g., Tweens) Complexation->Surfactant Complexation->Success If effective Complexation->Failure If ineffective Surfactant->Success If effective Surfactant->Failure If ineffective Failure->pH Try alternative

pH Adjustment

This technique involves modifying the solution's pH to increase the ionization of this compound, thereby enhancing its solubility.[1][9]

  • Experimental Protocol:

    • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 7.4, 8.0, 9.0).

    • Equilibrium Solubility Measurement: Add an excess amount of this compound powder to a fixed volume of each buffer in separate sealed vials.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sample Preparation: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solids.

    • Quantification: Dilute the clear filtrate with a suitable solvent and quantify the concentration of salicylate using a validated analytical method such as UV-Vis Spectroscopy or HPLC.[13][16][17]

    • Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer to determine the pH-solubility profile.[10]

Cosolvency

This method involves adding a water-miscible organic solvent (cosolvent) to the aqueous solution to reduce the polarity of the solvent system, which can increase the solubility of hydrophobic compounds.[8][9]

  • Common Cosolvents: Propylene glycol (PG), Polyethylene glycol (PEG 400), ethanol, glycerin, and dimethyl sulfoxide (DMSO).[8]

  • Experimental Protocol:

    • Solvent Preparation: Prepare a series of aqueous solutions containing increasing concentrations of a chosen cosolvent (e.g., 0%, 10%, 20%, 30%, 40% v/v PEG 400 in water).

    • Equilibrium Solubility Measurement: Add an excess amount of this compound to each cosolvent mixture.

    • Equilibration, Sample Preparation, and Quantification: Follow steps 3-5 from the "pH Adjustment" protocol.

    • Data Analysis: Plot the measured solubility against the percentage of cosolvent in the mixture.

Complexation

Inclusion complexation involves encapsulating the drug molecule within a host molecule (a complexing agent), which has a hydrophilic exterior and a hydrophobic interior. This complex is more water-soluble.[12][18] Cyclodextrins are common complexing agents used for this purpose.[12]

  • Common Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Experimental Protocol (Phase Solubility Study):

    • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

    • Add Drug: Add an excess amount of this compound to each solution.

    • Equilibrate and Analyze: Follow steps 3-5 from the "pH Adjustment" protocol.

    • Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear increase (AL-type diagram) suggests the formation of a soluble 1:1 complex.

G cluster_prep Preparation cluster_exp Experiment cluster_res Result prep1 Prepare Solvent Systems (e.g., Buffers, Cosolvents) prep2 Add Excess This compound prep1->prep2 equilibrate Equilibrate (e.g., 24h at 25°C) prep2->equilibrate separate Separate Solid (Centrifuge/Filter) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC, UV-Vis) separate->analyze result Determine Solute Concentration analyze->result

Surfactant-Mediated Solubilization

Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, CMC). The hydrophobic core of these micelles can entrap poorly soluble drug molecules, increasing their overall solubility in the solution.[19]

  • Common Surfactants: Polysorbates (e.g., Tween 80), Poloxamers, Sodium dodecyl sulfate (SDS).

  • Experimental Protocol:

    • Prepare Surfactant Solutions: Prepare aqueous solutions with a range of surfactant concentrations, ensuring some are below and some are well above the known CMC of the surfactant.

    • Add Drug and Equilibrate: Add excess this compound, equilibrate for 24-48 hours with agitation at a constant temperature.

    • Analyze Samples: Follow steps 4-5 from the "pH Adjustment" protocol.

    • Data Analysis: Plot the solubility of this compound against the surfactant concentration. A sharp increase in solubility is typically observed at or above the CMC.

Quantitative Data Summary

The following table summarizes the expected qualitative and quantitative effects of different enhancement techniques. Specific values for this compound require experimental determination following the protocols above.

TechniqueVariableGeneral Effect on SolubilityExample Quantitative Data (Illustrative)
pH Adjustment Solution pHIncreases in acidic or basic conditions[1][20]Solubility of Salicylic Acid increases significantly as pH moves away from its pKa.[10]
Temperature Temperature (°C)Increases with rising temperature[1][3]Solubility of Rosuvastatin Calcium in water increases from ~1.0 x 10⁻⁵ to 1.4 x 10⁻⁵ (mole fraction) from 298.15K to 318.15K.[21]
Cosolvency % Cosolvent (v/v)Generally increases with higher cosolvent %[9]Solubility of Salicylic Acid is ~2.25 mol/L in ethanol vs. ~0.0137 mol/L in water at 298.15 K.[22]
Complexation Cyclodextrin (mM)Increases with higher complexing agent conc.[12]Phase solubility studies often show a linear increase in drug solubility with cyclodextrin concentration.[23]
Surfactants Surfactant Conc.Significant increase above the CMCSolubility of salicylic acid increases with rising concentrations of Tween 60.[24]

References

Technical Support Center: Stability and Degradation of Salicylate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with salicylate solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stability testing and experimentation.

Frequently Asked Questions (FAQs)

Q1: My salicylate solution has changed color (e.g., turned pink or brown). What does this mean, and can I still use it?

A pink to brown discoloration in your salicylate solution is a visual indicator of degradation, often resulting from oxidation or photodegradation.[1] Phenolic compounds, like salicylates, are susceptible to oxidation, which can form colored quinone-type structures. For any quantitative or sensitive applications, it is strongly recommended to discard the discolored solution and prepare a fresh one to ensure the integrity of your results.[1]

Q2: I've noticed a precipitate in my refrigerated salicylate solution. What is the cause and how can I resolve it?

Precipitation in a refrigerated salicylate solution can occur for a few reasons:

  • Decreased Solubility at Low Temperatures: While many salicylates are soluble in water at room temperature, their solubility can decrease at lower temperatures, leading to precipitation, especially in concentrated solutions.[1]

  • pH Shift: A decrease in the pH of the solution can convert the more soluble salicylate salt into the less soluble salicylic acid, causing it to precipitate out of the solution.[1]

To resolve this, you can try gently warming and agitating the solution to redissolve the precipitate. However, for critical experiments, it is advisable to confirm the concentration of the solution after redissolving. To prevent this, ensure your solution concentration is within the solubility limit for the storage temperature and consider buffering the solution.[1]

Q3: My analytical results show a progressive decrease in the concentration of my salicylate solution over time. What are the likely causes?

A decrease in the concentration of your salicylate solution is a clear indication of degradation. The primary factors contributing to this are:

  • Hydrolysis: Salicylate esters, such as acetylsalicylic acid (aspirin), are prone to hydrolysis, breaking down into salicylic acid and other compounds.[2][3] This process is significantly influenced by pH, with the rate of hydrolysis increasing in both acidic and, more dramatically, in alkaline conditions.[4][5][6]

  • Photodegradation: Salicylates are known to be photolabile.[1][7] Exposure to ambient or UV light can lead to the formation of degradation byproducts like dihydroxybenzoic acids.[1][7]

  • Thermal Degradation: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of salicylates.[1] Storing solutions at elevated temperatures can lead to the formation of degradation products like phenol and carbon dioxide.[1]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to the oxidative degradation of salicylates.[1]

To mitigate concentration loss, it is recommended to prepare solutions fresh, store them protected from light in tightly sealed containers, and maintain them at a cool temperature (e.g., 2-8°C), unless solubility is a concern.[1]

Q4: Can I sterilize my salicylate solution by autoclaving?

Autoclaving, which involves high temperatures (typically 121°C), is not recommended for sterilizing salicylate solutions.[1] The high heat will significantly accelerate thermal degradation, leading to a loss of potency and the formation of undesirable byproducts.[1] A safer alternative for sterilization is to use sterile filtration, for example, with a 0.22 µm filter.[1]

Q5: What is the optimal pH for maintaining the stability of a salicylate solution?

The optimal pH for stability depends on the specific salicylate. For acetylsalicylic acid (aspirin), hydrolysis is minimized in acidic conditions.[8] For sodium salicylate, a near-neutral pH is generally recommended to prevent conversion to the less soluble salicylic acid at lower pH and to minimize potential hydrolysis at extreme pH values.[1] Choline salicylate is reported to be practically stable in neutral and acidic media.[7][9] It is crucial to consult literature specific to the salicylate you are working with and to buffer your solution if pH stability is critical for your experiments.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Unexpected Peaks in HPLC Chromatogram Degradation of the salicylate.Identify the degradation products by comparing with known standards or using techniques like HPLC-MS. Review storage conditions (temperature, light exposure, pH) and sample preparation procedures.
Poor Reproducibility of Results Solution instability.Prepare fresh solutions for each experiment. Ensure consistent and appropriate storage conditions. Use a validated stability-indicating analytical method.
Precipitate Formation Upon pH Adjustment Exceeding the solubility of the protonated or salt form of the salicylate.Check the solubility of the specific salicylate at the target pH and temperature. Adjust the concentration of the solution accordingly.
Color Change (Yellowing/Browning) Oxidation or photodegradation.Store solutions in amber or opaque containers, protected from light.[1] Consider purging the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

Degradation Pathways and Experimental Workflows

Salicylate Degradation Pathways

Salicylate solutions can degrade through several pathways, primarily hydrolysis, photodegradation, and oxidation. The specific products formed depend on the parent salicylate molecule and the environmental conditions.

DegradationPathways Major Degradation Pathways of Salicylates Salicylate Salicylate Derivative (e.g., Acetylsalicylic Acid) Hydrolysis Hydrolysis (H₂O, H⁺, or OH⁻) Salicylate->Hydrolysis Photodegradation Photodegradation (UV/Visible Light) Salicylate->Photodegradation Oxidation Oxidation (O₂, Oxidizing Agents) Salicylate->Oxidation SalicylicAcid Salicylic Acid Hydrolysis->SalicylicAcid AceticAcid Acetic Acid Hydrolysis->AceticAcid (from Aspirin) DihydroxybenzoicAcids Dihydroxybenzoic Acids (e.g., 2,3-DHB, 2,5-DHB) Photodegradation->DihydroxybenzoicAcids QuinoneStructures Quinone-type Structures (Colored) Oxidation->QuinoneStructures SalicylicAcid->Photodegradation further degradation SalicylicAcid->Oxidation further degradation Phenol Phenol DihydroxybenzoicAcids->Phenol further degradation CO2 Carbon Dioxide Phenol->CO2 further degradation

Caption: Major degradation pathways for salicylate derivatives.

Experimental Workflow for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[10][11]

ForcedDegradationWorkflow Workflow for a Salicylate Forced Degradation Study cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) Base->StressedSamples Oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) Oxidative->StressedSamples Thermal Thermal Degradation (e.g., 80°C) Thermal->StressedSamples Photolytic Photolytic Degradation (e.g., UV lamp) Photolytic->StressedSamples HPLC HPLC Analysis (Stability-Indicating Method) PeakPurity Peak Purity Assessment (e.g., PDA Detector) HPLC->PeakPurity MassBalance Mass Balance Calculation PeakPurity->MassBalance Identification Degradant Identification (e.g., LC-MS) MassBalance->Identification Results Stability Profile & Degradation Pathway Identification->Results DrugSubstance Salicylate Drug Substance or Solution DrugSubstance->Acid DrugSubstance->Base DrugSubstance->Oxidative DrugSubstance->Thermal DrugSubstance->Photolytic StressedSamples->HPLC

Caption: A typical workflow for conducting forced degradation studies on salicylate solutions.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Salicylic Acid

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for the quantitative determination of salicylic acid and its degradation products.[12][13]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector or a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for adequate separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Around 230 nm or 300 nm for salicylic acid.[12][14]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C.[12]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of salicylic acid reference standard in the mobile phase or a suitable solvent to prepare a stock solution.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dilute the salicylate solution under investigation with the mobile phase to a concentration that falls within the calibration range.

3. Analysis:

  • Inject equal volumes of the standard solutions and the sample solution into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Construct a calibration curve by plotting the peak area of the salicylic acid standard against its concentration.

  • Calculate the concentration of salicylic acid in the sample using the regression equation from the calibration curve.

  • Monitor for the appearance of new peaks in the chromatograms of stressed samples, which indicate the formation of degradation products.

Protocol 2: UV-Vis Spectrophotometric Assay for Salicylate Quantification

This method is a simpler, though less specific, alternative to HPLC for quantifying total salicylate concentration.

1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the salicylate of interest (e.g., 100 µg/mL) in a suitable solvent (e.g., deionized water or buffer).[1]

  • Calibration Standards: Create a series of calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution.[1]

3. Determination of λmax:

  • Scan one of the standard solutions across a UV wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

4. Analysis:

  • Measure the absorbance of each calibration standard at the determined λmax, using the solvent as a blank.

  • Plot absorbance versus concentration to generate a calibration curve.

  • Dilute the test sample to a concentration that falls within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at λmax.

  • Calculate the concentration of the salicylate in the sample using the calibration curve, accounting for the dilution factor.

Quantitative Data on Salicylate Stability

The stability of salicylate solutions is highly dependent on the specific compound and the experimental conditions. The following tables provide a summary of available quantitative data.

Table 1: Half-life of Acetylsalicylic Acid (Aspirin) Hydrolysis in Different Media

MediumpHTemperatureHalf-life (hours)Reference
Phosphate Buffer7.4Not Specified537.21 ± 8.42[2]
Boric Acid Buffer10.4Not Specified256.67 ± 2.35[2]
10% Dextrose SolutionNot SpecifiedNot Specified261.61 ± 2.306[2]
Glycerol/Water SystemNot SpecifiedNot Specified155.31 ± 2.33[2]

Table 2: Forced Degradation of Salicylic Acid

Stress ConditionReagent/TemperatureDurationDegradation (%)Reference
Acidic1.0 N HCl4.0 hoursSignificant[15]
Basic1.0 N NaOH4.0 minutesSignificant[15]
Oxidative2% H₂O₂3.0 hoursSignificant[15]
Thermal80 °CNot SpecifiedNot Specified[15]

Table 3: Stability of Choline Salicylate (CS) in Solution

ConditionStability ClassificationDegradation Products IdentifiedReference
Neutral and Acidic MediaPractically Stable-[7][9]
Alkaline MediumStable-[7][9]
Oxidizing EnvironmentVery Stable-[7][9]
Light ExposurePhotolabile2,3- and 2,5-dihydroxybenzoic acids[7][9]

References

Technical Support Center: Enhancing the High-temperature Detergency of Calcium Alkylsalicylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the high-temperature detergency of calcium alkylsalicylates.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the high-temperature detergency of calcium alkylsalicylates?

A1: The primary factors influencing the high-temperature detergency of calcium alkylsalicylates are the alkyl chain length, the Total Base Number (TBN), and the overall molecular structure. Calcium alkylsalicylates with an alkyl carbon number between 12 and 18 generally exhibit better high-temperature detergency.[1] Higher TBN values, often referred to as "high base" or "super high base," contribute to improved high-temperature detergency and strong acid neutralization capabilities.[2][3] The synthesis process, including the choice of promotors and solvents, also plays a crucial role in the final performance of the additive.[4]

Q2: How does the Total Base Number (TBN) affect the performance of calcium alkylsalicylates at high temperatures?

A2: The Total Base Number (TBN) is a measure of the reserve alkalinity of a lubricant additive. A higher TBN indicates a greater capacity to neutralize acidic byproducts of combustion and oxidation, which are more prevalent at high temperatures. High-base alkylsalicylates demonstrate good detergency and stability at elevated temperatures, making them suitable for various gasoline and diesel engine oils.[2] They are effective in preventing the formation of deposits in the piston ring zone of engines operating at high temperatures.[4][5]

Q3: Can calcium alkylsalicylates be used in combination with other additives to enhance high-temperature performance?

A3: Yes, calcium alkylsalicylates can exhibit synergistic effects when combined with other lubricant additives. They have good compatibility with other agents and can be used to create well-balanced lubricant formulations.[4] For instance, they can be used with high-base value sulfurized alkylphenol detergents to blend low-ash internal combustion engine oils.[2] They also show a good synergistic effect with ashless dispersants and corrosion inhibitors like ZDDP (Zinc dialkyldithiophosphate).[6]

Q4: What is the typical recommended dosage of calcium alkylsalicylate in a lubricant formulation?

A4: The recommended dosage of calcium alkylsalicylate can vary depending on the specific application and the desired performance characteristics. However, a general dosage range is typically between 2% and 3%.[6]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Poor High-Temperature Detergency - Incorrect alkyl chain length.- Low Total Base Number (TBN).- Incomplete or improper synthesis.- Synthesize calcium alkylsalicylates with alkyl carbon numbers in the range of 12 to 18 for optimal performance.[1]- Increase the TBN of the calcium alkylsalicylate through a high-alkalinity reaction during synthesis.[5][7]- Review and optimize the synthesis protocol, ensuring proper temperature control, reaction time, and use of appropriate promotors and solvents.[4][5]
Product Instability at High Temperatures - Inadequate purification.- Presence of unreacted starting materials or byproducts.- Ensure thorough purification of the final product to remove any residual reactants or byproducts.- Consider post-synthesis treatment steps to improve thermal stability.
Inconsistent Performance Between Batches - Variation in raw material quality.- Lack of precise control over reaction parameters.- Use high-purity raw materials and establish strict quality control for incoming materials.- Implement precise control over reaction temperature, pressure, and stirring speed during synthesis.[5][7]
Formation of Deposits or Sludge in Experiments - Insufficient detergency of the formulation.- Thermal degradation of the base oil or other additives.- Increase the concentration of the calcium alkylsalicylate in the formulation.- Evaluate the thermal stability of the base oil and other additives in the formulation using techniques like thermogravimetric analysis (TGA).[8]

Experimental Protocols

Synthesis of High-Base Calcium Alkylsalicylate

This protocol describes a general method for synthesizing a high-base calcium alkylsalicylate, which is known for its excellent high-temperature detergency.

Materials:

  • Alkyl salicylic acid (with an appropriate alkyl chain length, e.g., C12-C18)

  • Calcium hydroxide or Calcium oxide

  • Promoter (e.g., methanol, ethylene glycol)[4][5]

  • Solvent (e.g., straight-run gasoline, toluene)[4]

  • Carbon dioxide

Procedure:

  • In a reaction vessel equipped with a stirrer, condenser, and gas inlet, charge the solvent and the promoter.

  • Add the calcium hydroxide or calcium oxide to the vessel and stir to create a slurry.

  • Gradually add the alkyl salicylic acid to the slurry while maintaining a controlled temperature (typically 40-60°C) to initiate the neutralization reaction.[4]

  • After the neutralization is complete (typically 0.5-2 hours), introduce carbon dioxide gas into the reaction mixture to carry out the high-alkalinity reaction. This step incorporates excess calcium as calcium carbonate, increasing the TBN.[5][7]

  • Maintain the reaction temperature and continue bubbling carbon dioxide for a specified period (e.g., 2 hours).[5][7]

  • After the reaction is complete, remove the solvent and any volatile byproducts by distillation.

  • The final product is a high-base calcium alkylsalicylate.

Evaluation of High-Temperature Detergency

A common method to evaluate the high-temperature detergency of lubricant additives is the hot plate coking test.

Apparatus:

  • Hot plate with precise temperature control

  • Test panel (typically aluminum or steel)

  • Micropipette or dropper

Procedure:

  • Clean the test panel thoroughly with a suitable solvent and dry it completely.

  • Place the test panel on the hot plate and heat it to the desired test temperature (e.g., 250-350°C).

  • Prepare the test oil by blending the synthesized calcium alkylsalicylate into a base oil at a specified concentration.

  • Using a micropipette, apply a small, controlled amount of the test oil onto the hot test panel.

  • Allow the oil to thermally degrade and form deposits for a set period.

  • After the test duration, remove the panel and allow it to cool.

  • Visually assess the amount and nature of the deposits on the panel. A cleaner panel indicates better high-temperature detergency.

  • For a more quantitative analysis, the deposits can be weighed or rated against a standard scale.

Quantitative Data Summary

Parameter Value/Range Significance Reference
Optimal Alkyl Carbon Number12 - 18Better high-temperature detergency and oxidation resistance.[1]
Recommended Dosage2% - 3%Typical concentration in lubricant formulations.[6]
Medium Base TBN> 150 mgKOH/gGood high-temperature cleanliness and acid neutralization.[3]
High Base TBN> 250 mgKOH/gStrong acid neutralization and high-temperature stability.[3]
Neutralization Reaction Temperature40 - 60 °CControlled temperature for the initial synthesis step.[4]
High Alkalinity Reaction Temperature45 - 55 °CControlled temperature for carbonation to increase TBN.[5]

Visualizations

Experimental_Workflow_Synthesis cluster_synthesis Synthesis of High-Base Calcium Alkylsalicylate Start Start Mixing Mix Solvent, Promoter, and Calcium Hydroxide Start->Mixing Neutralization Add Alkyl Salicylic Acid (40-60°C) Mixing->Neutralization Carbonation Introduce CO2 (High Alkalinity Reaction) Neutralization->Carbonation Purification Distill to Remove Solvent & Byproducts Carbonation->Purification End End Product: High-Base Calcium Alkylsalicylate Purification->End Detergency_Evaluation_Workflow cluster_evaluation High-Temperature Detergency Evaluation Start Start Preparation Prepare Test Oil (Base Oil + Additive) Start->Preparation Heating Heat Test Panel (250-350°C) Preparation->Heating Application Apply Test Oil to Hot Panel Heating->Application Degradation Allow Thermal Degradation Application->Degradation Analysis Cool and Analyze Deposits Degradation->Analysis End End Analysis->End Logical_Relationships cluster_factors Factors Influencing High-Temperature Detergency Detergency High-Temperature Detergency AlkylChain Alkyl Chain Length (12-18 Carbons) AlkylChain->Detergency TBN Total Base Number (TBN) TBN->Detergency Synergy Synergy with Other Additives Synergy->Detergency Synthesis Synthesis Protocol Synthesis->Detergency

References

overcoming compatibility issues of calcium salicylate with other lubricant additives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Salicylate Lubricant Additives

Welcome to the technical support center for this compound lubricant additives. This resource is designed for researchers and formulators to troubleshoot and overcome compatibility challenges during lubricant development.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in a lubricant formulation?

A1: this compound is a multifunctional additive primarily used as a detergent in engine oils and industrial lubricants.[1][2] Its key functions include:

  • Detergency: It neutralizes acidic by-products of combustion and keeps engine components clean by preventing the formation of deposits, sludge, and varnish.[1][3]

  • Anti-Wear Properties: It forms a protective film on metal surfaces, which helps to reduce friction and wear.[1]

  • Corrosion Inhibition: The calcium component helps protect metal surfaces from rust and corrosion.[1][4]

  • Dispersancy: It aids in keeping solid contaminant particles suspended in the oil, preventing them from agglomerating and forming sludge.[1][2]

Q2: What are the common visual indicators of a compatibility issue with this compound?

A2: When incompatible with other additives or base oils, this compound can cause several visual changes in the lubricant blend. The most common indicators include:

  • Haze or Cloudiness: The oil loses its clear and bright appearance and becomes turbid.[5][6] This can be caused by the suspension of fine, insoluble particles.[5]

  • Sediment or Precipitate: You may observe solid matter settling at the bottom of the container. This can range from a fine flocculent material to a more substantial sludge-like layer.[7][8]

  • Color Change: While oils darken with age and use, a rapid or unexpected color change after blending new components can signal a chemical reaction indicative of incompatibility.[8]

  • Increased Foam: Incompatibility can sometimes disrupt the air-handling properties of the oil, leading to increased foaming.[8]

Q3: Which types of lubricant additives are most likely to have compatibility issues with this compound?

A3: While this compound is compatible with a wide range of base oils and additives, interactions can occur, particularly with other surface-active components.[4] Potential problem areas include:

  • Other Detergents: Mixing different types of detergents (e.g., salicylates, sulfonates, phenates) can sometimes lead to incompatibility, especially if they have different metallic bases (calcium, magnesium) or base numbers (TBN).[4][9] High-base salicylates may interact with low-base phenates, for example.[9]

  • Anti-Wear Additives (e.g., ZDDP): There can be an antagonistic relationship between detergents and Zinc Dialkyldithiophosphate (ZDDP). Detergents can compete with ZDDP for surface access, potentially hindering the formation of the protective anti-wear film.[10] This can lead to a reduction in the expected anti-wear performance.

  • Dispersants: Certain types of dispersants, like succinimides, are generally compatible, but the specific chemistry and concentrations must be balanced to avoid adverse reactions.[1]

  • Friction Modifiers: As both salicylates and friction modifiers are surface-active, they can compete for the same metal surfaces, potentially affecting the performance of one or both additives.

Q4: Can mixing lubricants with different base oils (e.g., Group I mineral with Group III synthetic) cause incompatibility with the this compound additive package?

A4: Yes. The solubility of additive packages can differ significantly between base oil groups.[11] Many additives that remain stable in Group I base oils may not stay in suspension as effectively in highly refined Group II or Group III base oils.[11] This can lead to additive dropout, where the this compound or other components form a haze or sediment.[11] It is crucial to ensure the entire additive package is soluble and stable in the target base oil.[4]

Troubleshooting Guides

Problem 1: My lubricant blend is hazy and has formed sediment after adding this compound.

This is a classic sign of physical or chemical incompatibility.[7][12] Follow these steps to diagnose and resolve the issue.

Troubleshooting Steps:

  • Identify Potential Antagonists: Review the formulation. Are you mixing different detergent types (e.g., sulfonate, phenate, salicylate)?[4] Are you using a base oil group that is different from what the additive package was designed for?[11]

  • Perform a Compatibility Test: Conduct a standardized bench test, such as the ASTM D7155 protocol, to confirm the incompatibility.[11][12] A simplified version is detailed in the Experimental Protocols section below.

  • Vary Ratios and Temperature: Test different blend ratios of the suspect additives (e.g., 10:90, 50:50, 90:10).[13] Observe the mixture at ambient temperature, elevated temperature (e.g., 60-70°C), and after cooling to see if the haze appears or disappears.[5] Some haziness is temperature-dependent.

  • Analyze the Sediment: If possible, separate the sediment for analysis using techniques like infrared (IR) or X-ray fluorescence (XRF) spectroscopy.[5] This can help identify which additive has dropped out of the solution.

  • Consult Supplier: Contact your additive supplier. They often have extensive compatibility data for their products with other common additives and base oils.[12][13]

Logical Troubleshooting Flow for Haze/Sediment

G Observe Observation: Haze or Sediment Review Step 1: Review Formulation (Base Oils, Additives) Observe->Review Start Diagnosis Test Step 2: Perform Bottle Compatibility Test (ASTM D7155) Review->Test Analyze Step 3: Analyze Sediment (Optional: IR, XRF) Test->Analyze Test Fails (Sediment Present) Result Result: Incompatible Test->Result Test Fails Consult Step 4: Consult Additive Supplier Analyze->Consult Solution1 Solution: - Reformulate with compatible additives - Adjust treat rates - Change base oil Consult->Solution1 Result->Consult

Caption: Fig 1: Troubleshooting workflow for haze and sediment issues.

Problem 2: The anti-wear (AW) performance of my formulation decreased after adding this compound.

This suggests a competitive or antagonistic interaction, most commonly with ZDDP anti-wear additives.[10]

Troubleshooting Steps:

  • Confirm Performance Loss: Run a standardized wear test, such as a four-ball wear test (ASTM D4172), to quantify the increase in wear scar diameter compared to a baseline without the salicylate.

  • Evaluate Additive Ratio: The balance between the detergent and the anti-wear agent is critical. Studies have shown that an optimum ratio between overbased detergents and ZDDP can exist, and moving away from this ratio can be detrimental.[14]

    • Create a test matrix with varying treat rates of this compound while keeping the ZDDP concentration constant.

    • Run wear tests on each blend to find a ratio that minimizes wear.

  • Consider Detergent Type: High-base (overbased) detergents are known to be more competitive with ZDDP than low-base or neutral detergents.[10] If possible, experiment with a lower TBN this compound to see if anti-wear performance improves.

  • Surface Analysis: For advanced research, use surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) on the wear scars. This can reveal the chemical composition of the tribofilm. An antagonistic interaction is likely if the film shows a high concentration of calcium and low concentrations of zinc, phosphorus, and sulfur from the ZDDP.[14]

Quantitative Data Summary

The following tables provide representative data to illustrate common compatibility issues. Actual results will vary based on the specific chemistry of the additives and base oils used.

Table 1: Visual Compatibility of this compound with Other Additives (Based on a modified ASTM D7155 visual inspection after 24 hours at 65°C)

Additive B (in Group II Base Oil)This compound ConcentrationBlend Ratio (Salicylate:Additive B)Visual AppearanceCompatibility Rating
Overbased Calcium Sulfonate2.0% wt.50:50Slight HazeBorderline
Magnesium Sulfonate2.0% wt.50:50Heavy Haze, SedimentIncompatible
Ashless Dispersant (Succinimide)3.0% wt.50:50Clear & BrightCompatible
ZDDP (Secondary Alkyl)1.0% wt.50:50Clear & BrightCompatible (Visually)
Phenate Detergent (High BN)2.0% wt.50:50HazeIncompatible

Table 2: Effect of this compound on ZDDP Anti-Wear Performance (Illustrative data from a four-ball wear test; 60 min, 1200 rpm, 75°C, 40 kgf load)

FormulationZDDP Conc. (% wt.)Ca Salicylate Conc. (% wt.)Average Wear Scar Diameter (mm)Performance Impact
A (Baseline)1.0%0.0%0.45-
B1.0%0.5%0.48Slight AW Decrease
C1.0%1.5%0.59Significant AW Decrease
D1.0%3.0%0.72Severe AW Decrease

Experimental Protocols

Protocol 1: Hot Bottle Compatibility Test (Modified from ASTM D7155 Tier 1)

This method provides a visual assessment of the compatibility of a lubricant blend.

Objective: To determine if mixing this compound with other additives or finished oils results in haze, floc, or sediment.

Materials:

  • Clean, dry, and clear 100 mL glass bottles with screw caps.

  • Graduated cylinders or pipettes.

  • Oven capable of maintaining 65°C ± 2°C.

  • Reference oils (the individual components of the blend).

  • Test blends (e.g., 50:50 mix of Oil A and Oil B).

Methodology:

  • Preparation: Label bottles for each reference oil and each test blend.

  • Blending: Prepare the test blend(s) by measuring the required volumes of each component into a bottle. For a 50:50 blend in a 100 mL bottle, use 50 mL of Oil A and 50 mL of Oil B.

  • Initial Observation: Tightly cap the bottles, shake vigorously for 60 seconds, and let them stand for 1 hour. Visually inspect the samples for clarity against a light source. Record initial observations.

  • Incubation: Place the capped bottles in the oven at 65°C for 24 hours.

  • Hot Observation: After 24 hours, remove the bottles and immediately inspect them for any signs of haze, sediment, or separation while still hot.

  • Cooling & Final Observation: Allow the bottles to cool to room temperature for at least 3 hours. Inspect them again for clarity, haze, or sediment. Compare the appearance of the blend to the reference oils.

  • Rating:

    • Compatible: The blend is as clear and bright as the reference oils.

    • Incompatible: The blend shows haze, sediment, sludge, or phase separation.

Experimental Workflow for Compatibility Testing

G Start Start Prep Prepare Samples: - Reference Oils - Test Blends (e.g., 50:50) Start->Prep Initial Initial Observation (Room Temp) Prep->Initial Incubate Incubate at 65°C for 24 hours Initial->Incubate Hot Hot Observation Incubate->Hot Cool Cool to Room Temp (3+ hours) Hot->Cool Final Final Observation Cool->Final Result Rate Compatibility Final->Result End End Result->End

Caption: Fig 2: Experimental workflow for a hot bottle compatibility test.

References

addressing interference in analytical assays for calcium salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical assays of calcium salicylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

I. High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary method for the quantification of salicylate. Below are common issues and solutions.

HPLC FAQs & Troubleshooting

Question: My HPLC chromatogram shows poor peak shape (tailing or fronting) for the salicylate peak. What are the possible causes and solutions?

Answer: Poor peak shape in HPLC can be caused by several factors. A systematic approach to troubleshooting is recommended.

  • Peak Tailing: This is often observed for acidic compounds like salicylate.

    • Cause 1: Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.

      • Solution: Lower the pH of the mobile phase by 1-2 units below the pKa of salicylic acid (~3.0) to ensure it is fully protonated. Adding a competing base like triethylamine to the mobile phase can also mask silanol interactions.

    • Cause 2: Column Contamination or Void: Accumulation of matrix components on the guard or analytical column, or a void at the column inlet, can lead to tailing.

      • Solution: Replace the guard column. If the problem persists, reverse-flush the analytical column (if permissible by the manufacturer) or replace it.

  • Peak Fronting: This is less common for salicylates but can occur.

    • Cause 1: Sample Overload: Injecting too high a concentration of the analyte can saturate the column.[1][2]

      • Solution: Dilute the sample or reduce the injection volume.[1][2]

    • Cause 2: Incompatible Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause the analyte to move too quickly through the column initially.[1]

      • Solution: Dissolve the sample in the mobile phase whenever possible.

Question: I am observing a drift in retention time for my salicylate peak. What could be the cause?

Answer: Retention time drift can indicate instability in the HPLC system or changes in the mobile phase.

  • Cause 1: Mobile Phase Composition Change: Inaccurate mixing of mobile phase components or evaporation of a volatile solvent can alter the elution strength.

    • Solution: Prepare fresh mobile phase daily and ensure the solvent bottles are properly sealed.

  • Cause 2: Temperature Fluctuations: Changes in ambient temperature can affect retention time.

    • Solution: Use a column oven to maintain a constant temperature.

  • Cause 3: Column Equilibration: Insufficient equilibration time with the mobile phase before starting a run.

    • Solution: Ensure the column is adequately equilibrated until a stable baseline is achieved.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol is adapted from methods for salicylate analysis in biological matrices.

  • Sample Preparation (Plasma):

    • To 500 µL of plasma, add a suitable internal standard (e.g., o-methoxybenzoic acid).

    • Acidify the sample with an acid like perchloric acid to precipitate proteins.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to ~2.5-3.0) and an organic solvent like acetonitrile or methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 234 nm or 295 nm.[3][4]

    • Injection Volume: 20 µL.

Troubleshooting Workflow for HPLC Peak Shape Issues

HPLC_Troubleshooting start Poor Peak Shape (Tailing or Fronting) tailing Peak Tailing? start->tailing Tailing fronting Peak Fronting? start->fronting Fronting check_mobile_phase_ph Check Mobile Phase pH (should be 1-2 units below pKa of ~3.0) tailing->check_mobile_phase_ph Yes adjust_ph Adjust pH and/or add competing base check_mobile_phase_ph->adjust_ph pH incorrect check_column Check Column (Guard and Analytical) check_mobile_phase_ph->check_column pH correct end Problem Resolved adjust_ph->end replace_guard Replace Guard Column check_column->replace_guard Guard column issue reverse_flush Reverse-flush or replace analytical column check_column->reverse_flush Analytical column issue replace_guard->end reverse_flush->end check_concentration Check Sample Concentration and Injection Volume fronting->check_concentration Yes dilute_sample Dilute Sample or reduce injection volume check_concentration->dilute_sample Overloaded check_solvent Check Injection Solvent check_concentration->check_solvent Not overloaded dilute_sample->end use_mobile_phase Dissolve sample in mobile phase check_solvent->use_mobile_phase Incompatible solvent use_mobile_phase->end

Caption: HPLC Peak Shape Troubleshooting

II. UV-Vis Spectrophotometry Analysis

UV-Vis spectrophotometry is a common, accessible method for salicylate quantification, often involving a colorimetric reaction.

UV-Vis FAQs & Troubleshooting

Question: My UV-Vis absorbance readings are not consistent. What could be the issue?

Answer: Inconsistent absorbance readings can stem from several sources, including sample preparation, instrument settings, and the chemical reaction itself.

  • Cause 1: pH Variation: The UV absorbance spectrum of salicylic acid is pH-dependent.[5][6] Small shifts in pH between samples and standards can lead to variability. The colorimetric reaction with iron(III) is also highly pH-dependent.[6]

    • Solution: Use a robust buffer to maintain a constant pH for all solutions. For the iron(III) complexation method, an acidic pH (around 2.0-2.5) is optimal.[6]

  • Cause 2: Temperature Effects: The rate of color development in colorimetric assays can be temperature-dependent.

    • Solution: Allow all reagents and samples to come to room temperature before mixing. Ensure a consistent incubation time for color development.

  • Cause 3: Cuvette Mismatch or Contamination: Scratches, fingerprints, or residual sample on the cuvettes can interfere with the light path.

    • Solution: Use clean, matched cuvettes for all measurements. Rinse cuvettes with the next solution to be measured.

Question: I am observing high background absorbance in my blank samples. What should I do?

Answer: High background absorbance can be due to interfering substances or reagent quality.

  • Cause 1: Interfering Substances: Other compounds in the sample matrix that absorb at the analytical wavelength can cause high background. For the common Trinder (iron-based) method, other phenolic compounds or substances that can complex with iron may interfere.[7]

    • Solution: Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering components.

  • Cause 2: Reagent Quality: Impure reagents or degradation of the colorimetric reagent can lead to high background.

    • Solution: Prepare fresh reagents using high-purity water and chemicals.

Experimental Protocol: Colorimetric (Trinder) Method for Salicylate

This method is based on the reaction of salicylate with iron(III) to form a colored complex.

  • Reagent Preparation (Trinder's Reagent):

    • Dissolve 40 g of mercuric chloride in 850 mL of deionized water with gentle heating.

    • Cool the solution and add 120 mL of 1 N HCl and 40 g of ferric nitrate.

    • Once dissolved, dilute the solution to 1 L with deionized water.

  • Assay Procedure:

    • Pipette 1.0 mL of the sample (e.g., deproteinized serum) into a test tube.

    • Add 5.0 mL of Trinder's reagent.

    • Mix well and allow the color to develop for 5-10 minutes.

    • Measure the absorbance at approximately 540 nm against a reagent blank.

  • Calibration:

    • Prepare a series of standard solutions of salicylic acid and treat them in the same manner as the samples to construct a calibration curve.

Quantitative Data Summary: Common UV-Vis Methods
MethodPrincipleWavelength (λmax)pHCommon Interferences
Direct UV Intrinsic absorbance of salicylate~297 nmAcidicOther UV-absorbing compounds
Iron (III) Complex Formation of a purple complex~540 nm~2.0 - 2.5Phenolic compounds, substances that complex with Fe(III)[7]

III. Enzymatic Assays

Enzymatic assays offer high specificity for salicylate determination.

Enzymatic Assay FAQs & Troubleshooting

Question: My enzymatic assay shows low sensitivity or no reaction. What are the potential causes?

Answer: Low or no activity in an enzymatic assay typically points to issues with the enzyme, cofactors, or reaction conditions.

  • Cause 1: Enzyme Inactivation: The enzyme (salicylate hydroxylase) may have lost activity due to improper storage or handling.

    • Solution: Store the enzyme at the recommended temperature (usually -20°C). Avoid repeated freeze-thaw cycles.[8] Prepare fresh enzyme solutions for each assay run.

  • Cause 2: Cofactor Degradation: The cofactor, typically NADH, is sensitive to light and temperature.

    • Solution: Store NADH protected from light and at a low temperature. Reconstitute fresh for use.

  • Cause 3: Incorrect pH or Temperature: The enzyme has an optimal pH and temperature range for activity.

    • Solution: Ensure the assay buffer is at the correct pH and the reaction is run at the optimal temperature as specified by the manufacturer.

Experimental Protocol: Enzymatic Salicylate Assay

This protocol is based on the conversion of salicylate to catechol by salicylate hydroxylase.[9][10]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

    • Enzyme Solution: Reconstitute salicylate hydroxylase in the assay buffer.

    • Cofactor Solution: Prepare a solution of NADH in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate or cuvette, add the sample or standard.

    • Add the NADH solution.

    • Initiate the reaction by adding the salicylate hydroxylase solution.

    • Monitor the decrease in absorbance at 340 nm as NADH is consumed. The rate of decrease is proportional to the salicylate concentration.[10]

Logical Flow for Enzymatic Assay Troubleshooting

Enzymatic_Troubleshooting start Low or No Signal in Enzymatic Assay check_enzyme Check Enzyme Activity start->check_enzyme enzyme_storage Verify proper storage and handling (-20°C, no repeated freeze-thaw) check_enzyme->enzyme_storage No activity check_cofactor Check Cofactor (NADH) check_enzyme->check_cofactor Enzyme OK use_new_enzyme Use a fresh aliquot or new enzyme stock enzyme_storage->use_new_enzyme Improper storage end Problem Resolved use_new_enzyme->end cofactor_prep Verify fresh preparation and protection from light check_cofactor->cofactor_prep Issue suspected check_conditions Check Reaction Conditions check_cofactor->check_conditions Cofactor OK prepare_new_cofactor Prepare fresh NADH solution cofactor_prep->prepare_new_cofactor Degraded prepare_new_cofactor->end verify_ph_temp Verify buffer pH and assay temperature check_conditions->verify_ph_temp Issue suspected adjust_conditions Adjust pH and/or temperature verify_ph_temp->adjust_conditions Incorrect adjust_conditions->end

Caption: Enzymatic Assay Troubleshooting

IV. General Interference and Matrix Effects

Question: What are "matrix effects" and how can they interfere with the analysis of this compound, especially in biological samples?

Answer: Matrix effects refer to the alteration of an analyte's response due to the presence of other components in the sample matrix. These effects are particularly prominent in sensitive techniques like LC-MS/MS. Co-eluting substances from the matrix (e.g., phospholipids, salts, metabolites) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[11]

Question: How can I mitigate matrix effects in my assay?

Answer: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte.

    • Protein Precipitation (PPT): A simple method, but may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[12] This is often the most effective method for reducing matrix effects.[12]

  • Chromatographic Separation: Optimizing the HPLC method can help separate the analyte from co-eluting matrix components.

    • Solution: Adjust the mobile phase gradient, change the column chemistry, or use a longer column to improve resolution.

  • Use of an Internal Standard: A co-eluting internal standard, ideally a stable isotope-labeled version of the analyte, can help compensate for matrix effects as it will be affected in the same way as the analyte.[12]

Workflow for Mitigating Matrix Effects

Matrix_Effect_Mitigation start Suspected Matrix Effect (Inaccurate/Imprecise Results) improve_sample_prep Improve Sample Preparation start->improve_sample_prep optimize_hplc Optimize HPLC Method start->optimize_hplc use_is Use Internal Standard (IS) start->use_is ppt Protein Precipitation improve_sample_prep->ppt Simple lle Liquid-Liquid Extraction improve_sample_prep->lle Better spe Solid-Phase Extraction (SPE) (Most Effective) improve_sample_prep->spe Best end Accurate Quantification spe->end adjust_gradient Adjust Gradient Profile optimize_hplc->adjust_gradient change_column Change Column Chemistry optimize_hplc->change_column change_column->end stable_isotope_is Stable Isotope-Labeled IS (Ideal) use_is->stable_isotope_is stable_isotope_is->end

Caption: Matrix Effect Mitigation Strategies

References

impurity profiling and removal techniques for calcium salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium salicylate. The information is designed to address common issues encountered during impurity profiling and removal experiments.

Frequently Asked Questions (FAQs)

Q1: What is impurity profiling and why is it critical for this compound?

A1: Impurity profiling is the comprehensive process of detecting, identifying, elucidating the structure of, and quantifying impurities in a substance.[1] For pharmaceutical ingredients like this compound, this process is crucial because even trace amounts of impurities can affect the product's safety, efficacy, and stability.[2] Regulatory bodies such as the ICH and FDA have strict guidelines on impurity levels in active pharmaceutical ingredients (APIs) and finished drug products.[1][3]

Q2: What are the common types of impurities found in this compound?

A2: Impurities in this compound can be categorized based on their origin:

  • Organic Impurities: These can arise from starting materials (e.g., unreacted salicylic acid, phenol), by-products of the synthesis, or subsequent degradation.[2][4][5] Related substances like salicylsalicylic acid may also be present.[6]

  • Inorganic Impurities: These include reagents, catalysts, and heavy metals (like iron) that may be introduced from equipment or raw materials.[2][5]

  • Residual Solvents: Volatile organic compounds used during the synthesis or purification process (e.g., methanol, ethanol, toluene) can remain in the final product.[2][4]

Table 1: Common Impurities in this compound and Their Potential Sources

Impurity CategorySpecific ExamplePotential Source
Organic Impurities Salicylic AcidUnreacted starting material
PhenolImpurity in starting salicylic acid or degradation product
Salicylsalicylic AcidBy-product of salicylic acid synthesis
Inorganic Impurities IronLeaching from non-glass or enamel-lined reaction vessels[5]
Excess Calcium SaltsIncomplete reaction or improper stoichiometry
Residual Solvents Methanol, GasolineUsed as reaction or purification solvents[7]
Benzene, TolueneUsed in extraction steps for purification[4]

Troubleshooting Guide: Impurity Analysis & Identification

This section addresses common issues encountered during the analytical phase of impurity profiling.

Q3: I see an unexpected peak in my HPLC chromatogram. How do I identify it?

A3: Identifying an unknown peak requires a systematic approach.

  • Hyphenated Techniques: The most powerful tool for identification is coupling liquid chromatography with mass spectrometry (LC-MS).[3][8] LC-MS provides the molecular weight of the impurity, which is a critical piece of information for structure elucidation.[2]

  • Spectroscopic Analysis: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for determining its complete chemical structure.[9][10]

  • Reference Standards: If you suspect the impurity is a known related substance (e.g., salicylic acid), run a reference standard of that compound under the same HPLC conditions to compare retention times.

  • Forced Degradation: Performing forced degradation studies (exposing the this compound to stress conditions like acid, base, heat, light, and oxidation) can help determine if the peak is a degradation product.

Q4: How do I develop a reliable HPLC method for impurity profiling of this compound?

A4: A robust HPLC method is essential for accurate impurity profiling. High-performance liquid chromatography (HPLC) is considered a gold standard for this purpose.[2]

  • Column Selection: A reversed-phase C18 column is a common starting point for separating salicylic acid and its related impurities.[6][11]

  • Mobile Phase: A gradient mixture of an aqueous buffer (like water with a small amount of acid, e.g., 0.1% TFA) and an organic solvent (like methanol or acetonitrile) is typically effective.[11][12]

  • Detection: A UV detector is commonly used, with detection wavelengths around 230 nm or 270 nm being suitable for salicylate derivatives.[11] A Diode Array Detector (DAD) is even more useful as it can provide UV spectral information for peak tracking and purity analysis.[1]

Table 2: Starting Parameters for HPLC Method Development

ParameterRecommended Starting ConditionRationale / Notes
Column C18, 4.6 x 150 mm, 5 µmProvides good resolution for a wide range of polar and non-polar compounds.[11]
Mobile Phase A Water with 0.1% Acetic or Formic AcidAcid modifier improves peak shape for acidic analytes.
Mobile Phase B Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient 5% B to 95% B over 20-30 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 230 nmGood absorbance wavelength for the salicylate chromophore.[11]
Injection Volume 10 µLA typical starting volume.[13]

Q5: How can I test for volatile impurities like residual solvents?

A5: Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the ideal technique for analyzing volatile organic impurities.[2] The sample is typically dissolved in a suitable solvent and injected into the GC. The components are separated based on their boiling points and interaction with the column, and the MS detector helps in their identification.[14][15][16] Derivatization may be required for less volatile compounds to make them suitable for GC analysis.[15]

Experimental Workflow for Impurity Profiling

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_id Identification & Quantification cluster_report Final Report Sample Bulk this compound Dissolve Dissolve in appropriate solvent (e.g., mobile phase diluent) Sample->Dissolve HPLC HPLC / UHPLC Analysis (for non-volatile impurities) Dissolve->HPLC GCMS GC-MS Analysis (for volatile/residual solvents) Dissolve->GCMS LCMS LC-MS for MW & Fragmentation HPLC->LCMS Impurity Detected Quant Quantify using Reference Standards HPLC->Quant Known Impurity NMR NMR for Structure Elucidation LCMS->NMR Isolate Impurity Report Generate Impurity Profile Report NMR->Report Quant->Report

Caption: A general workflow for the impurity profiling of this compound.

Troubleshooting Guide: Impurity Removal Techniques

This section provides solutions for common problems encountered during the purification of this compound.

Q6: My recrystallization is not working correctly. What should I do?

A6: Recrystallization is a powerful purification technique, but it can be tricky. It relies on the principle that the desired compound and its impurities have different solubilities in a chosen solvent.[17]

Table 3: Troubleshooting Common Recrystallization Problems

ProblemProbable CauseSuggested Solution
No crystals form upon cooling. Too much solvent was used; the solution is not supersaturated.[18]Evaporate some of the solvent to concentrate the solution and try cooling again.[19]
The rate of cooling is too slow.Cool the solution in an ice-water bath to induce crystallization.[18]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent.
The solution is supersaturated with impurities.Try adding a bit more solvent or perform a preliminary purification step (e.g., charcoal treatment).[18]
The yield is very low. Too much solvent was used, leaving a significant amount of product in the mother liquor.[18]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[19]
The crystals were filtered before crystallization was complete.Allow more time for cooling or cool to a lower temperature before filtration.
The product is still impure after recrystallization. The impurity has very similar solubility to the product in the chosen solvent.Try a different recrystallization solvent or solvent system.
The cooling was too rapid, trapping impurities within the crystal lattice.[18]Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Q7: How can I remove colored impurities from my sample?

A7: Colored impurities can often be effectively removed by treating a solution of the crude product with activated charcoal.[17][19] The colored compounds adsorb onto the large surface area of the carbon particles.

Experimental Protocol: Decolorization with Activated Charcoal
  • Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., hot water).[19]

  • Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add the charcoal carefully to the hot solution to avoid bumping.

  • Keep the solution hot and gently swirl or stir for 3-5 minutes to allow for adsorption.[17]

  • Perform a hot filtration using a fluted filter paper to remove the charcoal. All equipment must be kept hot to prevent premature crystallization of the product.[19]

  • Allow the decolorized filtrate to cool slowly to form purified crystals.

Q8: What is the best way to remove unreacted salicylic acid?

A8: Unreacted salicylic acid can sometimes be removed by washing the crude this compound product. Since salicylic acid has some solubility in hot water, washing the solid with hot water can be an effective method to remove it.[4] Alternatively, recrystallization from a suitable solvent like water is a very effective method, as the unreacted salicylic acid will preferentially remain in the cold mother liquor upon cooling.[18]

Workflow for Recrystallization Purification

G cluster_dissolve 1. Dissolution cluster_filter 2. Filtration (optional) cluster_crystallize 3. Crystallization cluster_isolate 4. Isolation & Drying Start Impure this compound AddSolvent Add minimum amount of hot solvent Start->AddSolvent Dissolved Completely dissolved solution AddSolvent->Dissolved Charcoal Add activated charcoal (if colored) Dissolved->Charcoal Cool Cool filtrate slowly Dissolved->Cool No hot filtration needed HotFilter Hot filtration to remove insoluble impurities/charcoal Charcoal->HotFilter HotFilter->Cool IceBath Cool in ice bath to maximize crystal formation Cool->IceBath Crystals Crystal slurry IceBath->Crystals ColdFilter Cold filtration (e.g., Büchner funnel) Crystals->ColdFilter Wash Wash crystals with ice-cold solvent ColdFilter->Wash Dry Dry purified crystals Wash->Dry End Pure this compound Dry->End

Caption: A step-by-step workflow for the purification of this compound by recrystallization.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for the Quantitative Analysis of Salicylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of common salicylates: salicylic acid and methyl salicylate. The performance of these methods is evaluated based on key validation parameters stipulated by the International Council for Harmonisation (ICH) guidelines.[1] This document includes detailed experimental protocols and presents quantitative data in structured tables to facilitate method selection and implementation for quality control and research purposes.

Experimental Protocols

Detailed methodologies for two distinct HPLC methods are presented below. These methods are suitable for the quantification of salicylic acid in pharmaceutical dosage forms and methyl salicylate in cream formulations.

Method 1: Quantification of Salicylic Acid in Tablets

This method is a stability-indicating reversed-phase HPLC (RP-HPLC) technique designed for the accurate quantification of salicylic acid, often a primary degradant of acetylsalicylic acid.[1][2]

  • Instrumentation: A standard HPLC system equipped with a PDA detector.

  • Column: Zodiac C18 (100 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of water, methanol, and glacial acetic acid in the ratio of 690:280:30 (v/v/v).[2]

  • Flow Rate: 2.0 mL/min.[2]

  • Detection Wavelength: 302 nm.[2]

  • Injection Volume: Not specified.

  • Column Temperature: 45°C.[2]

  • Standard Preparation: A stock solution of salicylic acid is prepared and serially diluted with the mobile phase to create calibration standards.

  • Sample Preparation: Twenty tablets are weighed and crushed. A powder quantity equivalent to 100 mg of salicylic acid is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter before injection.[3]

Method 2: Quantification of Methyl Salicylate in Medicated Cream

This RP-HPLC method is tailored for the determination of methyl salicylate in a topical cream formulation.[4]

  • Instrumentation: An HPLC system with a photodiode array (PDA) detector.[4]

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection Wavelength: 304 nm.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 30°C.[4]

  • Standard Preparation: A stock solution of methyl salicylate (0.1 g in 100 mL methanol) is diluted with the mobile phase to prepare a working standard of 100 µg/mL. Further dilutions are made to construct the calibration curve.[4]

  • Sample Preparation: Approximately 1.0 g of the cream is weighed, dissolved in methanol with heating, cooled, and then diluted with the mobile phase. The final solution is filtered through a 0.45 µm membrane filter prior to injection.[4]

Validation Data Presentation

The following tables summarize the quantitative validation data for the two described HPLC methods, allowing for a direct comparison of their performance characteristics.

Table 1: Comparison of HPLC Method Validation Parameters for Salicylate Analysis

Validation ParameterMethod 1: Salicylic AcidMethod 2: Methyl Salicylate
Linearity Range 0.373 - 112.079 µg/mL25 - 175 µg/mL
Correlation Coefficient (R²) > 0.9990.9999
Accuracy (% Recovery) > 97%99.78 - 100.0%
Precision (% RSD) Not explicitly stated< 0.14% (Intra-day)
Limit of Detection (LOD) 0.41 µg/mL2.4 µg/mL
Limit of Quantification (LOQ) 1.25 µg/mL14 µg/mL
Specificity Method is stability-indicating.No interference from excipients.
Robustness Insensitive to small changes in wavelength, flow rate, and column temperature.Insensitive to minor variations in mobile phase composition (±5%), flow rate (±0.2 mL/min), and column temperature (±5°C).

Data for Method 1 sourced from[1][2]. Data for Method 2 sourced from[4].

Mandatory Visualization

The logical progression of validating an HPLC method, from initial setup to final approval, is a critical process in ensuring reliable analytical data. The following diagram illustrates this general workflow.

HPLC_Validation_Workflow General Workflow for HPLC Method Validation A Method Development & Optimization B Validation Protocol Definition A->B Define acceptance criteria C System Suitability Testing B->C Verify system performance D Specificity / Selectivity C->D Assess interference E Linearity & Range D->E Establish concentration relationship J Validation Report & Approval D->J Compile & review data F Accuracy E->F Determine closeness to true value H LOD & LOQ E->H Determine sensitivity E->J Compile & review data G Precision (Repeatability & Intermediate) F->G Evaluate result consistency F->J Compile & review data I Robustness G->I Test method resilience G->J Compile & review data H->J Compile & review data I->J Compile & review data

Caption: General Workflow for HPLC Method Validation.

Discussion of Validation Parameters

  • Specificity: Both methods demonstrate high specificity, a critical attribute for ensuring that the signal measured is solely from the analyte of interest without interference from impurities, degradation products, or matrix components.[1][4]

  • Linearity: The methods exhibit excellent linearity over their defined ranges, as indicated by correlation coefficients approaching unity.[1][2][4] This confirms a direct proportionality between the detector response and the analyte concentration.

  • Accuracy: Accuracy is a measure of the closeness of the experimental value to the true value. Both methods show high accuracy, with percent recovery values well within typical acceptance criteria.[1][4]

  • Precision: Precision reflects the degree of scatter between a series of measurements. The reported low relative standard deviation (%RSD) for the methyl salicylate method indicates high precision.[4] This parameter is crucial for the reproducibility of the method.

  • LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method.[5][6] Method 1 demonstrates a lower LOD and LOQ, suggesting it is more sensitive for detecting trace amounts of salicylic acid compared to Method 2 for methyl salicylate.[1][2][4]

  • Robustness: Both methods are shown to be robust, meaning they are unaffected by small, deliberate variations in method parameters, which indicates their reliability for routine use in a quality control environment.[1][4]

The choice between different HPLC methods for salicylate analysis depends on the specific analyte, the sample matrix, and the required sensitivity. The data presented in this guide demonstrates that both highlighted RP-HPLC methods are specific, linear, accurate, precise, and robust for their intended applications. Method 1 is particularly well-suited for the sensitive detection of salicylic acid as an impurity, while Method 2 provides a reliable assay for methyl salicylate in a complex cream matrix. Researchers and analysts can use this comparative data to select the most appropriate method for their needs and to understand the experimental protocols required for successful validation.

References

Calcium Salicylate vs. Sodium Salicylate: A Comparative Guide on Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of calcium salicylate and sodium salicylate, focusing on their physicochemical properties, pharmacokinetics, anti-inflammatory and analgesic effects, and gastrointestinal safety. While direct comparative studies are limited, this document synthesizes available data to highlight key differences and similarities, offering valuable insights for research and drug development.

Physicochemical Properties

The primary difference between this compound and sodium salicylate lies in their counter-ion, which influences their physical and chemical characteristics, most notably their solubility.

PropertyThis compoundSodium SalicylateReferences
Molecular Formula C₁₄H₁₀CaO₆C₇H₅NaO₃[][2][3]
Molecular Weight 314.30 g/mol 160.10 g/mol [][2][3]
Solubility in Water Moderately solubleHighly soluble[4]
Appearance White crystalline powderWhite crystalline powder or scales[4]

The higher water solubility of sodium salicylate may lead to faster dissolution and potentially more rapid absorption compared to this compound.

Pharmacokinetics: An Inferential Comparison

ParameterThis compound (Inferred)Sodium SalicylateReferences
Absorption Potentially slower and more gradual due to lower solubility. The presence of calcium may also influence absorption, as calcium carbonate has been shown to reduce aspirin absorption.Rapidly absorbed due to high water solubility.[8]
Distribution Once absorbed, the salicylate ion is distributed throughout the body tissues.Once absorbed, the salicylate ion is distributed throughout the body tissues.[5]
Metabolism The salicylate ion is metabolized in the liver to form salicyluric acid, salicyl phenolic glucuronide, and gentisic acid.The salicylate ion is metabolized in the liver to form salicyluric acid, salicyl phenolic glucuronide, and gentisic acid.[5]
Excretion Metabolites and unchanged salicylate are primarily excreted by the kidneys.Metabolites and unchanged salicylate are primarily excreted by the kidneys.[5]
Bioavailability May be influenced by its lower solubility and potential interactions with calcium in the gastrointestinal tract.Generally high.[9]

Anti-inflammatory and Analgesic Effects

Both this compound and sodium salicylate exert their anti-inflammatory and analgesic effects through the action of the salicylate ion.[][10] The primary mechanisms of action are:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Salicylate inhibits both COX-1 and COX-2, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[4][11]

  • Modulation of NF-κB Signaling: Salicylates can inhibit the activation of the transcription factor NF-κB, which plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes.[11]

While the intrinsic activity of the salicylate ion is the same regardless of the salt form, the onset and duration of action could differ due to the variations in their pharmacokinetic profiles. The faster absorption of sodium salicylate might lead to a quicker onset of analgesic and anti-inflammatory effects.

Gastrointestinal Effects: A Key Differentiator

A significant concern with salicylate therapy is the potential for gastrointestinal (GI) side effects. The counter-ion may play a crucial role in the GI tolerability of these compounds.

AspectThis compound (Inferred)Sodium SalicylateReferences
Gastric Mucosal Damage The presence of calcium may offer a protective effect. Studies on calcium carbasalate, a complex of calcium and acetylsalicylic acid, have shown less gastroduodenal damage compared to aspirin. This suggests that this compound might be better tolerated by the gastric mucosa.While generally considered to have a better GI safety profile than aspirin, it can still cause gastric irritation.[12][13]
Mechanism of GI Damage Salicylates can cause direct irritation to the gastric mucosa and systemic effects through the inhibition of protective prostaglandins.Salicylates can cause direct irritation to the gastric mucosa and systemic effects through the inhibition of protective prostaglandins.[12]

The potentially lower local concentration of dissolved salicylate from the less soluble calcium salt, coupled with the possible protective effects of calcium, may result in a more favorable gastrointestinal safety profile for this compound compared to sodium salicylate.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[14][15][16][17]

  • Animals: Male Wistar rats (150-200g) are used.

  • Groups: Animals are divided into control, standard (e.g., indomethacin), and test groups (this compound and sodium salicylate at various doses).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds or vehicle (for the control group) are administered orally or intraperitoneally.

    • After a specific time (e.g., 60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Hot Plate Test in Mice (Analgesic Assay)

The hot plate test is a common method to assess the central analgesic activity of drugs.[18][19][20][21][22]

  • Animals: Swiss albino mice (20-25g) of either sex are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Procedure:

    • The baseline reaction time of each mouse to the heat stimulus (licking of the paws or jumping) is recorded by placing it on the hot plate. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.

    • Animals are divided into control, standard (e.g., morphine), and test groups (this compound and sodium salicylate at various doses).

    • The test compounds or vehicle are administered.

    • The reaction time is measured again at different time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The increase in reaction time (latency) is considered as the index of analgesia. The percentage increase in latency is calculated.

Signaling Pathways and Experimental Workflows

Salicylate_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Arachidonic Acid Arachidonic Acid Receptor->Arachidonic Acid releases IκBα IκBα Receptor->IκBα activates IKK COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocates Salicylates Salicylates Salicylates->COX-1 / COX-2 inhibits Salicylates->IκBα prevents degradation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes

Salicylate Signaling Pathways

Experimental_Workflow_Anti_Inflammatory_Assay Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Paw Volume Measurement (Post-injection) Paw Volume Measurement (Post-injection) Carrageenan Injection->Paw Volume Measurement (Post-injection) Data Analysis Data Analysis Paw Volume Measurement (Post-injection)->Data Analysis

References

A Comparative Analysis of Calcium Salicylate and Calcium Benzoate as Food Preservatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of calcium salicylate and calcium benzoate as food preservatives. The information is intended for researchers, scientists, and professionals involved in drug and food development who require a technical understanding of these compounds. This document summarizes available data on their mechanisms of action, antimicrobial efficacy, and the experimental protocols used for their evaluation.

Introduction

Calcium benzoate and this compound are the calcium salts of benzoic acid and salicylic acid, respectively. Both are utilized for their antimicrobial properties to extend the shelf life of various food products. Calcium benzoate is a well-established food preservative, particularly effective in acidic foods against yeasts, molds, and some bacteria.[1][2][3][4][5] The use of this compound as a food preservative is less documented in scientific literature, with more information available on its application in the cosmetics industry.

Mechanism of Antimicrobial Action

The antimicrobial activity of both preservatives is primarily attributed to their acidic components, benzoic acid and salicylic acid.

Calcium Benzoate: The efficacy of calcium benzoate is dependent on the presence of undissociated benzoic acid molecules.[1][5] These lipophilic molecules can easily penetrate the cell membranes of microorganisms.[1][5] Once inside the cell, the benzoic acid dissociates, leading to the acidification of the cytoplasm. This intracellular pH drop inhibits the activity of essential respiratory enzymes and interferes with the permeability of the cell membrane, ultimately hindering microbial growth.[1][2][4][5]

This compound: The antimicrobial mechanism of salicylates is also multifaceted. Salicylic acid and its salts can disrupt the bacterial cell wall and membrane, leading to the leakage of intracellular components such as alkaline phosphatases, nucleic acids, and proteins.[6][7] Additionally, salicylic acid can modulate the activity of certain enzymes within the microbial cell.[8] Some studies suggest that salicylates can also affect bacterial virulence by inhibiting biofilm formation.[8]

Comparative Efficacy: Quantitative Data

Direct comparative studies on the antimicrobial efficacy of this compound and calcium benzoate against the same foodborne pathogens are limited in the available scientific literature. However, by compiling data from individual studies on these or closely related salts (sodium benzoate and salicylic acid/sodium salicylate), an indirect comparison can be made. The Minimum Inhibitory Concentration (MIC) is a key metric for evaluating antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Preservative (or related compound)MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Sodium BenzoateEscherichia coli1.5 mg/mlOladapo et al., 2012
Sodium BenzoateStaphylococcus aureus1.5 mg/mlOladapo et al., 2012
Sodium BenzoateKlebsiella aerogenes1.5 mg/mlOladapo et al., 2012
Sodium BenzoateProteus mirabilis1.5 mg/mlOladapo et al., 2012
Sodium BenzoatePseudomonas aeruginosa1.5 mg/mlOladapo et al., 2012
Sodium Benzoate (at pH 4.0)Escherichia coli O157:H71000 ppm (1 mg/ml)
Sodium Benzoate (at pH 4.0)Salmonella Enteritidis1000 ppm (1 mg/ml)
Sodium Benzoate (at pH 4.0)Listeria monocytogenes1000 ppm (1 mg/ml)
Salicylic Acid MicrocapsulesEscherichia coli4 mg/ml[6][7]
Salicylic Acid MicrocapsulesStaphylococcus aureus4 mg/ml[6][7]
Sodium SalicylateProvidencia rettgeri17mM – 20mM
Sodium SalicylateProvidencia stuartii30mM – 35mM

Note: The efficacy of benzoates is highly pH-dependent, with greater activity in acidic conditions (pH 2.5-4.0).[5] The data for sodium benzoate can be considered indicative of calcium benzoate's performance, as the active antimicrobial agent is the benzoate ion. The data for salicylic acid microcapsules and sodium salicylate provide an estimate of the potential efficacy of this compound. The different test organisms and conditions make a direct comparison challenging.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized method for assessing the efficacy of antimicrobial agents. The following are detailed methodologies for two common approaches.

Broth Microdilution Method

This method is used to determine the MIC of a substance in a liquid growth medium.

Procedure:

  • Preparation of Antimicrobial Agent: A stock solution of the preservative (e.g., calcium benzoate or this compound) is prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The test microorganism is cultured overnight, and the inoculum is standardized to a specific concentration (typically 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted preservative is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and inoculum without the preservative) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the preservative at which there is no visible growth (turbidity) of the microorganism.[9][10]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Preservative inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic

Broth Microdilution Workflow for MIC Determination.
Agar Diffusion Method

This method assesses the antimicrobial activity of a substance by its ability to diffuse through an agar medium and inhibit microbial growth.

Procedure:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Application of Antimicrobial Agent: A sterile paper disc impregnated with a known concentration of the preservative is placed on the surface of the agar. Alternatively, a well can be cut into the agar and filled with the preservative solution.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition: The antimicrobial agent diffuses from the disc/well into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth, known as the zone of inhibition, will appear around the disc/well.

  • Measurement: The diameter of the zone of inhibition is measured to determine the extent of the antimicrobial activity.

Agar_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plate Prepare Inoculated Agar Plate place_disc Place Disc on Agar prep_plate->place_disc prep_disc Impregnate Disc with Preservative prep_disc->place_disc incubate Incubate Plate place_disc->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Agar Diffusion Workflow for Antimicrobial Susceptibility.

Signaling Pathways and Molecular Interactions

The antimicrobial action of both preservatives involves the disruption of fundamental cellular processes.

Antimicrobial_Mechanisms cluster_benzoate Calcium Benzoate (Benzoic Acid) cluster_salicylate This compound (Salicylic Acid) b_entry Penetration of Cell Membrane b_acid Cytoplasmic Acidification b_entry->b_acid b_membrane Altered Membrane Permeability b_entry->b_membrane b_enzyme Inhibition of Respiratory Enzymes b_acid->b_enzyme b_death Microbial Inactivation b_enzyme->b_death b_membrane->b_death s_disrupt Disruption of Cell Wall & Membrane s_leakage Leakage of Intracellular Components s_disrupt->s_leakage s_enzyme Modulation of Enzyme Activity s_disrupt->s_enzyme s_biofilm Inhibition of Biofilm Formation s_disrupt->s_biofilm s_death Microbial Inactivation s_leakage->s_death s_enzyme->s_death s_biofilm->s_death

Simplified Antimicrobial Mechanisms of Action.

Conclusion

Based on the available data, calcium benzoate is a well-characterized food preservative with established efficacy against a broad spectrum of microorganisms, particularly in acidic food products. Its mechanism of action, centered on the disruption of intracellular pH and membrane function by benzoic acid, is well understood.

The role of this compound as a food preservative is less defined in the scientific literature. While salicylic acid and its salts exhibit antimicrobial properties through mechanisms such as cell membrane disruption, quantitative data on the efficacy of this compound against common foodborne pathogens is scarce. The limited data available for salicylic acid and its sodium salt suggest it may be effective, but further research is required to establish its MIC against a wider range of food-relevant microorganisms to allow for a direct and comprehensive comparison with calcium benzoate.

For researchers and developers, the choice between these two preservatives will depend on the specific application, including the food matrix, target microorganisms, and the pH of the product. While calcium benzoate offers a more predictable performance based on existing data, this compound may warrant further investigation for specific applications where its particular properties could be advantageous. It is crucial to conduct specific challenge tests in the intended food product to validate the efficacy of any chosen preservative system.

References

performance evaluation of calcium salicylate against commercial corrosion inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Corrosion Inhibition Performance

In the critical landscape of material preservation and integrity, the selection of an effective corrosion inhibitor is paramount. This guide provides an objective, data-driven comparison of calcium salicylate's performance against established commercial corrosion inhibitors. By presenting key experimental data, detailed methodologies, and mechanistic insights, this document serves as a valuable resource for researchers and professionals in making informed decisions for their specific applications.

Executive Summary of Performance

This compound demonstrates its efficacy as a corrosion inhibitor primarily through a dual-action mechanism: neutralizing corrosive acidic species and forming a protective adsorbed layer on the metal surface. While it is a well-established detergent and anti-wear additive in lubricants, its role as a corrosion inhibitor is noteworthy. In comparison, commercial inhibitors like aminic/imidazoline derivatives and zinc-based compounds often exhibit higher inhibition efficiencies in specific aggressive environments due to their strong film-forming capabilities.

The following sections will delve into the quantitative data, experimental procedures, and underlying mechanisms that define the performance of these corrosion inhibitors.

Quantitative Performance Data

The following tables summarize the corrosion inhibition performance of this compound and representative commercial inhibitors based on data from various electrochemical and standard tests. It is important to note that the experimental conditions in the cited studies may vary, and thus the data should be used for comparative insights rather than direct equivalency.

Table 1: Potentiodynamic Polarization Data

InhibitorSubstrateCorrosive MediumCorrosion Potential (Ecorr) vs. BlankCorrosion Current Density (icorr) Reduction (%)Inhibition Efficiency (IE%)
Calcium Benzoate SAE 1010 Steel0.7 M NaNO₃Noble Shift93%93%
Multi-component Inhibitor Steel BarChloride-containing solution-0.45 V (after 60 days)Not specified95.3%[1]
Calcium Nitrite Steel BarChloride-containing solutionLess noble than multi-componentNot specifiedLower than multi-component[1]
Novel Ionic Liquid Carbon Steel15% HClMixed~97%~97%

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data

InhibitorSubstrateCorrosive MediumCharge Transfer Resistance (Rct) Increase vs. BlankDouble Layer Capacitance (Cdl) Decrease
Calcium Lignosulfonate (synergistic) Q235 Carbon SteelAlkaline solution with NaClSignificant increase[2]Yes[2]
Multi-component Inhibitor Steel BarChloride-containing solutionReached 932.19 kΩ·cm² after 60 days[1]Yes[1]
Calcium Nitrite Steel BarChloride-containing solutionReached 465.17 kΩ·cm² after 60 days[1]Yes[1]
Zinc Phosphate Powder Coated Steel3.5% NaClOrder of magnitude increase[3]Not specified

Table 3: Standard Rust Test (ASTM D665) Results for Lubricant Additives

Inhibitor AdditiveTest ConditionResult
Oil with this compound Distilled Water / Synthetic Sea WaterPass (No Rust) - Typical expected result
Oil with Zinc Dialkyldithiophosphate (ZDDP) Distilled Water / Synthetic Sea WaterPass (No Rust) - Typical expected result
Oil with Imidazoline derivative Distilled Water / Synthetic Sea WaterPass (No Rust) - Typical expected result

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of corrosion inhibitor performance. The following sections outline the standard procedures for the key experiments cited in this guide.

Potentiodynamic Polarization

This electrochemical technique measures the relationship between the potential applied to a metal and the resulting current flow. It is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr), from which the inhibition efficiency can be calculated.

Methodology:

  • Electrode Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Electrolyte: The corrosive medium (e.g., 3.5% NaCl solution, acidic solution) is added to the cell with and without the inhibitor at various concentrations.

  • Open Circuit Potential (OCP): The stable potential of the working electrode is measured before the polarization scan.

  • Polarization Scan: The potential is scanned from a cathodic potential to an anodic potential relative to the OCP at a controlled scan rate (e.g., 0.167 mV/s).

  • Data Analysis: The resulting polarization curve (log I vs. E) is plotted. The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

  • Inhibition Efficiency (IE%) Calculation: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank is the corrosion current density without inhibitor and icorr_inh is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Methodology:

  • Electrode and Electrolyte Setup: Similar to the potentiodynamic polarization setup.

  • Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode at its OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The impedance of the system is measured at each frequency.

  • Data Presentation: The data is typically presented as a Nyquist plot (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

  • Data Analysis: The plots are fitted to an equivalent electrical circuit model to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition.

Salt Spray (Fog) Test (ASTM B117)

This is an accelerated corrosion test used to evaluate the corrosion resistance of coated or uncoated metallic samples.

Methodology:

  • Sample Preparation: The test panels are prepared with and without the corrosion inhibitor in the coating or as a pretreatment.

  • Test Chamber: The panels are placed in a closed chamber at a specified angle.

  • Salt Solution: A 5% sodium chloride solution is atomized to create a dense saline fog within the chamber.

  • Test Conditions: The chamber is maintained at a constant temperature (e.g., 35°C).

  • Exposure Duration: The samples are exposed for a predetermined period (e.g., 100, 500, or 1000 hours).

  • Evaluation: The panels are periodically inspected for signs of corrosion, such as rusting, blistering, and creepage from a scribe.

Rust-Preventing Characteristics of Inhibited Mineral Oil (ASTM D665)

This standard test method is used to evaluate the ability of inhibited mineral oils to prevent rusting of ferrous parts in the presence of water.[4][5][6][7][8]

Methodology:

  • Apparatus: A beaker containing the oil sample, a stirrer, a temperature-controlled bath, and a cylindrical steel test specimen.

  • Procedure: 300 mL of the test oil is mixed with 30 mL of distilled or synthetic seawater.[4]

  • Test Conditions: The mixture is stirred at a temperature of 60°C with the steel specimen fully immersed.[4]

  • Duration: The test is typically run for 4 or 24 hours.

  • Evaluation: At the end of the test, the steel specimen is visually inspected for any signs of rust. The result is reported as "Pass" or "Fail".

Mechanisms of Corrosion Inhibition

The effectiveness of a corrosion inhibitor is intrinsically linked to its mechanism of action at the metal-corrosive interface.

This compound: A Dual-Action Approach

The corrosion inhibition mechanism of this compound, particularly overbased this compound, involves two primary pathways:

  • Acid Neutralization: Overbased calcium salicylates contain a colloidal dispersion of calcium carbonate, which provides a high Total Base Number (TBN). This allows for the effective neutralization of acidic byproducts of fuel combustion and oil oxidation, which are major contributors to corrosion.

  • Film Formation and Adsorption: The salicylate molecule itself plays a crucial role in forming a protective layer on the metal surface. The carboxylate group of the salicylate anion can chemically adsorb onto the iron oxide/hydroxide layer of the steel surface.[9][10] This forms an organized, hydrophobic film that acts as a barrier to corrosive species. The calcium ion may also participate in the formation of this protective layer.

Calcium_Salicylate_Mechanism cluster_oil Lubricating Oil cluster_surface Metal Surface (Steel) Corrosive_Acids Corrosive Acids (e.g., H₂SO₄, RCOOH) Metal Fe Corrosive_Acids->Metal Attacks Metal CaCO3_micelle Overbased this compound (CaCO₃ core) CaCO3_micelle->Corrosive_Acids Neutralizes Protective_Film Adsorbed Salicylate Film CaCO3_micelle->Protective_Film Forms Film Protective_Film->Metal Protects

Dual-action corrosion inhibition by overbased this compound.
Commercial Inhibitors: Film Formation and Passivation

Commercial corrosion inhibitors often rely on strong adsorption and film-forming properties.

  • Aminic/Imidazoline Inhibitors: These nitrogen-containing organic molecules have a strong affinity for metal surfaces. The nitrogen atom acts as an adsorption center, while the long hydrocarbon tail forms a dense, hydrophobic layer that repels water and other corrosive agents.[11]

  • Zinc-Based Inhibitors (e.g., ZDDP, Zinc Phosphate): Zinc dialkyldithiophosphate (ZDDP) functions by thermally decomposing at asperity contacts to form a sacrificial glassy polyphosphate film that prevents metal-to-metal contact and wear.[12] Zinc phosphate acts by forming a passivation layer on the metal surface, which inhibits the anodic corrosion reaction.[3]

Commercial_Inhibitor_Workflow cluster_workflow Performance Evaluation Workflow A Inhibitor Selection (e.g., this compound, Imidazoline, ZDDP) B Sample Preparation (Steel coupons, Inhibited Oil/Coating) A->B C Accelerated Corrosion Testing B->C D Potentiodynamic Polarization (ASTM G59) C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Salt Spray Test (ASTM B117) C->F G Rust Prevention Test (ASTM D665) C->G H Data Analysis & Comparison (IE%, Rct, Visual Inspection) D->H E->H F->H G->H I Mechanism Elucidation (Surface Analysis, e.g., XPS) H->I

A logical workflow for the comparative evaluation of corrosion inhibitors.

Conclusion

This compound serves as a multifunctional additive with competent corrosion inhibition properties, particularly in lubricant formulations where acid neutralization is critical. Its performance is rooted in a combination of neutralizing alkalinity and the ability of the salicylate moiety to adsorb onto metal surfaces, forming a protective barrier.

Commercial inhibitors such as imidazolines and zinc phosphates often demonstrate superior performance in highly corrosive environments due to their specialized and highly effective film-forming or passivation mechanisms.

The choice of a corrosion inhibitor should be guided by the specific requirements of the application, including the nature of the corrosive environment, operating temperature, and compatibility with other components in the system. The experimental protocols and data presented in this guide provide a framework for making such an evidence-based selection.

References

Calcium Salicylate in Lubricant Formulations: A Comparative Performance Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of lubricant additives, calcium salicylate has emerged as a multifunctional contender, offering a unique combination of detergency, anti-wear, and antioxidant properties. This guide provides an objective comparison of this compound's performance against other common alternatives, namely calcium sulfonate and calcium phenate, supported by experimental data to inform formulation decisions.

Performance at a Glance: A Tabular Comparison

The following tables summarize the quantitative performance of this compound and its primary competitors in key areas of lubricant performance.

Table 1: Detergency Performance (Panel Coker Test)

Additive TypeTBN (mgKOH/g)Deposit (mg) at 3.5% in VP 500 oilDeposit (mg) at 4.5 TBN in VP 500 oil
This compound (S 270) 27011110
Calcium Sulfonate (C 300)3025130
Calcium Phenate (P 250)25060173
Sulfonate/Salicylate Blend (C300/S270)28586116
Sulfonate/Phenate Blend3025563
Sulficylate (RD 220) 220838
Sulficylate (RD 310) 3504043
Sulficylate (RD 311) *4503242

*Sulficylate is a reaction product of overbased sulfonate and salicylate.[1]

Table 2: Tribological Performance (Four-Ball Wear Test - ASTM D4172)

Lubricant AdditiveBase OilTest ConditionsCoefficient of Friction (COF)Wear Scar Diameter (WSD) (µm)
This compoundData not availableData not availableLower than sulfonate[2]Data not available
Calcium SulfonateMineral Oil1200 rpm, 392 N, 75°C, 60 min~0.08 - 0.12~450 - 550
Calcium PhenateData not availableData not availableData not availableData not available

Note: Direct comparative data for all three additives under identical test conditions is limited in publicly available literature. The data presented is based on typical values found in various studies.

Experimental Protocols

Panel Coker Test

This test is designed to evaluate the high-temperature detergency of engine oils.

  • Apparatus: A heated aluminum panel is used as the deposition surface. The test oil is splashed onto the panel at a controlled rate.

  • Procedure:

    • The aluminum panel is heated to a specified temperature (e.g., 315°C).

    • The test oil, held in a sump at a lower temperature (e.g., 100°C), is splashed onto the hot panel for a set duration, followed by a baking period. This cycle is repeated for the duration of the test (e.g., 4 hours).

    • At the end of the test, the panel is washed with a solvent to remove any oil residue.

    • The weight of the deposits remaining on the panel is measured in milligrams. A lower deposit weight indicates better detergency.

Four-Ball Wear Test (ASTM D4172)

This method is used to determine the wear-preventive characteristics of a lubricating fluid.

  • Apparatus: The four-ball wear tester consists of three stationary steel balls held in a cup and a fourth steel ball that rotates against them.

  • Procedure:

    • The three stationary balls are clamped in the test cup, and the test lubricant is added to cover the balls.

    • The fourth ball is placed in the chuck of the motor-driven spindle.

    • A specified load is applied (e.g., 40 kgf), and the top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[3][4][5][6]

    • After the test, the wear scars on the three stationary balls are measured using a microscope.

    • The average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear performance. The coefficient of friction is also typically recorded during the test.

Mechanism of Action and Experimental Workflow

Diagram 1: General Mechanism of Detergent Additives

Detergent_Mechanism cluster_oil Lubricant Environment cluster_action Detergent Action Detergent Detergent Molecule (e.g., this compound) Neutralization Acid Neutralization Detergent->Neutralization Reacts with Dispersancy Dispersancy (Suspension of Particles) Detergent->Dispersancy Encapsulates Film_Formation Protective Film Formation Detergent->Film_Formation Adsorbs onto Acid Acidic Byproducts (from combustion & oxidation) Acid->Neutralization Soot Soot & Sludge Particles Soot->Dispersancy Metal Metal Surfaces Metal->Film_Formation Neutralization->Metal Prevents Corrosion Dispersancy->Metal Prevents Deposits Film_Formation->Metal Reduces Wear & Friction Lubricant_Testing_Workflow cluster_tests Performance Benchmarking cluster_analysis Data Analysis & Comparison start Formulate Lubricant with Additive wear_test Tribological Testing (e.g., ASTM D4172 Four-Ball) start->wear_test detergency_test Detergency & Deposit Control (e.g., Panel Coker Test) start->detergency_test tbn_test TBN Retention & Acidity Control (e.g., ASTM D2896, ASTM D664) start->tbn_test oxidation_test Oxidation Stability (e.g., PDSC, RPVOT) start->oxidation_test data_collection Collect Quantitative Data: - Friction Coefficient - Wear Scar Diameter - Deposit Weight - TBN Value wear_test->data_collection detergency_test->data_collection tbn_test->data_collection oxidation_test->data_collection comparison Compare Performance vs. Control & Alternatives data_collection->comparison end Optimized Lubricant Formulation comparison->end

References

Calcium Salicylate: An Objective Comparison of Antimicrobial Efficacy Against Industry Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial efficacy of calcium salicylate, benchmarking its performance against established industry standards and alternative antimicrobial agents. The information presented is supported by experimental data from existing literature on salicylates, offering insights into its potential applications in drug development.

Executive Summary

This compound, as a salt of salicylic acid, is presumed to exert its antimicrobial effects primarily through the actions of the salicylate ion. Salicylates have been shown to possess antimicrobial properties against a range of microorganisms.[1][2] The mechanism of action is multifaceted, primarily involving the induction of antibiotic resistance genes, particularly the mar (multiple antibiotic resistance) operon in Escherichia coli, which leads to the expression of efflux pumps that can reduce the intracellular concentration of some antibiotics.[3][4] Salicylates can also disrupt the bacterial cell membrane.[1][5]

This guide will delve into the quantitative data available for salicylate's antimicrobial activity, detail the experimental protocols for evaluating such efficacy, and provide a visual representation of its primary mechanism of action.

Data Presentation: Antimicrobial Efficacy of Salicylate

The following table summarizes the Minimum Inhibitory Concentration (MIC) of salicylate against Escherichia coli, providing a quantitative measure of its antimicrobial potency. It is important to note that this data is for salicylate and is used here as a proxy for this compound, assuming the salicylate ion is the active antimicrobial component.

MicroorganismCompoundMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli MG1655Salicylate10 mM[6]
Clinical E. coli UTI isolatesSalicylate>10 mM[6]

Comparison with Other Antimicrobial Agents

Direct comparative studies detailing the antimicrobial efficacy of this compound against a wide range of industry-standard antimicrobials are limited in the public domain. However, based on its mechanism of action, a qualitative comparison can be drawn:

  • Broad-Spectrum Antibiotics (e.g., Ciprofloxacin): Salicylates have been shown to impact the efficacy of fluoroquinolones like ciprofloxacin. The induction of the mar operon by salicylate can lead to increased efflux of ciprofloxacin, potentially reducing its effectiveness against certain bacteria.[4]

  • Membrane-Active Agents (e.g., Polymyxins): Salicylates can potentiate the activity of membrane-disrupting antibiotics like colistin (a polymyxin) by weakening the outer membrane of bacteria.[3]

  • Calcium-Silicate Based Materials: In the context of dental materials, calcium silicate-based products exhibit antimicrobial activity primarily due to their high alkalinity and release of calcium and hydroxyl ions.[7][8][9][10] This mechanism differs from the specific gene regulation and membrane effects of salicylates.

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the antimicrobial efficacy of compounds like this compound. These protocols are based on industry-standard antimicrobial susceptibility testing methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[11][12]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test microorganism.

Materials:

  • Test microorganism (e.g., E. coli ATCC 25922)

  • This compound stock solution of known concentration

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Serial Dilution: A two-fold serial dilution of the this compound stock solution is performed in the 96-well microtiter plate using CAMHB. This creates a range of decreasing concentrations of the test compound.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a spectrophotometer.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition on an agar plate.[10]

Objective: To determine the ability of this compound to inhibit the growth of a microorganism on a solid medium.

Materials:

  • Test microorganism

  • Mueller-Hinton Agar (MHA) plates

  • This compound solution of known concentration

  • Sterile cork borer or pipette tip

Procedure:

  • Inoculation of Agar Plate: A standardized suspension of the test microorganism is uniformly spread over the surface of an MHA plate.

  • Creation of Wells: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

  • Application of Test Substance: A defined volume of the this compound solution is added to each well.

  • Incubation: The plate is incubated at 35-37°C for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no bacterial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows relevant to the antimicrobial action of salicylates.

antimicrobial_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate Wells A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 37°C for 18-24h C->D E Observe for Microbial Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

mar_pathway salicylate Salicylate marR MarR (Repressor Protein) salicylate->marR Inhibits mar_operon marRAB Operon marR->mar_operon Represses marA MarA (Transcriptional Activator) mar_operon->marA Transcription & Translation acrAB_tolC AcrAB-TolC Efflux Pump Genes marA->acrAB_tolC Activates Transcription efflux_pump Efflux Pump (e.g., AcrAB-TolC) acrAB_tolC->efflux_pump Expression cell_exterior Cell Exterior efflux_pump->cell_exterior Efflux of Antibiotics antibiotics Antibiotics cell_interior Cell Interior antibiotics->cell_interior Entry

Caption: Simplified signaling pathway of salicylate-induced antibiotic resistance via the mar operon.

References

A Comparative Guide to Spectrophotometric and Chromatographic Methods for Salicylate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of salicylate, the primary active metabolite of aspirin, is crucial in pharmaceutical quality control, clinical diagnostics, and drug development. Two of the most common analytical techniques employed for this purpose are UV-Visible spectrophotometry and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Method Comparison

ParameterSpectrophotometric MethodChromatographic Method (HPLC)Reference
Principle Colorimetric reaction (e.g., with Fe(III) ions) to form a colored complex that absorbs light at a specific wavelength.Separation of salicylate from other components in a mixture based on its affinity for a stationary phase, followed by UV detection.[1][2][3]
Linearity Range 2 - 60 µg/mL10 - 500 mg/L (plasma)[4][5]
Limit of Detection (LOD) 1.52 µg/mL< 5 µmol/L (plasma)[5][6]
Limit of Quantification (LOQ) 4.61 µg/mL50 mg/L (plasma)[3][5]
Accuracy (% Recovery) 98.40% - 101.2%99.78% - 100.0%[5][7]
Precision (% RSD) < 2.0%< 2.0%[4][7]
Specificity Susceptible to interference from other phenolic compounds or substances that form colored complexes with the reagent.[8]High specificity; can separate salicylate from metabolites and other interfering substances.[9][10]
Cost & Complexity Lower cost, simpler instrumentation and operation.[8]Higher initial investment and operational complexity.[8]
Throughput Generally faster for individual sample analysis.Can be automated for high-throughput analysis of multiple samples.

Experimental Protocols

Spectrophotometric Determination of Salicylate

This protocol is based on the well-established method of complex formation with ferric ions.[1][2][3]

Principle: Salicylate ions react with ferric (Fe³⁺) ions in an acidic medium to form a distinct purple-colored complex. The intensity of the color, which is directly proportional to the salicylate concentration, is measured by a spectrophotometer at a specific wavelength.

Reagents and Materials:

  • Standard Salicylate Stock Solution (e.g., 100 µg/mL)

  • Ferric Nitrate solution (e.g., 0.010 M FeCl₃ in 0.1 M HCl)[11]

  • Hydrochloric Acid (HCl), 0.1 M

  • Deionized Water

  • UV-Visible Spectrophotometer

  • Volumetric flasks and pipettes

  • Cuvettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions with known salicylate concentrations (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting the stock solution with deionized water.[5]

  • Sample Preparation: Dissolve the sample containing salicylate in a suitable solvent and dilute to bring the concentration within the linear range of the assay. For biological samples like plasma, protein precipitation may be necessary.

  • Color Development: To a fixed volume of each standard and sample solution in separate test tubes, add a specific volume of the ferric nitrate solution and mix well.[12] Allow the reaction to proceed for a set time (e.g., 15 minutes) at room temperature for color development.[13]

  • Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron-salicylate complex, typically around 525-540 nm.[11][12]

  • Blank Measurement: Use a solution containing all reagents except salicylate as a blank to zero the spectrophotometer.[12]

  • Absorbance Reading: Measure the absorbance of each standard and sample solution.

  • Calibration Curve and Quantification: Plot a calibration curve of absorbance versus the concentration of the standard solutions. Determine the concentration of salicylate in the sample by interpolating its absorbance on the calibration curve.[12]

Chromatographic (HPLC) Determination of Salicylate

This protocol describes a common reversed-phase HPLC (RP-HPLC) method for salicylate quantification.[7][9]

Principle: A liquid sample is injected into a column packed with a nonpolar stationary phase. A polar mobile phase is pumped through the column, and components of the sample are separated based on their differential partitioning between the mobile and stationary phases. Salicylate is identified and quantified by a UV detector as it elutes from the column.

Reagents and Materials:

  • Standard Salicylate Stock Solution

  • HPLC-grade Methanol or Acetonitrile

  • HPLC-grade Water

  • Acetic Acid or other suitable buffer components

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)[9]

  • HPLC system with a UV detector, pump, and injector

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the organic solvent (e.g., methanol or acetonitrile) and aqueous component (e.g., water with 1.0% acetic acid) in a specified ratio (e.g., 65:35, v/v).[7] Degas the mobile phase before use.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of known salicylate concentrations in the mobile phase.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase. For solid samples, this may involve heating and sonication.[7] Filter the sample through a 0.45 µm syringe filter before injection to remove particulate matter.[7]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[9]

    • Mobile Phase: Isocratic elution with a mixture such as methanol:water (65:35, v/v) containing 1.0% acetic acid.[7]

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 30 ± 0.5°C.[7]

    • Injection Volume: 20 µL.[9]

    • Detection Wavelength: 237 nm or 304 nm.[7][9]

  • Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions to generate a calibration curve. Inject the prepared sample solutions.

  • Quantification: Identify the salicylate peak in the chromatogram based on its retention time compared to the standards. The peak area is proportional to the concentration of salicylate. Calculate the concentration of salicylate in the sample using the calibration curve.

Workflow Diagrams

Spectrophotometric_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Standard_Prep Prepare Salicylate Standards Add_Reagent Add Ferric Reagent Standard_Prep->Add_Reagent Sample_Prep Prepare Sample Solution Sample_Prep->Add_Reagent Incubate Incubate for Color Development Add_Reagent->Incubate Measure_Abs Measure Absorbance (e.g., 530 nm) Incubate->Measure_Abs Cal_Curve Generate Calibration Curve Measure_Abs->Cal_Curve Quantify Quantify Sample Cal_Curve->Quantify

Caption: Workflow for Spectrophotometric Salicylate Determination.

Chromatographic_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Mobile_Phase_Prep Prepare Mobile Phase Equilibrate Equilibrate Column Mobile_Phase_Prep->Equilibrate Standard_Prep Prepare Salicylate Standards Inject Inject Sample/ Standard Standard_Prep->Inject Sample_Prep Prepare & Filter Sample Sample_Prep->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (e.g., 237 nm) Separate->Detect Cal_Curve Generate Calibration Curve Detect->Cal_Curve Quantify Quantify by Peak Area Cal_Curve->Quantify

Caption: Workflow for Chromatographic (HPLC) Salicylate Determination.

Conclusion

The choice between spectrophotometric and chromatographic methods for salicylate determination depends on the specific analytical requirements.

Spectrophotometry is a simple, rapid, and cost-effective method suitable for routine analysis of samples with relatively simple matrices.[4][8] Its main limitation is the potential for interference from other compounds that absorb light at the analytical wavelength or react with the colorimetric reagent.[8]

HPLC , on the other hand, offers superior specificity and is the method of choice for analyzing complex mixtures or when high accuracy and precision are paramount.[9] It can effectively separate salicylate from its metabolites and other potential interferents, making it ideal for pharmacokinetic studies and regulatory submissions.[9][10] While the initial investment and operational complexity are higher, the ability to automate the system makes it suitable for high-throughput screening.

For researchers and drug development professionals, a thorough validation of the chosen method is essential to ensure reliable and accurate results that meet the standards of the intended application.

References

A Comparative Analysis of In Vitro Dissolution Profiles for Diverse Calcium Salicylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting and evaluating comparative dissolution studies of various calcium salicylate drug formulations. This compound, a salt of salicylic acid, is utilized in pharmaceutical applications for its analgesic and anti-inflammatory properties.[1][] Understanding the dissolution characteristics of different formulations is critical for predicting in vivo performance, ensuring product quality, and establishing bioequivalence.[3] This document outlines standardized experimental protocols, presents a template for data comparison, and illustrates the workflow for a typical dissolution study.

Introduction to Dissolution Testing

Drug absorption from a solid oral dosage form is dependent on the release of the active pharmaceutical ingredient (API) from the formulation and its subsequent dissolution in physiological fluids.[3] In vitro dissolution testing is a crucial quality control measure and a key tool in drug development for characterizing product performance.[4][5] For drugs like this compound, which may exhibit limited solubility, the formulation strategy can significantly impact the dissolution rate and, consequently, bioavailability.[4][6]

This guide will consider three hypothetical formulations for comparison:

  • Formulation A: A standard immediate-release tablet.

  • Formulation B: A capsule formulation.

  • Formulation C: An immediate-release tablet with a solubility-enhancing excipient.

Experimental Protocol: Comparative Dissolution Study

A standardized and robust experimental protocol is essential for generating reliable and comparable dissolution data. The following methodology is based on established pharmacopeial guidelines and best practices for poorly soluble drugs.[3][7][8]

Objective: To compare the in vitro dissolution profiles of three different this compound formulations under identical, controlled conditions.

Methodology:

  • Dissolution Apparatus: USP Apparatus 2 (Paddle Method) is recommended due to its widespread use and suitability for tablets and capsules.[3][5]

  • Dissolution Medium: 900 mL of pH 4.5 acetate buffer. This medium is often used for salicylate-containing products to simulate conditions in the small intestine.[5][9] The use of aqueous media with a pH range of 1.2 to 6.8 is standard practice.[3]

  • Temperature: The dissolution medium will be maintained at 37 ± 0.5 °C to simulate physiological temperature.[3][5]

  • Agitation Speed: A paddle rotation speed of 75 rpm will be employed.[5]

  • Sampling Intervals: 10 mL samples will be withdrawn at 10, 20, 30, 45, 60, and 90 minutes.[5] To maintain a constant volume, an equal amount of fresh, pre-warmed dissolution medium will replace the withdrawn sample.[5]

  • Sample Analysis: The concentration of dissolved this compound in each sample will be determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9][10] This is a common and accurate method for analyzing dissolution samples.[10]

  • Data Analysis: The cumulative percentage of drug dissolved will be calculated for each time point. The dissolution profiles of the three formulations will be compared using a model-independent approach, such as the similarity factor (f2).

Data Presentation: Comparative Dissolution Profiles

The quantitative results from the dissolution study should be presented in a clear and structured table to facilitate easy comparison between the formulations.

Table 1: Hypothetical Comparative Dissolution Data for this compound Formulations

Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)Formulation C (% Dissolved)
10352550
20554575
30706088
45807595
60858298
90888599

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary depending on the specific formulation characteristics.

Visualization of Experimental Workflow

A diagrammatic representation of the experimental workflow can provide a clear and concise overview of the entire process, from preparation to data analysis.

Dissolution_Workflow prep Preparation of Dissolution Medium (900 mL, pH 4.5 Acetate Buffer) setup Apparatus Setup (USP Apparatus 2, 37°C, 75 rpm) prep->setup Equilibration intro Introduction of Dosage Form (Formulation A, B, or C) setup->intro sampling Automated/Manual Sampling (10, 20, 30, 45, 60, 90 min) intro->sampling Dissolution Process filtration Sample Filtration (e.g., 0.45 µm syringe filter) sampling->filtration analysis HPLC Analysis filtration->analysis calc Calculation of % Dissolved analysis->calc profile Generation of Dissolution Profile calc->profile

Caption: Experimental workflow for the comparative dissolution study of this compound formulations.

Interpretation and Conclusion

The comparative dissolution profiles provide valuable insights into the in vitro performance of different this compound formulations. Based on the hypothetical data, Formulation C, containing a solubility-enhancing excipient, demonstrates the most rapid and complete dissolution. Formulations A and B show slower dissolution rates. Such data is critical for formulation optimization, ensuring batch-to-batch consistency, and is often a prerequisite for seeking waivers for in vivo bioequivalence studies under the Biopharmaceutics Classification System (BCS).[11][12] Further analysis using similarity factors (f2) would be required to determine if the dissolution profiles of the test formulations are equivalent to a reference product.

References

thermal stability comparison of alkaline earth metal salicylates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Thermal Stability of Alkaline Earth Metal Salicylates

For researchers and professionals in drug development, understanding the thermal stability of active pharmaceutical ingredients and their salt forms is crucial for formulation, storage, and processing. This guide provides a comparative analysis of the thermal stability of alkaline earth metal salicylates—specifically magnesium, calcium, strontium, and barium salicylates—based on thermogravimetric and differential thermal analysis data.

Data Summary

The thermal decomposition of alkaline earth metal salicylates proceeds through a series of distinct stages, primarily involving dehydration, the formation of an intermediate salt, and eventual decomposition to the metal carbonate and then the metal oxide. The stability of these salicylates tends to increase down the group, from magnesium to barium.[1][2][3][4]

The following table summarizes the key thermal decomposition stages and corresponding temperature ranges for each alkaline earth metal salicylate.

CompoundInitial FormulaDecomposition Stage IDecomposition Stage IIDecomposition Stage IIIDecomposition Stage IVFinal Residue
Magnesium Salicylate [C₆H₄(OH)COO]₂Mg · 4H₂ODehydration (loss of 4 H₂O)Formation of intermediate & decomposition to MgCO₃Decomposition of MgCO₃ to MgO-MgO
Calcium Salicylate [C₆H₄(OH)COO]₂Ca · 2H₂ODehydration (loss of 2 H₂O)Formation of intermediate & loss of salicylic acidDecomposition to CaCO₃Decomposition of CaCO₃ to CaOCaO
Strontium Salicylate [C₆H₄(OH)COO]₂Sr · 2H₂ODehydration (loss of 2 H₂O)Formation of intermediate & loss of salicylic acidDecomposition to SrCO₃Decomposition of SrCO₃ to SrOSrO
Barium Salicylate [C₆H₄(OH)COO]₂Ba · 2H₂ODehydration (loss of 1 H₂O)Formation of intermediate & loss of salicylic acid and remaining H₂ODecomposition to BaCO₃Decomposition of BaCO₃ to BaOBaO

Note: The exact temperature ranges for each decomposition stage can vary with the heating rate.[1]

Experimental Protocols

The data presented in this guide is primarily based on studies utilizing thermogravimetry (TG) and differential thermal analysis (DTA).[1][5]

1. Sample Preparation: Magnesium and calcium salicylates were synthesized by reacting salicylic acid with the corresponding metal oxide in an aqueous solution at reflux temperature.[1] Strontium salicylate was prepared similarly using strontium carbonate, and barium salicylate was obtained by neutralizing barium hydroxide with salicylic acid.[1] The resulting crude products were recrystallized from 95% ethanol and dried to a constant weight under vacuum.[1]

2. Thermal Analysis: The thermal analysis was conducted using a Paulik-Paulik-Erdey (MOM) Derivatograph, which allows for simultaneous TG, DTG (derivative thermogravimetry), and DTA measurements.[1]

  • Sample Size: 100 to 200 mg[1]

  • Crucible: Platinum crucibles were used.[1]

  • Reference Material: Alumina (Al₂O₃) was used as the reference material.[1]

  • Atmosphere: The analyses were performed in air.[1]

  • Heating Rate: A range of heating rates from 1.5 to 13°C/min was employed.[1]

  • Temperature Range: The samples were heated to final temperatures ranging from 650°C to 900°C depending on the salt.[1]

The intermediate products formed during decomposition were identified by withdrawing samples from the furnace at appropriate temperatures and conducting elemental analysis and infrared spectroscopy.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermal stability of alkaline earth metal salicylates.

experimental_workflow cluster_synthesis Sample Synthesis & Preparation cluster_analysis Thermal Analysis cluster_characterization Intermediate Product Characterization cluster_results Data Analysis & Interpretation synthesis Synthesis of Alkaline Earth Metal Salicylates recrystallization Recrystallization from 95% Ethanol synthesis->recrystallization drying Drying to Constant Weight recrystallization->drying tga_dta Simultaneous TG-DTA Analysis (Paulik-Paulik-Erdey Derivatograph) drying->tga_dta parameters Experimental Parameters: - Sample Weight: 100-200 mg - Heating Rates: 1.5-13 °C/min - Atmosphere: Air - Reference: Alumina tga_dta->parameters sampling Sample Withdrawal at Key Temperatures tga_dta->sampling data_analysis Analysis of TG and DTA Curves tga_dta->data_analysis elemental_analysis Elemental Analysis sampling->elemental_analysis ir_spectroscopy Infrared Spectroscopy sampling->ir_spectroscopy decomposition_pathway Determination of Decomposition Pathways data_analysis->decomposition_pathway stability_comparison Comparison of Thermal Stability decomposition_pathway->stability_comparison

Experimental workflow for thermal stability analysis.

Discussion of Results

The thermal decomposition of the hydrated salicylates of magnesium, calcium, strontium, and barium follows a general pattern, though with notable differences.[1] The initial step for all is dehydration. For magnesium salicylate, this is followed by the formation of an intermediate and subsequent decomposition to magnesium carbonate.[1] In the case of calcium, strontium, and barium salicylates, the decomposition after dehydration involves the loss of a molecule of salicylic acid to form an intermediate salt, which then decomposes to the respective metal carbonate.[1][6] The final stage for all is the decomposition of the metal carbonate to the metal oxide at higher temperatures.[1][6]

The thermal stability of the carbonates of the alkaline earth metals increases down the group, which is a well-established trend.[3][4] This trend appears to be reflected in the overall stability of the salicylates as well. The increasing ionic radius and decreasing polarizing power of the cation from Mg²⁺ to Ba²⁺ leads to a stronger M-O bond and thus greater thermal stability.[3]

References

Safety Operating Guide

Navigating the Safe Disposal of Calcium Salicylate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling calcium salicylate, a comprehensive understanding of the correct disposal procedures is paramount. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring compliance with general laboratory safety protocols and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat.[3][4] All handling of this compound waste should be conducted in a well-ventilated area to avoid inhalation of any dust particles.[4] An accessible safety data sheet (SDS) for this compound is a crucial resource for all personnel involved.[6]

Step-by-Step Disposal Protocol for this compound

The recommended procedure for the disposal of this compound is through a licensed professional waste disposal service or by incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "this compound Waste."[3][6]

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.[6][7] Specifically, keep it separate from incompatible substances such as strong oxidizing agents.[7]

    • Distinguish between solid this compound waste and any solutions containing it.[6]

  • Containerization:

    • Use a container that is chemically compatible with this compound and is in good condition, with a secure, leak-proof lid.[6][8]

    • The original product container, if intact and properly sealed, can be an ideal choice for waste storage.[7] Avoid using food containers.[7]

    • For solid waste, sweep up the material carefully to avoid creating dust and place it in the designated container.[4]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[7][9]

    • The storage area should be away from heat sources and direct sunlight.[3]

    • Ensure the container is stored on a stable surface and is not in a high-traffic area to prevent accidental spills.[3]

  • Disposal:

    • Crucially, do not dispose of this compound down the drain or in regular trash. [3][4][5]

    • Arrange for the collection of the waste by a licensed and approved chemical waste disposal contractor.[4][10]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[4]

    • If your institution has an in-house chemical incineration facility, consult with the environmental health and safety (EHS) office to confirm if this compound is suitable for this disposal route.

Summary of this compound Disposal and Safety Information

ParameterGuidelineSource
Disposal Method Contact a licensed professional waste disposal service or burn in a chemical incinerator.[4]
Environmental Precautions Do not let the product enter drains or the environment.[3][4][5]
Personal Protective Equipment Safety goggles, gloves, lab coat.[3][4]
Waste Segregation Store separately from incompatible materials, especially strong oxidizing agents.[6][7]
Container Requirements Chemically compatible, properly labeled, and securely sealed container.[6][8]
Storage Location Designated Satellite Accumulation Area (SAA), away from heat and sunlight.[3][7][9]

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound waste in a laboratory setting.

start Start: this compound Waste Generated is_contaminated Is the waste mixed with other chemicals? start->is_contaminated check_compatibility Consult Chemical Compatibility Chart and SDS is_contaminated->check_compatibility Yes containerize Place in a labeled, sealed, and compatible container is_contaminated->containerize No compatible Are the mixed chemicals compatible? check_compatibility->compatible segregate_waste Segregate this compound Waste compatible->segregate_waste No compatible->containerize Yes segregate_waste->containerize store Store in designated Satellite Accumulation Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) for Disposal store->contact_ehs end End: Waste Disposed of by Licensed Contractor contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Calcium salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety and logistical information for handling calcium salicylate, including detailed operational and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved equipment should be worn.[1] A face shield is recommended in situations with a high potential for dust generation or splashing.[2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.[1][2] Impervious clothing or a lab coat should be utilized to prevent skin contact.[1] For light, superficial contamination, cotton or polyester/cotton overalls may be sufficient.[3]
Respiratory Protection For nuisance exposures or in well-ventilated areas, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[1] In cases of insufficient ventilation or for higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound from preparation to disposal is critical for laboratory safety.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a functioning eyewash station and safety shower are readily accessible.[3][4]

  • Confirm that the ventilation system (e.g., fume hood) is working correctly.[1]

  • Assemble all necessary equipment and materials before starting.

  • Put on all required personal protective equipment as detailed in the table above.

2. Handling and Use:

  • Handle this compound in a well-ventilated area, preferably within a fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Avoid direct contact with skin and eyes.[1]

  • Use appropriate tools (e.g., spatulas, scoops) to handle the solid material.

  • Keep the container tightly closed when not in use.[1]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly sealed to prevent moisture absorption as the substance is hygroscopic.[1]

  • Store under an inert gas for long-term stability.[1]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

4. Spill and Accidental Release Protocol:

  • In the event of a spill, immediately evacuate unnecessary personnel from the area.[1]

  • Ensure adequate ventilation.[1]

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite.[3]

  • Carefully sweep or shovel the material into a suitable, labeled container for disposal, avoiding the creation of dust.[1]

  • Clean the spill area thoroughly with a damp cloth or sponge.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused or Waste Product: Surplus and non-recyclable this compound should be offered to a licensed disposal company.[1] Chemical incineration with an afterburner and scrubber is a recommended disposal method.[1]

  • Contaminated Materials: Any packaging, gloves, or other materials that have come into contact with this compound should be disposed of as unused product in a sealed container.[1]

  • General Guidance: Do not allow the product to enter drains.[1] Always follow local, state, and federal regulations for chemical waste disposal.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, consult a physician.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention.[1]

General Advice: In all cases of exposure, consult a physician and provide them with the Safety Data Sheet (SDS) for this compound.[1]

CalciumSalicylateWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup prep_start Start ppe Don PPE: - Eye Protection - Gloves - Lab Coat - Respirator (if needed) prep_start->ppe 1. setup Set up in Ventilated Area ppe->setup 2. handle Handle this compound setup->handle 3. storage Store Properly handle->storage 4. spill Spill Occurs handle->spill cleanup Clean Work Area storage->cleanup 5. waste Dispose of Waste (Licensed Contractor) cleanup->waste 6. remove_ppe Remove PPE waste->remove_ppe 7. end End remove_ppe->end 8. spill_response Spill Response: - Evacuate - Ventilate - Contain & Clean spill->spill_response Emergency spill_response->waste

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.